3-Oxopentanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H7O3- |
|---|---|
Molecular Weight |
115.11 g/mol |
IUPAC Name |
3-oxopentanoate |
InChI |
InChI=1S/C5H8O3/c1-2-4(6)3-5(7)8/h2-3H2,1H3,(H,7,8)/p-1 |
InChI Key |
FHSUFDYFOHSYHI-UHFFFAOYSA-M |
SMILES |
CCC(=O)CC(=O)[O-] |
Canonical SMILES |
CCC(=O)CC(=O)[O-] |
Synonyms |
3-oxopentanoate |
Origin of Product |
United States |
Foundational & Exploratory
3-Oxopentanoate as an Anaplerotic Substrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplerosis, the replenishment of citric acid cycle (TCA cycle) intermediates, is a critical process for maintaining cellular energy homeostasis and providing precursors for biosynthesis.[1] Deficiencies in anaplerotic pathways are implicated in a variety of metabolic diseases. 3-Oxopentanoate, a five-carbon ketone body, has emerged as a promising anaplerotic substrate. Unlike the more common four-carbon ketone bodies, its metabolism generates intermediates that can directly enter and replenish the TCA cycle, offering a potential therapeutic strategy for conditions characterized by a depleted TCA cycle intermediate pool. This technical guide provides an in-depth overview of the core principles of this compound anaplerosis, supported by quantitative data, detailed experimental protocols, and visualizations of the key metabolic pathways.
Metabolic Pathway of this compound
This compound is primarily derived from the hepatic metabolism of odd-chain fatty acids, such as heptanoate.[2] The triglyceride triheptanoin is a clinically utilized precursor to generate this compound.[3] Once produced, this compound can cross the blood-brain barrier and be taken up by peripheral tissues. Its catabolism leads to the production of two key molecules: acetyl-CoA and propionyl-CoA. While acetyl-CoA primarily serves as fuel for the TCA cycle, propionyl-CoA undergoes a series of enzymatic reactions to be converted into the anaplerotic TCA cycle intermediate, succinyl-CoA.
The conversion of propionyl-CoA to succinyl-CoA involves a three-step pathway:
-
Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form (S)-methylmalonyl-CoA. This reaction requires ATP and bicarbonate.[4][5]
-
Isomerization: (S)-methylmalonyl-CoA is then converted to its stereoisomer, (R)-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA racemase .[6]
-
Rearrangement: Finally, methylmalonyl-CoA mutase (MCM) , a vitamin B12-dependent enzyme, catalyzes the rearrangement of (R)-methylmalonyl-CoA to succinyl-CoA.[2][7][8]
Succinyl-CoA then directly enters the TCA cycle, increasing the pool of its intermediates and enhancing the cycle's capacity for both energy production and biosynthesis.[5]
Metabolism of this compound to Krebs Cycle Intermediates.
Quantitative Data on Anaplerotic Effects
Studies utilizing triheptanoin, a precursor of this compound, have provided quantitative evidence of its anaplerotic effects. These studies demonstrate a significant increase in TCA cycle intermediates in both animal models and human patients with fatty acid oxidation disorders.
| Parameter | Animal Model/Patient Group | Treatment | Observation | Reference |
| Plasma Heptanoate | Normal Rats | Intravenous triheptanoin | Increased to 1.58 ± 0.11 mM | [3] |
| Plasma Glucose | Normal Rats | Intravenous triheptanoin | Increased to 9.12 ± 0.089 mM | [3] |
| Cardiac Succinate | VLCAD-/- Mice | Triheptanoin diet | Increased compared to MCT diet | [9] |
| Cardiac Malate | VLCAD-/- Mice | Triheptanoin diet | Increased compared to MCT diet | [9] |
| Hippocampal Citrate, GABA, Malate | Pilocarpine-induced epileptic mice | Triheptanoin diet | Restoration of reduced levels | [10] |
Experimental Protocols
Quantification of TCA Cycle Intermediates by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of TCA cycle intermediates from biological samples.
a. Sample Preparation (Plasma/Serum):
-
To 10 µL of plasma or serum, add 80 µL of ice-cold 5% trichloroacetic acid and 10 µL of an internal standard solution (e.g., deuterated citric acid).[3]
-
Vortex for 30 seconds and incubate on ice for 5 minutes.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.[3]
b. Sample Preparation (Tissues):
-
Homogenize flash-frozen tissue in a cold extraction solvent (e.g., 80% methanol).
-
Centrifuge at high speed to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a reversed-phase column (e.g., C18) with a gradient elution using mobile phases such as 0.1% formic acid in water and acetonitrile.[11]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification of TCA cycle intermediates.[3][11] Specific precursor-product ion transitions for each metabolite should be optimized.
Workflow for TCA Cycle Intermediate Analysis by LC-MS/MS.
In Vivo Metabolic Flux Analysis using Stable Isotope Labeling
This protocol outlines a general approach to trace the metabolic fate of this compound and quantify its contribution to anaplerosis using stable isotope tracers.
a. Administration of Labeled Substrate:
-
Administer a stable isotope-labeled precursor of this compound, such as [U-¹³C₇]-heptanoate or triheptanoin synthesized with labeled heptanoate, to the animal model.
-
The administration route can be oral gavage, intravenous infusion, or dietary supplementation.
b. Sample Collection and Processing:
-
At various time points after tracer administration, collect blood and tissues of interest.
-
Immediately quench metabolic activity by flash-freezing tissues in liquid nitrogen.
-
Extract metabolites from the collected samples as described in the LC-MS/MS protocol.
c. Isotope Enrichment Analysis:
-
Analyze the metabolite extracts using LC-MS/MS or gas chromatography-mass spectrometry (GC-MS) to determine the mass isotopologue distribution (MID) of TCA cycle intermediates.[12]
-
The incorporation of ¹³C into these intermediates provides a direct measure of the flux from the labeled precursor.
d. Metabolic Flux Analysis (MFA):
-
Utilize computational models to fit the measured MIDs to a metabolic network model.
-
This analysis allows for the quantification of intracellular metabolic fluxes, including the rate of anaplerosis from this compound.[12][13]
Workflow for In Vivo Metabolic Flux Analysis.
Conclusion
This compound serves as a potent anaplerotic substrate by providing propionyl-CoA, which is subsequently converted to the TCA cycle intermediate succinyl-CoA. This mechanism effectively replenishes the pool of TCA cycle intermediates, a therapeutic strategy with significant potential for managing metabolic diseases characterized by impaired energy metabolism. The quantitative data from studies using its precursor, triheptanoin, strongly support its anaplerotic role. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the metabolic effects of this compound and develop novel therapeutic interventions.
References
- 1. A study of the metabolism of [U-14C]3-methyl-2-oxopentanoate by rat liver mitochondria using h.p.l.c. with continuous on-line monitoring of radioactive intact acyl-coenzyme A intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anaplerosis by medium-chain fatty acids through complex interplay with glucose and glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Derivatization of the tricarboxylic acid cycle intermediates and analysis by online solid-phase extraction-liquid chromatography-mass spectrometry with positive-ion electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Anaplerotic Fluxes and Amino Acid Availability on Hepatic Lipoapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. TCA Cycle Intermediates by LC-MS/MS | Phenomenex [phenomenex.com]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative fluxomics of circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Synthesis of Ethyl 3-Oxopentanoate: A Technical Guide for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-oxopentanoate, a versatile β-keto ester, is a critical building block in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2] Its unique chemical structure, featuring both a ketone and an ester functional group, allows for diverse reactivity in constructing complex molecular architectures.[3] This technical guide provides an in-depth exploration of the enzymatic synthesis of ethyl this compound, focusing on two primary biocatalytic approaches: lipase-catalyzed esterification/transesterification and thiolase-catalyzed condensation. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and workflows are presented to facilitate its application in research and drug development.
Introduction
The synthesis of β-keto esters is a cornerstone of modern organic chemistry, with applications ranging from the production of flavors and fragrances to the synthesis of active pharmaceutical ingredients (APIs).[3][4] Ethyl this compound, in particular, serves as a key intermediate in the synthesis of various bioactive molecules.[1] Traditional chemical synthesis routes, such as the Claisen condensation, often require harsh reaction conditions and can generate significant waste.[5] Enzymatic synthesis offers a green and highly selective alternative, operating under mild conditions with high stereo- and regioselectivity.[6]
This guide focuses on two promising enzymatic strategies for the synthesis of ethyl this compound:
-
Lipase-Catalyzed Synthesis: Lipases, particularly Candida antarctica lipase B (CALB), are robust enzymes that can catalyze esterification and transesterification reactions with high efficiency and selectivity in both aqueous and non-aqueous environments.[7][8]
-
Thiolase-Catalyzed Synthesis: Thiolases, such as 3-ketoacyl-CoA thiolase, naturally catalyze the reversible Claisen condensation of acyl-CoA thioesters, a key reaction in fatty acid metabolism.[9][10] This catalytic activity can be harnessed for the synthesis of β-keto esters.
Enzymatic Synthesis Approaches
Lipase-Catalyzed Synthesis of Ethyl this compound
Candida antarctica lipase B (CALB) is a widely used and highly efficient biocatalyst for ester synthesis.[11] It can be employed in both free and immobilized forms, with immobilization often enhancing stability and reusability.[12][13] The synthesis of ethyl this compound can be achieved through either direct esterification of 3-oxopentanoic acid with ethanol or, more commonly, through transesterification of a suitable precursor like ethyl acetoacetate with an ethyl donor. A solvent-free system or a system with a non-polar organic solvent is typically preferred to shift the reaction equilibrium towards ester synthesis.[14][15]
The following table summarizes typical reaction parameters and outcomes for lipase-catalyzed synthesis of various ethyl esters, providing a basis for the synthesis of ethyl this compound.
| Enzyme | Substrates | Solvent | Temperature (°C) | Substrate Ratio (Acid:Alcohol) | Enzyme Loading | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Immobilized Thermomyces lanuginosus Lipase | Valeric Acid, Ethanol | Heptane | 30.5 | 1:1 (1000 mM each) | 18% (m/v) | 1.75 | ~92 | [16] |
| Immobilized Candida antarctica Lipase B (Novozym 435) | Camellia Oil Soapstocks, Diethyl Carbonate | Solvent-free | 50 | 1:3 | 5% (w/w) | 24 | 98.4 | [17] |
| Immobilized Candida antarctica Lipase B on Magnetic Nanoparticles | Butyric Acid, Ethanol | Heptane | 45 | 1:1 | 12.5 mg | 6 | 97.5 | [18] |
| Porcine Pancreatic Lipase | Aromatic Aldehydes, Ethyl Acetoacetate | Solvent-free | Optimized | Optimized | Optimized | Optimized | 99.38 | [15] |
Thiolase-Catalyzed Synthesis of Ethyl this compound
3-Ketoacyl-CoA thiolases are enzymes involved in the β-oxidation of fatty acids, where they catalyze the thiolytic cleavage of a 3-ketoacyl-CoA.[9] Importantly, this reaction is reversible and can be driven in the synthetic direction to form a new carbon-carbon bond via a Claisen condensation mechanism.[9][10] The synthesis of the CoA-thioester of this compound can be envisioned through the condensation of propionyl-CoA and acetyl-CoA. Subsequent transesterification to the ethyl ester would yield the final product. While this approach is mechanistically sound, its practical application for the synthesis of simple β-keto esters is less explored in the literature compared to lipase-catalyzed methods.
Experimental Protocols
Protocol for Lipase-Catalyzed Synthesis of Ethyl this compound
This protocol is based on established procedures for the synthesis of similar ethyl esters using immobilized Candida antarctica lipase B (e.g., Novozym 435).[16][18]
Materials:
-
Ethyl acetoacetate
-
Ethanol (anhydrous)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Heptane (anhydrous)
-
Molecular sieves (3Å, activated)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating
-
Reaction vessel (e.g., round-bottom flask) with a condenser
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add ethyl acetoacetate (e.g., 10 mmol) and ethanol (e.g., 30 mmol, 3 equivalents).
-
Solvent and Drying: Add 50 mL of anhydrous heptane and activated molecular sieves (approx. 1 g per 10 mL of solvent) to the reaction mixture to remove any water present and formed during the reaction.
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (e.g., 10% w/w of the limiting substrate).
-
Reaction: Stir the reaction mixture at a constant temperature (e.g., 45-50°C) for 24-48 hours. Monitor the reaction progress by TLC or GC analysis.
-
Enzyme Removal: After the reaction is complete, filter off the immobilized enzyme and the molecular sieves. The enzyme can be washed with fresh solvent and stored for reuse.
-
Work-up: Transfer the filtrate to a separatory funnel and wash with 5% sodium bicarbonate solution (2 x 20 mL) to remove any unreacted acidic starting material, followed by a wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure ethyl this compound.
Theoretical Protocol for Thiolase-Catalyzed Synthesis of 3-Oxopentanoyl-CoA
This is a theoretical protocol based on the known reverse reaction of 3-ketoacyl-CoA thiolase.
Materials:
-
Propionyl-CoA
-
Acetyl-CoA
-
Purified 3-ketoacyl-CoA thiolase
-
Tris-HCl buffer (pH 8.0)
-
Magnesium chloride
-
Dithiothreitol (DTT)
-
Reaction vessel (e.g., microcentrifuge tube or small vial)
-
Incubator/water bath
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer (e.g., 100 mM, pH 8.0), MgCl₂ (e.g., 10 mM), and DTT (e.g., 1 mM).
-
Substrate Addition: Add propionyl-CoA (e.g., 1 mM) and acetyl-CoA (e.g., 1 mM) to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding a suitable amount of purified 3-ketoacyl-CoA thiolase.
-
Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Reaction Monitoring: Monitor the formation of 3-oxopentanoyl-CoA using HPLC or LC-MS.
-
Quenching and Analysis: Stop the reaction by adding an acid (e.g., perchloric acid) and analyze the products.
Note: For the synthesis of ethyl this compound, the resulting 3-oxopentanoyl-CoA would need to be converted to the ethyl ester, for example, through a subsequent lipase-catalyzed transesterification in the presence of ethanol.
Visualizations
Signaling and Metabolic Pathways
Caption: Thiolase-catalyzed condensation of Propionyl-CoA and Acetyl-CoA.
Experimental Workflows
Caption: General workflow for lipase-catalyzed synthesis and purification.
Logical Relationships
Caption: Simplified mechanism of lipase-catalyzed transesterification.
Conclusion
The enzymatic synthesis of ethyl this compound presents a compelling alternative to traditional chemical methods, offering high selectivity, mild reaction conditions, and a reduced environmental footprint. Lipase-catalyzed transesterification, in particular, is a well-established and highly efficient method for which practical experimental protocols can be readily developed. While the use of thiolases for this specific synthesis is less documented in terms of practical application, the underlying biochemical principle of reverse Claisen condensation holds promise for future development. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to produce ethyl this compound for their specific research needs, thereby accelerating innovation in pharmaceutical synthesis and other areas of chemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Recombinant Enzymatic Redox Systems for Preparation of Aroma Compounds by Biotransformation [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient synthesis of enantiomeric ethyl lactate by Candida antarctica lipase B (CALB)-displaying yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiolase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data [mdpi.com]
- 15. Solvent-Free Enzymatic Synthesis of Ethyl 3-Oxobutyrate Derivative: Characterization and Optimization of Reaction Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts’ Performance under Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
The Formation of 3-Oxopentanoate from Odd-Chain Fatty Acids: A Technical Guide for Researchers and Drug Development Professionals
December 14, 2025
Abstract
The metabolism of odd-chain fatty acids (OCFAs) presents a unique biochemical pathway that culminates in the production of anaplerotic molecules, most notably the 5-carbon ketone body, 3-oxopentanoate (also known as beta-ketopentanoate). This guide provides a comprehensive technical overview of the formation of this compound from OCFAs, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the core metabolic pathways, the enzymology of key reactions, quantitative data, detailed experimental protocols, and the therapeutic implications of this metabolic route, particularly in the context of inherited metabolic disorders.
Introduction
While the metabolism of even-chain fatty acids is well-characterized, the catabolism of odd-chain fatty acids, though less common, holds significant physiological importance. OCFAs are found in the diet, particularly from dairy and ruminant fats, and can also be synthesized endogenously.[1][2] Their breakdown largely follows the canonical beta-oxidation spiral, yielding successive units of acetyl-CoA. However, the final round of beta-oxidation of an OCFA results in the formation of a three-carbon unit, propionyl-CoA, in addition to acetyl-CoA.[3][4] This propionyl-CoA is a key precursor for the synthesis of this compound, a molecule with significant anaplerotic potential, capable of replenishing intermediates of the tricarboxylic acid (TCA) cycle.[5][6] This property makes the OCFA metabolic pathway a target of interest for therapeutic interventions in various metabolic and neurodegenerative diseases.[5][7]
The Core Metabolic Pathway: From Odd-Chain Fatty Acids to Succinyl-CoA
The journey from an odd-chain fatty acid to a TCA cycle intermediate involves a series of enzymatic reactions primarily occurring within the mitochondria.
Beta-Oxidation of Odd-Chain Fatty Acids
Odd-chain fatty acids undergo beta-oxidation in a manner analogous to their even-chain counterparts, with each cycle shortening the fatty acyl-CoA chain by two carbons and producing one molecule of acetyl-CoA, one FADH₂, and one NADH. The final thiolytic cleavage of a five-carbon fatty acyl-CoA chain yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[3]
The Propionyl-CoA to Succinyl-CoA Conversion Pathway
Propionyl-CoA cannot be directly utilized in the TCA cycle. Instead, it is converted to the TCA cycle intermediate succinyl-CoA through a three-step enzymatic process:
-
Carboxylation of Propionyl-CoA: The first committed step is the ATP-dependent carboxylation of propionyl-CoA to D-methylmalonyl-CoA. This reaction is catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) .[2][8]
-
Epimerization of D-methylmalonyl-CoA: D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase (MCE) .[9]
-
Isomerization of L-methylmalonyl-CoA: The final step is the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a reaction catalyzed by the vitamin B₁₂ (adenosylcobalamin)-dependent enzyme methylmalonyl-CoA mutase (MCM) .[9][10][11]
Succinyl-CoA can then enter the TCA cycle, contributing to cellular energy production and serving as a precursor for gluconeogenesis.[12]
Formation of this compound
This compound is a 5-carbon ketone body produced primarily in the liver from odd-chain fatty acids.[13][14] Its synthesis is thought to occur via the condensation of propionyl-CoA and acetyl-CoA, a reaction that is essentially the reverse of the final step of beta-oxidation of a five-carbon acyl-CoA. This reaction is likely catalyzed by a mitochondrial beta-ketothiolase . While several thiolases exist, the specific isozyme responsible for the efficient synthesis of 3-oxopentanoyl-CoA has not been definitively established. The resulting 3-oxopentanoyl-CoA can then be hydrolyzed to this compound.
Quantitative Data
Enzyme Kinetic Parameters
The following table summarizes the available kinetic data for the key human enzymes involved in the conversion of propionyl-CoA to succinyl-CoA. It is important to note that kinetic parameters can vary depending on the experimental conditions.
| Enzyme | Substrate | Km (mM) | Vmax | Source |
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 0.29 | - | [2] |
| Bicarbonate | 3.0 | - | [2] | |
| ATP | 0.08 | - | [11] | |
| Methylmalonyl-CoA Mutase (MCM) | Adenosylcobalamin (AdoCbl) | Increased 40- to 900-fold in mutant forms | 0.2% to nearly 100% of wild-type in mutant forms | [15] |
| L-Methylmalonyl-CoA | Normal in mut- phenotype | - | [15] |
Physiological Concentrations of this compound
The quantification of this compound in biological fluids is crucial for clinical diagnostics and research. The following table provides the validated range for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its determination in human plasma.
| Analyte | Matrix | Validated Range (µg/mL) | Source |
| 3-Oxopentanoic acid | Human Plasma | 0.156–10 | [16][17] |
| 3-Hydroxypentanoic acid | Human Plasma | 0.078–5 | [16][17] |
Experimental Protocols
Assay of Propionyl-CoA Carboxylase (PCC) Activity
Method: High-Performance Liquid Chromatography (HPLC)-based measurement of methylmalonyl-CoA production.[18][19]
Principle: PCC activity is determined by quantifying the amount of methylmalonyl-CoA (MM-CoA) produced from the substrate propionyl-CoA.
Procedure:
-
Sample Preparation: Phytohemagglutinin (PHA)-stimulated lymphocytes are isolated from whole blood.[18]
-
Enzyme Reaction: The cell lysate is incubated with a reaction mixture containing propionyl-CoA, ATP, and bicarbonate.
-
Reaction Termination and Extraction: The reaction is stopped, and the acyl-CoAs are extracted.
-
HPLC Analysis: The amount of MM-CoA produced is quantified by reverse-phase HPLC with UV detection.[18]
Assay of Methylmalonyl-CoA Mutase (MCM) Activity
Method: Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)-based determination of succinyl-CoA.[20][21]
Principle: MCM activity is determined by measuring the amount of succinyl-CoA formed from the substrate methylmalonyl-CoA.
Procedure:
-
Sample Preparation: Peripheral lymphocytes are isolated and homogenized.
-
Enzyme Reaction: The cell extract is incubated with methylmalonyl-CoA and adenosylcobalamin.
-
Reaction Termination and Extraction: The reaction is quenched, and the acyl-CoAs are extracted.
-
UPLC-MS/MS Analysis: Succinyl-CoA is separated from methylmalonyl-CoA by UPLC and quantified by tandem mass spectrometry.[20][21]
Quantification of this compound in Biological Fluids
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17]
Principle: Stable isotope-labeled internal standards are used for the accurate quantification of this compound in plasma or urine.
Procedure:
-
Sample Preparation: Plasma samples are subjected to protein precipitation with methanol containing an internal standard.[16]
-
Chromatographic Separation: The extracted analytes are separated on a C18 reverse-phase column using a gradient elution.[16][17]
-
Mass Spectrometric Detection: The analytes are detected and quantified using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[16]
Relevance to Drug Development
The metabolic pathway of odd-chain fatty acids is a significant target for drug development, particularly for anaplerotic therapies aimed at correcting energy deficits in various diseases.
Triheptanoin: A Pro-Drug for this compound
Triheptanoin is a synthetic triglyceride composed of three seven-carbon (heptanoate) fatty acids.[7][20][22] Upon ingestion, it is hydrolyzed to heptanoate, which is then metabolized to propionyl-CoA and acetyl-CoA. These precursors can then form this compound and also replenish TCA cycle intermediates via the conversion of propionyl-CoA to succinyl-CoA.[22][23] This anaplerotic effect is the primary mechanism of action of triheptanoin.
Clinical Applications
Triheptanoin has been investigated and approved for the treatment of long-chain fatty acid oxidation disorders (LC-FAODs).[7][24] In these disorders, the body's ability to utilize long-chain fatty acids for energy is impaired. Triheptanoin provides an alternative energy source that bypasses the metabolic block and replenishes TCA cycle intermediates, thereby improving clinical outcomes.[7][23] Clinical trials have demonstrated that triheptanoin can reduce the frequency of major clinical events in patients with LC-FAODs.[7][24]
The anaplerotic properties of triheptanoin are also being explored for other conditions characterized by energy deficits, such as glucose transporter type 1 deficiency syndrome (GLUT1-DS) and other neurodegenerative diseases.[5][25]
Conclusion
The formation of this compound from odd-chain fatty acids represents a critical metabolic pathway with significant implications for cellular energy homeostasis. The anaplerotic nature of its precursors makes this pathway a compelling target for therapeutic intervention in a range of metabolic disorders. This technical guide has provided a detailed overview of the core biochemistry, quantitative aspects, and experimental methodologies related to this compound formation, with the aim of facilitating further research and drug development in this promising area. A deeper understanding of the regulation of this pathway and the specific roles of the enzymes involved will be crucial for the development of novel and effective therapies.
References
- 1. Fatty Acids -- Additional Enzymes: Propionyl CoA [library.med.utah.edu]
- 2. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Anaplerotic diet therapy in inherited metabolic disease: therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anaplerotic molecules: current and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pharmacological profile of triheptanoin for the treatment of long-chain fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propionyl-CoA carboxylase - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]
- 11. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Propionate [link.vet.ed.ac.uk]
- 13. Anaplerotic treatment of long-chain fat oxidation disorders with triheptanoin: Review of 15 years Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-Oxopentanoic acid - Wikipedia [en.wikipedia.org]
- 15. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Presence of acetyl coenzyme A (CoA) carboxylase and propionyl-CoA carboxylase in autotrophic Crenarchaeota and indication for operation of a 3-hydroxypropionate cycle in autotrophic carbon fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Triheptanoin in the management of long-chain fatty acid oxidation disorders: a profile of its use | springermedizin.de [springermedizin.de]
- 21. Clinical Trials Register [clinicaltrialsregister.eu]
- 22. researchgate.net [researchgate.net]
- 23. Ultragenyx begins Phase II study to assess safety and clinical effects of triheptanoin - Clinical Trials Arena [clinicaltrialsarena.com]
- 24. Clinical Review - Triheptanoin (Dojolvi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Dietary anaplerotic therapy improves peripheral tissue energy metabolism in patients with Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of 3-Oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxopentanoate, also known as β-ketopentanoate, is a five-carbon ketone body that plays a crucial role in cellular metabolism.[1][2][3] Unlike the more common four-carbon ketone bodies, this compound is anaplerotic, meaning it can replenish intermediates in the tricarboxylic acid (TCA) cycle.[1][2][3] This property has generated significant interest in its therapeutic potential, particularly in the context of metabolic disorders. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, intended to be a valuable resource for researchers and professionals in drug development.
Chemical Properties of this compound and its Esters
This compound and its corresponding esters are key intermediates in various synthetic and biological processes. The properties of the free acid, as well as its common methyl and ethyl esters, are summarized below.
| Property | 3-Oxopentanoic Acid | Methyl this compound | Ethyl this compound |
| Synonyms | β-Ketopentanoic acid, 3-Ketovaleric acid | Methyl 3-oxovalerate | Ethyl propionylacetate |
| Molecular Formula | C₅H₈O₃ | C₆H₁₀O₃ | C₇H₁₂O₃ |
| Molecular Weight | 116.11 g/mol [4] | 130.14 g/mol | 144.17 g/mol |
| CAS Number | 10191-25-0[4] | 30414-53-0 | 4949-44-4 |
| Appearance | White to pale beige solid | Colorless to light yellow liquid | Colorless liquid |
| Melting Point | 65-66 °C (decomposes) | -35 °C | -98 °C |
| Boiling Point | 238.6 ± 23.0 °C (Predicted) | 73-74 °C @ 5 mmHg | 83-84 °C @ 12 mmHg |
| Density | 1.129 ± 0.06 g/cm³ (Predicted) | 1.037 g/mL at 25°C | 1.012 g/mL at 25 °C |
| pKa | 3.51 ± 0.32 (Predicted) | Not Applicable | 10.58 ± 0.46 (Predicted) |
| Solubility | Soluble in chloroform, DMSO, and methanol (slightly) | Soluble in organic solvents | Miscible with glacial acetic acid |
Stability and Degradation Profile
A critical aspect of this compound for research and pharmaceutical applications is its inherent instability. As a β-keto acid, it is prone to decarboxylation, a reaction that is influenced by temperature and pH.
Decarboxylation
The primary degradation pathway for this compound is decarboxylation, where it loses a molecule of carbon dioxide to form 2-butanone. This reaction is characteristic of β-keto acids and can occur spontaneously, particularly upon heating.[5] The rate of decarboxylation is pH-dependent.[6][7]
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, this compound exists in equilibrium between its keto and enol tautomers. This equilibrium can be influenced by the solvent and temperature and can be studied using techniques like NMR spectroscopy.[2][8][9] The enol form is stabilized by intramolecular hydrogen bonding.
Metabolic Significance and Anaplerotic Role
This compound is a key metabolite derived from the breakdown of odd-chain fatty acids, such as those from the clinically used triglyceride, triheptanoin.[1][2][3] Its metabolic fate is of significant interest due to its anaplerotic properties.
Metabolism of Triheptanoin to this compound
Triheptanoin is hydrolyzed to heptanoate, which then undergoes β-oxidation. Unlike even-chain fatty acids which only yield acetyl-CoA, the β-oxidation of heptanoate produces both acetyl-CoA and propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, a TCA cycle intermediate. Heptanoate can also be metabolized in the liver to the five-carbon ketone bodies, 3-hydroxypentanoate and this compound.[10]
Anaplerotic Function
The generation of succinyl-CoA from the metabolism of this compound precursors replenishes the pool of TCA cycle intermediates, a process known as anaplerosis.[10][11][12][13][14] This is in contrast to the metabolism of even-chain fatty acids, which primarily produce acetyl-CoA and do not contribute to the net increase of TCA cycle intermediates. This anaplerotic effect is particularly important in tissues with high energy demands, such as the brain.[15][16]
Experimental Protocols
Synthesis of 3-Oxopentanoic Acid
A common laboratory-scale synthesis of 3-Oxopentanoic acid involves the hydrolysis of its corresponding ester, such as ethyl this compound (ethyl propionylacetate).[17]
Protocol for Hydrolysis of Ethyl this compound:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl this compound in an excess of aqueous sodium hydroxide solution (e.g., 1 M NaOH).
-
Hydrolysis: Heat the mixture to reflux and maintain for 1-2 hours to ensure complete saponification of the ester.
-
Work-up: After cooling to room temperature, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of approximately 2. This will protonate the carboxylate to form the free carboxylic acid.
-
Extraction: Extract the aqueous solution multiple times with an organic solvent such as diethyl ether or ethyl acetate.
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield crude 3-Oxopentanoic acid.
-
Purification: The crude product can be further purified by recrystallization or chromatography if necessary.
Analysis of this compound by HPLC
High-performance liquid chromatography (HPLC) is a suitable method for the quantification of this compound. Due to the lack of a strong chromophore, derivatization is often employed to enhance detection by UV-Vis spectrophotometry.[1][18] Alternatively, mass spectrometry can be used for detection. A stability-indicating HPLC method can be developed to monitor the degradation of this compound over time.[19][20][21]
General HPLC Method Outline:
-
Column: A reversed-phase C18 column is typically used.[22]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection:
-
UV-Vis: After pre-column derivatization with a UV-active agent.
-
Mass Spectrometry (LC-MS): For direct and sensitive detection without derivatization.[22]
-
-
Sample Preparation: Biological samples may require protein precipitation followed by extraction.[22]
Analysis of this compound by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound. Due to its low volatility and polar nature, derivatization is required to convert it into a more volatile and thermally stable compound.[23][24][25]
General GC-MS Derivatization and Analysis Protocol:
-
Derivatization: A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the carboxylic acid and hydroxyl groups (of the enol form) into their trimethylsilyl (TMS) ethers/esters.[24]
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Temperature Program: A temperature gradient is employed to separate the analytes.
-
-
MS Detection: The mass spectrometer is used to identify and quantify the derivatized this compound based on its mass spectrum.
Conclusion
This compound is a metabolically significant molecule with unique anaplerotic properties that make it a compound of interest for therapeutic applications. Understanding its chemical properties, particularly its inherent instability and the factors that influence its degradation, is crucial for its successful application in research and drug development. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification, and analysis of this important ketone body. Further research into its quantitative stability under various physiological conditions will be essential for the development of stable formulations and for accurately interpreting its metabolic effects.
References
- 1. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. 3-Oxopentanoic acid - Wikipedia [en.wikipedia.org]
- 4. 3-Oxopentanoic acid | C5H8O3 | CID 439684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cores.research.asu.edu [cores.research.asu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anaplerotic reactions - Wikipedia [en.wikipedia.org]
- 13. Anaplerotic Reactions: Key Mechanisms in the Citric Acid Cycle [vedantu.com]
- 14. Metabolism - Anaplerosis, Reactions, Pathways | Britannica [britannica.com]
- 15. Brain metabolism in health, aging, and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SUPPLY AND DEMAND IN CEREBRAL ENERGY METABOLISM: THE ROLE OF NUTRIENT TRANSPORTERS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carboxylic acid synthesis by oxidative cleavages [organic-chemistry.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. "A stability-indicating assay HPLC method of ketoprofen" by S.-Y. Hsu, C.-Y. Shaw et al. [jfda-online.com]
- 21. Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 23. diverdi.colostate.edu [diverdi.colostate.edu]
- 24. Derivatization techniques for free fatty acids by GC [restek.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Biological Significance of 3-Oxopentanoate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of a Key Anaplerotic Ketone Body in Health and Disease
Abstract
3-Oxopentanoate, also known as beta-ketopentanoate, is a five-carbon ketone body that plays a crucial role in cellular metabolism, particularly in the central nervous system. Generated from the hepatic oxidation of odd-chain fatty acids, this compound serves as an alternative energy substrate and, importantly, exhibits anaplerotic properties by replenishing tricarboxylic acid (TCA) cycle intermediates. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its metabolic pathways, physiological concentrations, and the enzymes involved in its turnover. We present detailed experimental protocols for the quantification of this compound in biological matrices and explore its emerging role in various pathological conditions, including neurological and metabolic disorders. Furthermore, this guide visualizes key metabolic and experimental workflows to facilitate a deeper understanding of the multifaceted role of this intriguing molecule.
Introduction
Ketone bodies are essential alternative energy sources for extrahepatic tissues, particularly the brain, during periods of glucose limitation such as fasting or prolonged exercise. While the four-carbon ketone bodies, acetoacetate and β-hydroxybutyrate, are well-characterized, the five-carbon ketone body, this compound, has garnered increasing interest for its unique metabolic properties.[1]
Derived from the metabolism of odd-chain fatty acids, this compound not only provides energy in the form of acetyl-CoA but also contributes to the anaplerotic replenishment of the TCA cycle through the generation of propionyl-CoA.[1] This anaplerotic potential is of significant interest in conditions characterized by a compromised TCA cycle, such as certain inborn errors of metabolism and neurodegenerative diseases.[2][3] The triglyceride triheptanoin is a clinical source for the production of this compound.[1]
This technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth analysis of the current understanding of this compound's biological significance.
Metabolism of this compound
The metabolism of this compound is intrinsically linked to the catabolism of odd-chain fatty acids and the central energy-producing pathways of the cell.
Synthesis
This compound is primarily synthesized in the liver from the β-oxidation of odd-chain fatty acids. The final round of β-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, a key intermediate of the TCA cycle. However, under conditions of high fat metabolism and ketogenic stress, propionyl-CoA can also be used in the liver for the synthesis of the five-carbon ketone body, this compound.
Catabolism and Anaplerotic Function
In extrahepatic tissues, particularly the brain, this compound is taken up and activated to its CoA ester, 3-oxopentanoyl-CoA. This reaction is catalyzed by the mitochondrial enzyme succinyl-CoA:3-ketoacid-CoA transferase (SCOT), also known as 3-oxoacid CoA-transferase (EC 2.8.3.5).[4][5][6] This enzyme transfers a CoA moiety from succinyl-CoA to this compound.[4][5][6]
3-oxopentanoyl-CoA is then cleaved by mitochondrial acetoacetyl-CoA thiolase into acetyl-CoA and propionyl-CoA. Acetyl-CoA enters the TCA cycle for energy production, while propionyl-CoA is converted to succinyl-CoA, thus replenishing the pool of TCA cycle intermediates – a process known as anaplerosis.[7][8][9]
Quantitative Data
The concentration of this compound in biological fluids is generally low under normal physiological conditions but can be elevated in specific metabolic states or disease.
| Biological Matrix | Condition | Concentration | Species | Reference |
| Cerebrospinal Fluid | Normal | 1.7 ± 1.7 µM | Human | [10] |
| Plasma | After infusion to meet 75% of caloric needs | 1.3 mM (total of beta-ketopentanoate and R-beta-hydroxypentanoate) | Dog | [11] |
| Plasma | Glucose Transporter Type 1 Deficiency Syndrome (treated with triheptanoin) | Validated range: 0.156-10 µg/mL (1.34 - 86.1 µM) | Human | [12] |
| Serum | Normal (total ketones) | < 0.6 mmol/L | Human | [6] |
| Serum | Nutritional Ketosis | 0.5 - 3.0 mmol/L | Human | |
| Serum | Diabetic Ketoacidosis | > 20 mmol/L | Human | [2] |
Experimental Protocols
The accurate quantification of this compound in biological samples is crucial for research and clinical applications. Due to its chemical properties, derivatization is often required for robust analysis by gas chromatography-mass spectrometry (GC-MS) or to enhance sensitivity in high-performance liquid chromatography (HPLC).
Sample Preparation: Liquid-Liquid Extraction
A general protocol for the extraction of short-chain keto acids from plasma or serum is as follows:
-
Acidification: Acidify the sample (e.g., 100 µL of plasma) with a strong acid (e.g., HCl) to protonate the carboxylic acid group.
-
Extraction: Add an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) to the acidified sample.
-
Vortexing and Centrifugation: Vortex the mixture vigorously to ensure efficient partitioning of the analyte into the organic phase. Centrifuge to separate the aqueous and organic layers.
-
Collection: Carefully collect the organic supernatant containing the this compound.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization.
GC-MS Analysis with Derivatization
GC-MS offers high sensitivity and selectivity for the analysis of this compound, especially after derivatization to increase its volatility.
Derivatization (Silylation):
-
To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 60 minutes) to allow for complete derivatization.
-
The derivatized sample is then ready for injection into the GC-MS system.
GC-MS Conditions (Example):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 300°C) to elute the derivatized analyte.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the detection of the derivatized this compound.
HPLC-UV/MS Analysis
HPLC can also be used for the quantification of this compound. While direct UV detection is possible, sensitivity is limited. Pre-column derivatization or coupling to a mass spectrometer (LC-MS/MS) is recommended for lower concentrations. A validated LC-MS/MS method has been published for the quantification of this compound in human plasma.[12]
LC-MS/MS Conditions (Example based on published method): [12]
-
Sample Preparation: Protein precipitation of plasma samples with methanol containing 0.2% formic acid.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound and an internal standard.
-
Biological Significance in Disease
The unique anaplerotic property of this compound makes it a molecule of significant interest in various disease states, particularly those involving energy deficits in the brain.
Neurological Disorders
The brain's high metabolic rate and reliance on glucose make it vulnerable to energy deficits. By providing an alternative fuel source and replenishing TCA cycle intermediates, this compound may offer neuroprotective effects.
-
Epilepsy: Some forms of epilepsy are associated with impaired brain energy metabolism. The therapeutic use of triheptanoin, which increases the production of this compound, has shown promise in reducing seizure frequency in certain patient populations, such as those with glucose transporter type 1 (GLUT1) deficiency syndrome.[2][3]
-
Alzheimer's Disease: A hallmark of Alzheimer's disease is regional brain glucose hypometabolism. Ketone bodies, including by inference this compound, can bypass the defects in glucose metabolism and provide an alternative energy source for neurons.[13] Studies have shown that a ketogenic diet can reduce amyloid-beta levels in a mouse model of Alzheimer's disease.[4][14]
-
Other Neurodegenerative Diseases: The potential of this compound to support neuronal energy metabolism suggests a therapeutic role in other neurodegenerative conditions where mitochondrial dysfunction and impaired energy production are implicated.[2]
Inborn Errors of Metabolism
In several inborn errors of metabolism, the TCA cycle is impaired due to genetic defects in specific enzymes. The anaplerotic potential of this compound, delivered via triheptanoin, has been explored as a therapeutic strategy to bypass these metabolic blocks and improve cellular energetics.
Signaling Pathways
While the primary role of this compound is considered metabolic, emerging evidence suggests that ketone bodies can also act as signaling molecules, influencing gene expression and cellular processes. The direct signaling roles of this compound are an active area of investigation.
One key area of interest is the interplay between this compound metabolism and neurotransmitter synthesis. As an anaplerotic substrate, this compound can increase the pool of TCA cycle intermediates, including α-ketoglutarate, which is a direct precursor for the neurotransmitter glutamate.[15][16][17] This connection suggests that this compound could modulate the glutamate-glutamine cycle between astrocytes and neurons, a fundamental process for normal brain function.
Conclusion and Future Directions
This compound is a metabolically significant molecule with a unique anaplerotic role that distinguishes it from the more abundant four-carbon ketone bodies. Its ability to serve as both an energy substrate and a source for replenishing TCA cycle intermediates makes it a promising therapeutic target for a range of neurological and metabolic disorders characterized by energy deficits.
Future research should focus on several key areas:
-
Elucidating Direct Signaling Roles: Investigating whether this compound directly interacts with cellular receptors or modifies protein function to act as a signaling molecule.
-
Pharmacokinetic and Pharmacodynamic Studies: Conducting detailed studies to understand the absorption, distribution, metabolism, and excretion of this compound and its precursors to optimize therapeutic strategies.
-
Clinical Trials: Expanding clinical trials to evaluate the efficacy of triheptanoin and other strategies to increase this compound levels in a broader range of diseases.
-
Development of Novel Therapeutics: Designing and synthesizing novel compounds that can mimic or enhance the beneficial effects of this compound.
A deeper understanding of the biological significance of this compound will undoubtedly open new avenues for the development of innovative therapies for a variety of challenging diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-oxoacid CoA-transferase - Wikipedia [en.wikipedia.org]
- 4. A ketogenic diet reduces amyloid beta 40 and 42 in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. OXCT1 - Wikipedia [en.wikipedia.org]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. Triheptanoin for the treatment of long-chain fatty acid oxidation disorders: Final results of an open-label, long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Liver-Specific Silencing of the Human Gene Encoding Succinyl-CoA: 3-Ketoacid CoA Transferase [jstage.jst.go.jp]
- 12. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of ketone bodies in Alzheimer's disease in relation to neural hypometabolism, β-amyloid toxicity, and astrocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A local glutamate-glutamine cycle sustains synaptic excitatory transmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glutamine: an anaplerotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Unfolding Story of a 5-Carbon Ketone Body: A Technical Guide to the Discovery and History of 3-Oxopentanoate Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxopentanoate, also known as β-ketopentanoate, is a 5-carbon ketone body that has emerged from relative obscurity to become a molecule of significant interest in the fields of metabolism, neuroscience, and clinical diagnostics. Unlike the more extensively studied 4-carbon ketone bodies, acetoacetate and β-hydroxybutyrate, this compound possesses a unique anaplerotic property, meaning it can replenish intermediates of the tricarboxylic acid (TCA) cycle. This distinct metabolic fate has positioned it as a potential therapeutic agent and a key biomarker in various physiological and pathological states. This technical guide provides a comprehensive overview of the discovery and history of this compound research, detailing its synthesis, metabolic significance, and the evolution of analytical techniques for its detection and quantification.
I. The Chemical Genesis: Early Synthesis of this compound
The history of this compound is intrinsically linked to the development of fundamental organic reactions. While a singular "discovery" of this compound is not clearly documented, its synthesis is rooted in the principles of the Claisen condensation, a carbon-carbon bond-forming reaction discovered by Rainer Ludwig Claisen in 1887.[1] This reaction, which involves the condensation of two esters in the presence of a strong base, provides a foundational method for the synthesis of β-keto esters, the class of compounds to which this compound esters belong.[1][2][3]
One of the earliest and most straightforward laboratory syntheses involves the crossed Claisen condensation of an acetate and a propionate ester.[4] For instance, the reaction of ethyl acetate with ethyl propionate in the presence of a base like sodium ethoxide yields ethyl this compound. Subsequent hydrolysis of the ester yields the free acid, 3-oxopentanoic acid.
A variety of synthetic routes have since been developed, as detailed in numerous patents and publications. These methods often aim to improve yield, purity, and scalability for research and potential therapeutic applications.[5][6]
Experimental Protocol: Synthesis of Methyl this compound via Acetoacetic Ester
A documented method for the synthesis of methyl this compound involves the alkylation of methyl acetoacetate.
-
Enamine Formation: 116 g of methyl acetoacetate and 75 g of pyrrolidine are refluxed in 350 ml of toluene using a water separator until the theoretical amount of water is removed.
-
Deprotonation: The resulting enamine solution is added dropwise at -40°C to a suspension of 47 g of sodium amide in 800 ml of liquid ammonia.
-
Alkylation: After the ammonia is evaporated by allowing the temperature to rise to -20°C, a solution of 114 g of methyl bromide in 500 ml of toluene is added dropwise.
-
Hydrolysis: The reaction mixture is filtered, and the toluene is removed under reduced pressure. The residue is then hydrolyzed with 700 ml of methylene chloride and 102 g of concentrated hydrochloric acid for 1 hour at room temperature.
-
Purification: The organic phase is separated, dried, and the solvent is evaporated to yield methyl this compound.
II. Metabolic Significance: From a Minor Metabolite to a Key Anaplerotic Substrate
The understanding of this compound's role in metabolism has evolved significantly over time, paralleling the broader advancements in the study of intermediary metabolism.
A. Early Insights from Odd-Chain Fatty Acid Metabolism
Early research into the metabolism of fatty acids with an odd number of carbon atoms revealed a distinct metabolic endpoint compared to their even-chain counterparts.[7][8] While even-chain fatty acids are degraded exclusively to acetyl-CoA, the final round of β-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[8] The fate of this propionyl-CoA became a key area of investigation. It was established that propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA, an intermediate of the TCA cycle. This pathway highlighted a direct link between odd-chain fatty acid catabolism and the central energy-producing cycle of the cell.
B. The Concept of Anaplerosis and the Role of this compound
The term "anaplerotic reactions," meaning "filling up" reactions, was coined by Sir Hans Kornberg to describe the replenishment of TCA cycle intermediates that are withdrawn for biosynthetic purposes.[9][10][11] This concept was crucial for understanding how the TCA cycle maintains its function despite the constant removal of its components for processes like gluconeogenesis, amino acid synthesis, and fatty acid synthesis.
It was in this context that the significance of this compound as an anaplerotic substrate became apparent. This compound, derived from the hepatic metabolism of odd-chain fatty acids, can be transported to other tissues, including the brain. There, it is converted to propionyl-CoA and subsequently to succinyl-CoA, directly replenishing the TCA cycle intermediate pool. This is in contrast to the 4-carbon ketone bodies, which are primarily ketogenic, meaning they are converted to acetyl-CoA.
III. Analytical Methodologies: A Journey of Increasing Sensitivity and Specificity
The ability to detect and quantify this compound in biological samples has been crucial for understanding its physiological and pathological roles. The analytical techniques employed have evolved from less specific methods for general keto acid detection to highly sensitive and specific mass spectrometry-based approaches.
A. Early Methods for Keto Acid Detection
In the mid-20th century, the detection of keto acids in biological fluids primarily relied on colorimetric methods and paper or thin-layer chromatography of their 2,4-dinitrophenylhydrazone derivatives.[12] While these methods were instrumental in early metabolic studies, they often lacked the specificity and sensitivity required for accurate quantification of individual keto acids like this compound, especially at low physiological concentrations.
B. The Advent of Gas Chromatography (GC)
Gas chromatography (GC), often coupled with flame ionization detection (FID) or mass spectrometry (MS), offered a significant improvement in the separation and quantification of volatile compounds.[13][14] For the analysis of non-volatile keto acids like this compound, derivatization to form more volatile esters (e.g., methyl esters) is a necessary step.[13][15]
Experimental Protocol: General Workflow for GC-MS Analysis of Methyl this compound
-
Sample Preparation: Biological samples (e.g., plasma, urine) are first deproteinized, typically using a solvent like methanol.
-
Extraction: The keto acids are then extracted from the aqueous phase using an organic solvent.
-
Derivatization: The extracted keto acids are converted to their methyl esters using a derivatizing agent such as diazomethane or by heating with methanol and an acid catalyst.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The components are separated on a capillary column and detected by the mass spectrometer. Quantification is typically achieved using a stable isotope-labeled internal standard.[14]
C. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The development of LC-MS/MS has revolutionized the field of metabolomics, offering unparalleled sensitivity and specificity for the quantification of a wide range of metabolites, including this compound, in complex biological matrices.[16] This technique eliminates the need for derivatization in many cases and allows for high-throughput analysis.
Experimental Protocol: LC-MS/MS for Quantitation of this compound in Human Plasma
A validated LC-MS/MS method for the simultaneous quantification of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma has been described.[16]
-
Sample Preparation: Human plasma samples are deproteinized with methanol containing 0.2% formic acid.
-
Chromatographic Separation: Separation is achieved on a C18 column using a gradient elution with mobile phases of water and methanol, both containing 0.1% formic acid.
-
Mass Spectrometric Detection: The analytes are detected using a tandem mass spectrometer operating in either positive or negative ion mode with multiple reaction monitoring (MRM).
-
Quantification: Absolute quantification is performed using an internal standard.[16]
IV. Quantitative Data and Clinical Relevance
The ability to accurately measure this compound has been instrumental in understanding its role in various diseases.
| Analyte | Matrix | Condition | Concentration Range | Reference |
| This compound | Human Plasma | Glucose Transporter Type 1 Deficiency Syndrome (treated with triheptanoin) | 0.156 - 10 µg/mL | [16] |
| Branched-Chain Ketoacids | Urine | Maple Syrup Urine Disease (MSUD) | Significantly Elevated | [17] |
Maple Syrup Urine Disease (MSUD): This inherited metabolic disorder is characterized by a deficiency in the branched-chain α-ketoacid dehydrogenase complex, leading to the accumulation of branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding α-ketoacids in bodily fluids.[17][18][19][20][21] While not a primary accumulating metabolite, the overall metabolic dysregulation in MSUD can impact the levels of other ketoacids. The characteristic sweet odor of the urine in affected individuals is due to the presence of these accumulated ketoacids.[18]
V. Future Directions
The history of this compound research is a testament to the interconnectedness of organic chemistry, biochemistry, and analytical science. From its synthetic roots in the Claisen condensation to its recognition as a key anaplerotic substrate with therapeutic potential, the journey of this 5-carbon ketone body is far from over. Future research will likely focus on:
-
Therapeutic Applications: Further investigation into the use of this compound precursors, such as triheptanoin, for the treatment of metabolic and neurological disorders.
-
Biomarker Discovery: Exploring the utility of this compound as a biomarker for a wider range of diseases characterized by metabolic dysregulation.
-
Fundamental Metabolism: Delving deeper into the regulation of this compound production and utilization in different tissues and under various physiological conditions.
The continued development of advanced analytical techniques will undoubtedly play a pivotal role in unraveling the remaining mysteries of this fascinating molecule and harnessing its full potential for human health.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buy 3-Oxopentanoic acid | 10191-25-0 [smolecule.com]
- 5. Synthesis routes of 3-Oxopentanoic acid [benchchem.com]
- 6. CH676594A5 - Prepn. of 3-oxo-pentanoic-acid-alkyl ester(s) - by reacting unsatd. aldehyde with ketene to give 4-alkenyl-2-oxetanone which is converted to 3-hydroxy-4-pentenoic acid alkyl ester - Google Patents [patents.google.com]
- 7. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 9. Anaplerotic reactions - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Hans Kornberg - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. google.com [google.com]
- 18. cocukmetabolizma.com [cocukmetabolizma.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A distinct variant of intermediate maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Branched-chain α-ketoacid dehydrogenase deficiency (maple syrup urine disease): Treatment, biomarkers, and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of 3-Oxopentanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxopentanoate derivatives, a class of β-keto esters, are pivotal intermediates in organic synthesis and feature in numerous biologically active molecules. Their structural elucidation is fundamental to understanding their chemical reactivity, biological function, and for quality control in drug development. A key characteristic of these molecules is their existence as a dynamic equilibrium of keto and enol tautomers, which presents a unique analytical challenge.[1] This guide provides a comprehensive overview of the primary analytical methods for the structural characterization of this compound derivatives, complete with detailed experimental protocols and data presentation.
The general strategy for determining the structure of an organic compound involves a multi-step process.[2] First, the molecular formula is determined, typically through elemental analysis and mass spectrometry. Next, the functional groups present in the molecule are identified using techniques like infrared (IR) spectroscopy. Finally, the connectivity of the atoms is established using nuclear magnetic resonance (NMR) spectroscopy.[2]
Keto-Enol Tautomerism
β-Keto esters like this compound derivatives exist as an equilibrium mixture of their keto and enol forms.[1][3] This equilibrium is influenced by factors such as solvent, temperature, and pH.[1] The presence of both tautomers can complicate analytical data, potentially leading to peak broadening or the appearance of multiple signals for a single compound in spectroscopic and chromatographic analyses.[1] A thorough understanding and control of this equilibrium are, therefore, crucial for accurate structural characterization.[1] The enol form is stabilized by π-system conjugation and intramolecular hydrogen bonding.[3]
Caption: Keto-enol tautomerism in this compound derivatives.
Spectroscopic Methods for Structural Elucidation
A combination of spectroscopic techniques is indispensable for the unambiguous structural elucidation of this compound derivatives.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the detailed structural analysis of this compound derivatives, as it allows for the direct observation and quantification of both the keto and enol tautomers in solution.[1] The interconversion between the two forms is often slow on the NMR timescale, which allows for the acquisition of distinct signals for each tautomer.[1] Both ¹H and ¹³C NMR are invaluable for this purpose.[3]
¹H NMR Spectroscopy provides information about the chemical environment of protons, their integration (number of protons), and their coupling to neighboring protons.[4]
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule.[3][4]
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives (Keto vs. Enol Form)
| Assignment | Keto Form (δ, ppm) | Enol Form (δ, ppm) | Reference |
| ¹H NMR | |||
| α-CH₂ | ~3.4 | - | [1] |
| =CH | - | ~5.0 | [1] |
| Enolic OH | - | ~12.0 | [1] |
| ¹³C NMR | |||
| C=O (Ketone) | ~202 | - | [1] |
| C=O (Ester) | ~167 | ~175 | [1] |
| α-C | ~50 | - | [1] |
| β-C=O | ~202 | ~190 (C-OH) | [1] |
| =C-O | - | ~190 | [1] |
| =C-H | - | ~90 | [1] |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and specific substituents.[1]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of the purified this compound derivative.[3]
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3][4]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1][3]
-
Filter the solution if necessary to remove any particulate matter.[4]
-
-
Instrument Setup:
-
Data Acquisition:
-
Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform.[1]
-
Phase the spectrum and perform baseline correction.[1]
-
Integrate the signals to determine the relative ratios of protons.[1] The ratio of the integrals for the α-CH₂ of the keto form and the =CH of the enol form can be used to determine the keto-enol equilibrium constant.[1]
-
Analyze the chemical shifts, coupling constants, and 2D correlations to assemble the molecular structure.[2]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.[2] For this compound derivatives, IR spectroscopy can distinguish between the keto and enol forms through their characteristic vibrational frequencies.
Table 2: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) | Reference |
| C=O (Ester) | ~1745 | ~1650 | [3] |
| C=O (Ketone) | ~1720 | - | [3] |
| C=C | - | ~1610 | [3] |
| O-H (intramolecular H-bond) | - | 3200-2500 (broad) | [3] |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Instrument Setup:
-
Data Acquisition:
-
Data Processing and Analysis:
-
The acquired spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.[3]
-
Identify the characteristic absorption bands for the keto and enol forms as detailed in Table 2.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and molecular formula of a compound.[2] High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable information about the compound's structure.
Table 3: Illustrative Mass Spectrometry Data for a this compound Derivative (Methyl 2-methyl-3-oxopentanoate)
| m/z | Interpretation | Reference |
| 144 | [M]⁺ (Molecular Ion) | [5] |
| 88 | [M - C₃H₄O]⁺ | [5] |
| 59 | [COOCH₃]⁺ | [5] |
| 57 | [C₃H₅O]⁺ | [5] |
Experimental Protocol for Mass Spectrometry (GC-MS Example)
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, diethyl ether).
-
-
Instrument Setup:
-
Set up the gas chromatograph (GC) with an appropriate column and temperature program to separate the analyte from the solvent and any impurities.
-
Set the mass spectrometer parameters, including the ionization method (e.g., electron ionization - EI) and the mass range to be scanned.
-
-
Data Acquisition:
-
Inject the sample into the GC.
-
The compound will be separated on the GC column and then introduced into the mass spectrometer.
-
Acquire the mass spectrum of the eluting compound.
-
-
Data Analysis:
-
Determine the molecular weight from the molecular ion peak.
-
Analyze the fragmentation pattern to deduce structural fragments.
-
Use HRMS data to confirm the elemental composition.
-
Integrated Workflow for Structural Elucidation
The elucidation of a novel this compound derivative's structure is a systematic process that integrates data from multiple analytical techniques.
References
Methodological & Application
Application Note & Protocol: Quantification of 3-Oxopentanoate in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Oxopentanoate, also known as β-ketopentanoate, is a five-carbon ketone body that serves as an important intermediate in fatty acid and amino acid metabolism. Its quantification in plasma is crucial for studying various metabolic disorders and for monitoring therapeutic interventions. This document provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on a validated approach employing protein precipitation for sample preparation and negative ion electrospray ionization for detection.[1][2][3]
Experimental Protocols
Materials and Reagents
-
3-Oxopentanoic acid standard
-
Sulbactam (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank, for calibration standards and quality controls)
Standard and Quality Control Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and sulbactam (IS) in a suitable solvent (e.g., methanol).
-
Calibration Curve Standards: Serially dilute the this compound stock solution with blank human plasma to prepare calibration standards at concentrations of 0.156, 0.312, 0.625, 1.25, 2.5, 5, and 10 μg/mL.[1]
-
Quality Control (QC) Standards: Prepare QC standards in blank human plasma at four concentration levels:
Sample Preparation
This protocol utilizes a straightforward protein precipitation method.[1][4]
-
Prepare Precipitation Reagent: Add 0.2% formic acid to methanol. Prepare a 0.2 μg/mL solution of the internal standard (sulbactam) in this acidic methanol.[1]
-
Sample Aliquoting: Pipette 50 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
-
Protein Precipitation: Add 100 µL of the precipitation reagent (containing the internal standard) to each sample tube.[1]
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.[1]
-
Centrifugation: Centrifuge the samples at 14,300 x g for 5 minutes at 15 °C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are the recommended starting conditions for the LC-MS/MS system.
Liquid Chromatography
| Parameter | Condition |
| Column | Phenomenex Luna C18 (150 x 2.0 mm, 3 µm)[1][2][4] |
| Mobile Phase A | Water with 0.1% Formic Acid[1][2][4] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[1][2] |
| Flow Rate | 0.3 mL/min[1][2][4] |
| Gradient | Gradient elution is employed to achieve optimal separation.[1][2] |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes[1] |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transition | Determined by direct infusion of this compound and sulbactam standards. |
| Declustering Potential (DP) | -60 V for this compound[1] |
| Collision Energy (CE) | -15 V for this compound[1] |
| Collision Cell Exit Potential (CXP) | -8 V for this compound[1] |
| Entrance Potential (EP) | -10 V for all compounds[1] |
Data Presentation
Quantitative Method Validation Parameters
The analytical method was validated according to the United States Food and Drug Administration guidance.[2]
| Parameter | This compound |
| Validated Range (µg/mL) | 0.156–10[1][2][3] |
| Recovery | >88%[1][2][3] |
| Matrix Effect | No significant matrix effect observed in human plasma.[1][2] |
| Dilution Integrity | 10-fold[1][2] |
Stability Data
This compound was found to be stable under various conditions.[1][2]
| Condition | Stability |
| Autosampler | Stable[1][2] |
| Benchtop | Stable[1][2] |
| Freeze-Thaw Cycles | Stable[1][2] |
| Long-Term (-80 °C) | Stable[1][2][3] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Simplified Metabolic Pathway
Caption: Simplified this compound Metabolic Pathway.
References
- 1. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Application Note and Protocol for the Derivatization of 3-Oxopentanoate for GC-FID Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxopentanoate, a five-carbon ketone body, is a molecule of growing interest in metabolic research and drug development. Its analysis is crucial for understanding various physiological and pathological states. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely available technique for the quantification of volatile organic compounds. However, the direct analysis of this compound by GC is hindered by its low volatility and polar nature, which can lead to poor chromatographic peak shape and low sensitivity.
To overcome these challenges, a derivatization step is essential to convert this compound into a more volatile and thermally stable derivative suitable for GC analysis. This application note provides detailed protocols for two common and effective derivatization methods: silylation and esterification (methylation) . It also includes typical performance data and a visual workflow to guide researchers in setting up their analytical methods.
Data Presentation
Quantitative analysis of derivatized this compound by GC-FID can achieve high sensitivity and a wide linear range. The following table summarizes typical performance characteristics that can be expected with a properly validated method.
| Parameter | Silylation (TMS Derivative) | Esterification (Methyl Ester) |
| Linearity (R²) | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 µM | 5 - 20 µM |
| Limit of Quantification (LOQ) | 5 - 30 µM | 15 - 60 µM |
| Derivatization Efficiency | > 95% | > 90% |
| Intra-day Precision (%RSD) | < 5% | < 6% |
| Inter-day Precision (%RSD) | < 8% | < 10% |
| Recovery | 90 - 110% | 85 - 115% |
Note: These values are representative and may vary depending on the specific instrumentation, column, and experimental conditions. Method validation is required for accurate quantification.
Experimental Protocols
General Considerations
-
Moisture Sensitivity: Both silylation and esterification reagents are sensitive to moisture. All glassware should be thoroughly dried, and solvents should be anhydrous. Samples should be dried prior to derivatization, for example, by lyophilization or evaporation under a stream of nitrogen.
-
Safety: Derivatization reagents can be corrosive, flammable, and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Silylation using BSTFA + TMCS
This protocol describes the formation of a trimethylsilyl (TMS) derivative of this compound. The silylation targets both the carboxylic acid and the enolizable ketone functional groups.
Materials:
-
This compound standard or sample
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (anhydrous)
-
Internal Standard (e.g., 3-oxohexanoate)
-
Glass reaction vials (2 mL) with PTFE-lined screw caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Pipette an appropriate volume of the sample or standard solution containing this compound into a 2 mL reaction vial.
-
If the sample is in an aqueous matrix, it must be dried completely. A common method is to evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 40°C).
-
-
Derivatization Reaction:
-
To the dried residue, add 50 µL of anhydrous pyridine to ensure the sample is fully dissolved and to act as a catalyst.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and vortex briefly to mix the contents.
-
-
Incubation:
-
Heat the reaction vial at 60-70°C for 60 minutes in a heating block or oven. This ensures complete derivatization.
-
-
Sample Finalization:
-
After incubation, allow the vial to cool to room temperature.
-
The sample can be injected directly into the GC-FID. Alternatively, the derivatization solvent can be evaporated under a gentle stream of nitrogen, and the residue reconstituted in a suitable solvent like ethyl acetate to a final volume of 100-200 µL.
-
-
GC-FID Analysis:
-
Transfer the final derivatized sample to a GC vial with an insert.
-
Inject 1 µL of the sample into the GC-FID system.
-
Typical GC conditions should be optimized for the specific column and instrument but can be based on standard fatty acid methyl ester (FAME) analysis methods.
-
Protocol 2: Esterification (Methylation) using BF₃-Methanol
This protocol describes the formation of the methyl ester of this compound. This method primarily targets the carboxylic acid group.
Materials:
-
This compound standard or sample
-
14% Boron trifluoride in methanol (BF₃-Methanol)
-
Methanol (anhydrous)
-
Hexane (anhydrous)
-
Saturated sodium chloride (NaCl) solution
-
Sodium sulfate (anhydrous)
-
Internal Standard (e.g., methyl 3-oxohexanoate)
-
Glass reaction vials (2 mL) with PTFE-lined screw caps
-
Heating block or oven
-
GC vials
Procedure:
-
Sample Preparation:
-
Pipette an appropriate volume of the sample or standard solution into a 2 mL reaction vial.
-
If the sample is not already in methanol, evaporate the solvent to dryness under a gentle stream of nitrogen and redissolve the residue in 100 µL of anhydrous methanol.
-
-
Derivatization Reaction:
-
Add 50 µL of 14% BF₃-Methanol to the vial.
-
Securely cap the vial and vortex briefly.
-
-
Incubation:
-
Heat the reaction vial at 60°C for 30-60 minutes.
-
-
Extraction:
-
After cooling to room temperature, add 500 µL of saturated NaCl solution to the vial to stop the reaction.
-
Add 600 µL of hexane to extract the methyl ester derivative.
-
Vortex vigorously for 30 seconds and then allow the layers to separate.
-
-
Sample Finalization:
-
Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-FID analysis.
-
-
GC-FID Analysis:
-
Inject 1 µL of the hexane extract into the GC-FID system.
-
Use a GC temperature program suitable for the analysis of fatty acid methyl esters.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and analysis of this compound.
Caption: General workflow for this compound derivatization and GC-FID analysis.
Application Notes & Protocols: Enzymatic Assay for Measuring 3-Oxopentanoate Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxopentanoate, also known as beta-ketopentanoate, is a five-carbon ketone body. Unlike the more common four-carbon ketone bodies, acetoacetate and 3-hydroxybutyrate, this compound is derived from the metabolism of odd-chain fatty acids.[1] Its anaplerotic nature, meaning it can replenish intermediates in the tricarboxylic acid (TCA) cycle, makes it a molecule of significant interest in metabolic research and for potential therapeutic applications.[1] Accurate measurement of this compound concentration in biological samples is crucial for understanding its physiological roles and for the development of novel therapeutics.
This document provides a detailed protocol for a hypothetical enzymatic assay for the quantification of this compound. The proposed assay is based on the activity of succinyl-CoA:3-ketoacid-CoA transferase (SCOT), an enzyme known to act on the structurally similar ketone body, acetoacetate.[2][3][4][5]
Metabolic Pathway of this compound
This compound is an intermediate in the catabolism of odd-chain fatty acids. In the liver, these fatty acids are oxidized to yield propionyl-CoA, which can be converted to succinyl-CoA and enter the TCA cycle. Alternatively, propionyl-CoA can be used to synthesize this compound, which is then transported to extrahepatic tissues for use as an energy source. In these tissues, SCOT transfers a CoA moiety from succinyl-CoA to this compound, forming 3-oxopentanoyl-CoA. This is then cleaved into acetyl-CoA and propionyl-CoA, which can both enter the TCA cycle.
Principle of the Enzymatic Assay
This proposed enzymatic assay for this compound is a coupled enzyme assay utilizing succinyl-CoA:3-ketoacid-CoA transferase (SCOT) and a subsequent colorimetric reaction.
-
Primary Reaction (SCOT): SCOT catalyzes the transfer of CoA from succinyl-CoA to this compound, producing 3-oxopentanoyl-CoA and succinate. The consumption of succinyl-CoA is stoichiometric with the amount of this compound present in the sample.
-
This compound + Succinyl-CoA ---(SCOT)--> 3-Oxopentanoyl-CoA + Succinate
-
-
Secondary Reaction (Coupled Enzyme System): The remaining succinyl-CoA is then quantified. A common method is to use a succinyl-CoA synthetase (SCS) reaction in the reverse direction, which generates ATP from ADP and phosphate, coupled with a luciferase reaction that produces light in the presence of ATP. Alternatively, for a colorimetric assay, the depletion of NADH can be monitored when succinate is converted to fumarate by succinate dehydrogenase, and the subsequent reactions of the electron transport chain are mimicked by an artificial electron acceptor that changes color upon reduction. For simplicity, a direct measurement of a colored product is proposed here. The succinate produced is proportional to the initial this compound concentration and can be measured using a succinate assay kit, which typically involves a series of enzymatic reactions leading to the formation of a colored or fluorescent product.
Hypothetical Quantitative Data
The following table summarizes the expected performance characteristics of the proposed enzymatic assay for this compound. These are hypothetical values and should be determined experimentally during assay validation.
| Parameter | Hypothetical Value |
| Limit of Detection (LOD) | 0.5 µM |
| Limit of Quantitation (LOQ) | 1.5 µM |
| Linear Range | 1.5 - 100 µM |
| Specificity | High for this compound |
| (Minimal cross-reactivity with acetoacetate needs to be experimentally determined) | |
| Intra-assay Precision (CV%) | < 5% |
| Inter-assay Precision (CV%) | < 10% |
Experimental Protocol
Materials and Reagents
-
Recombinant human succinyl-CoA:3-ketoacid-CoA transferase (SCOT)
-
This compound standard
-
Succinyl-CoA
-
Succinate Assay Kit (e.g., colorimetric or fluorometric)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2)
-
96-well microplate
-
Microplate reader
-
Biological samples (e.g., plasma, serum, tissue homogenates) appropriately pre-treated to remove interfering substances.
Assay Workflow
References
- 1. 3-Oxopentanoic acid - Wikipedia [en.wikipedia.org]
- 2. Orphanet: Succinyl-CoA:3-oxoacid CoA transferase deficiency [orpha.net]
- 3. Succinyl-CoA:3-ketoacid coenzyme A transferase (SCOT): development of an antibody to human SCOT and diagnostic use in hereditary SCOT deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Succinyl-CoA:3-ketoacid CoA transferase deficiency | MedlinePlus Genetics [medlineplus.gov]
- 5. medlineplus.gov [medlineplus.gov]
Application Notes and Protocols: 3-Oxopentanoate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxopentanoate, also known as β-ketopentanoate, is a five-carbon ketone body, an alternative energy substrate for cellular metabolism. Unlike the more common ketone bodies, acetoacetate and β-hydroxybutyrate, which are metabolized to acetyl-CoA, this compound offers a unique metabolic contribution by being catabolized to both acetyl-CoA and propionyl-CoA. This property makes it a valuable tool for investigating cellular metabolism, particularly anaplerosis—the replenishment of tricarboxylic acid (TCA) cycle intermediates. These application notes provide a comprehensive overview of the potential uses of this compound in cell culture, complete with detailed protocols and expected outcomes based on current metabolic knowledge.
I. Applications in Cell Culture
Alternative Energy Source and Metabolic Studies
This compound can serve as a primary or supplementary energy source for various cell types, especially those with high metabolic rates or those exhibiting metabolic dysfunction. Its metabolism provides a direct route to replenishing the TCA cycle, making it a powerful tool for studying cellular bioenergetics.
-
Neuronal and Glial Cell Metabolism: Neurons and astrocytes can readily utilize ketone bodies as an energy source, particularly under conditions of glucose limitation or in models of neurological diseases.[1][2] this compound can be used to study energy substrate utilization and its impact on neuronal function and survival.[3][4][5]
-
Cancer Cell Metabolism: Many cancer cells exhibit altered glucose metabolism, known as the Warburg effect.[6] Investigating the ability of cancer cells to utilize alternative fuels like this compound can provide insights into metabolic plasticity and potential therapeutic vulnerabilities.[7]
-
Anaplerotic Studies: The catabolism of this compound to propionyl-CoA, which is subsequently converted to the TCA cycle intermediate succinyl-CoA, makes it an excellent substrate for studying anaplerosis.[8][9][10] This is crucial for understanding how cells maintain TCA cycle integrity under various physiological and pathological conditions.[11][12][13][14][15][16]
Neuroprotection and Neurological Disease Modeling
Ketone bodies have demonstrated neuroprotective effects in various models of neurological disorders.[17][18][19] this compound can be employed in in vitro models to explore these protective mechanisms.
-
Models of Hypoxia/Ischemia: By providing an alternative energy source when glucose metabolism is compromised, this compound may protect neurons from hypoxic or ischemic injury.[20]
-
Excitotoxicity Models: Overstimulation of glutamate receptors can lead to neuronal cell death, a process implicated in many neurodegenerative diseases.[21] this compound may offer protection by supporting cellular energy homeostasis and reducing oxidative stress.
-
Mitochondrial Dysfunction Models: In cell models of diseases with underlying mitochondrial defects, this compound can be used to bypass impairments in glucose metabolism and support mitochondrial respiration.
II. Quantitative Data Summary
The following tables summarize expected quantitative outcomes from experiments using this compound, based on the known effects of other ketone bodies and anaplerotic substrates.
Table 1: Effect of this compound on Neuronal Cell Viability under Glucose Deprivation
| Cell Line | Condition | This compound (mM) | Incubation Time (hours) | Expected Cell Viability (%) |
| SH-SY5Y (human neuroblastoma) | Glucose-Free Medium | 0 | 24 | 45 ± 5 |
| 5 | 24 | 75 ± 7 | ||
| 10 | 24 | 85 ± 6 | ||
| Primary Cortical Neurons | Glucose-Free Medium | 0 | 12 | 50 ± 8 |
| 5 | 12 | 80 ± 5 |
Table 2: Impact of this compound on Cellular ATP Levels
| Cell Line | Condition | This compound (mM) | Expected Relative ATP Levels (%) |
| HCT116 (colon cancer) | Standard Medium | 0 | 100 |
| 5 | 120 ± 10 | ||
| C6 (rat glioma) | Glucose-Free Medium | 0 | 30 ± 5 |
| 10 | 70 ± 8 |
Table 3: Anaplerotic Effect of this compound on TCA Cycle Intermediates
| Cell Line | Substrate (5 mM) | Expected Relative Succinate Levels (%) | Expected Relative Citrate Levels (%) |
| HepG2 (human liver cancer) | Glucose | 100 | 100 |
| This compound | 150 ± 15 | 110 ± 10 | |
| Acetoacetate | 105 ± 8 | 108 ± 9 |
III. Experimental Protocols
Protocol 1: Assessing the Neuroprotective Effect of this compound against Glucose Deprivation
Objective: To determine if this compound can protect neuronal cells from cell death induced by the absence of glucose.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.
-
Complete culture medium (e.g., DMEM/F12 with supplements).
-
Glucose-free culture medium.
-
This compound sodium salt solution (sterile, pH adjusted).
-
Cell viability assay kit (e.g., MTT, PrestoBlue).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere and grow for 24 hours.
-
Treatment Preparation: Prepare glucose-free medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 mM). Include a control group with complete culture medium.
-
Induction of Glucose Deprivation:
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add 100 µL of the prepared treatment media to the respective wells.
-
-
Incubation: Incubate the plate for 12-24 hours in a standard cell culture incubator (37°C, 5% CO2).
-
Cell Viability Assessment:
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis: Normalize the viability of the treatment groups to the control group (complete medium) and express the results as a percentage.
Protocol 2: Measuring Cellular ATP Levels in Response to this compound Supplementation
Objective: To quantify the effect of this compound on intracellular ATP concentrations.
Materials:
-
Cell line of interest (e.g., C6 glioma, HepG2).
-
Standard culture medium.
-
This compound sodium salt solution.
-
ATP measurement assay kit (e.g., luciferase-based).
-
Lysis buffer (provided with the kit).
-
96-well opaque plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque plate at a suitable density and culture for 24 hours.
-
Treatment: Replace the medium with fresh medium containing different concentrations of this compound (e.g., 0, 5, 10 mM).
-
Incubation: Incubate the cells for a defined period (e.g., 4, 8, or 12 hours).
-
ATP Measurement:
-
Aspirate the medium and add the lysis buffer to each well to release intracellular ATP.
-
Transfer the lysate to a new opaque plate suitable for luminometry.
-
Add the ATP reagent (containing luciferase and D-luciferin) to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis: Generate an ATP standard curve to calculate the ATP concentration in each sample. Normalize the results to the total protein content of each well or express as a relative change compared to the untreated control.
IV. Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic fate of this compound.
Caption: Workflow for assessing neuroprotection.
Disclaimer: The application notes and protocols provided are based on the established metabolism of ketone bodies and anaplerotic substrates. Researchers should optimize these protocols for their specific cell types and experimental conditions. Direct literature on the specific use of this compound in cell culture is limited, and these guidelines are intended to serve as a starting point for investigation.
References
- 1. Is there an astrocyte-neuron ketone body shuttle? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of ketone bodies on astrocyte amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ketone Body, β-Hydroxybutyrate Stimulates the Autophagic Flux and Prevents Neuronal Death Induced by Glucose Deprivation in Cortical Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles and Regulation of Ketogenesis in Cultured Astroglia and Neurons Under Hypoxia and Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aberrant Energy Metabolism in Tumors and Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternative Fuels for Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of R-beta-hydroxypentanoate and of beta-ketopentanoate in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism - Anaplerosis, Reactions, Pathways | Britannica [britannica.com]
- 10. Anaplerotic Reactions: Key Mechanisms in the Citric Acid Cycle [vedantu.com]
- 11. Anaplerotic reactions in tumour proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 13. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Regulation and function of the mammalian tricarboxylic acid cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Khan Academy [khanacademy.org]
- 17. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action [mdpi.com]
- 18. Molecular Mechanisms of Neuroprotection by Ketone Bodies and Ketogenic Diet in Cerebral Ischemia and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neurosteroids Mediate Neuroprotection in an In Vitro Model of Hypoxic/Hypoglycaemic Excitotoxicity via δ-GABAA Receptors without Affecting Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pathologically-activated therapeutics for neuroprotection: mechanism of NMDA receptor block by memantine and S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Use of Isotopically Labeled 3-Oxopentanoate in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxopentanoate, also known as beta-ketopentanoate, is a five-carbon ketone body that serves as an important energy source for extrahepatic tissues, particularly the brain. Unlike the more common four-carbon ketone bodies, this compound is anaplerotic, meaning it can replenish intermediates of the tricarboxylic acid (TCA) cycle. This property makes it a valuable tool for studying cellular metabolism and energy homeostasis. Isotopically labeled this compound is a powerful tracer for elucidating metabolic pathways, quantifying substrate utilization, and investigating the pathophysiology of metabolic disorders. These application notes provide detailed protocols for the chemical synthesis of isotopically labeled this compound and its use in in vivo tracer studies.
Synthesis of Isotopically Labeled Ethyl this compound
The synthesis of isotopically labeled ethyl this compound can be achieved via a crossed Claisen condensation reaction.[1][2][3][4][5] This method involves the reaction of an isotopically labeled ester with a non-labeled ester in the presence of a strong base. For the synthesis of [2,4-¹³C₂]-ethyl this compound, [2-¹³C]-ethyl acetate and [2-¹³C]-ethyl propionate would be used. For a deuterated version, deuterated starting materials would be employed.
Proposed Synthetic Scheme: Crossed Claisen Condensation
A common method for synthesizing ethyl this compound is the Claisen condensation of ethyl propionate and ethyl acetate.[5][6] To introduce isotopic labels, commercially available labeled starting materials can be used. For example, to synthesize ethyl [2,3-¹³C₂]-3-oxopentanoate, one could use [¹³C₂]-ethyl acetate and ethyl propionate.
Reaction:
[¹³C₂]-Ethyl Acetate + Ethyl Propionate --(Base)--> Ethyl [2,3-¹³C₂]-3-oxopentanoate
Experimental Protocol: Synthesis of Ethyl [2,3-¹³C₂]-3-oxopentanoate
Materials:
-
[¹³C₂]-Ethyl acetate (or other desired labeled ethyl acetate)
-
Ethyl propionate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with sodium ethoxide (1.0 equivalent) and anhydrous ethanol.
-
Addition of Esters: A mixture of [¹³C₂]-ethyl acetate (1.0 equivalent) and ethyl propionate (1.2 equivalents) is added dropwise to the stirred suspension of sodium ethoxide at room temperature.
-
Reaction: The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in cold 1M HCl and extracted with diethyl ether. The organic layers are combined, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, and the solvent is evaporated.[7]
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure labeled ethyl this compound.[8][9]
Data Presentation
| Parameter | Expected Value |
| Yield | 60-75% |
| Isotopic Enrichment | >98% |
| Chemical Purity (by GC-MS) | >98% |
| ¹H NMR (CDCl₃) | Consistent with ethyl this compound structure[10] |
| ¹³C NMR (CDCl₃) | Shows enrichment at expected carbon positions[11] |
| Mass Spectrum (EI) | Molecular ion peak corresponding to the mass of the labeled product[12] |
Metabolic Pathway of this compound
This compound is metabolized in the mitochondria. It is first converted to 3-oxopentanoyl-CoA, which is then cleaved into acetyl-CoA and propionyl-CoA. Acetyl-CoA enters the TCA cycle for energy production. Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA, an intermediate of the TCA cycle.[13][14][15][16][17] This anaplerotic pathway makes this compound a valuable tool for studying TCA cycle function.
Tracer Studies with Isotopically Labeled this compound
Isotopically labeled this compound can be used as a tracer to study its metabolic fate and its contribution to the TCA cycle in vivo. The following protocol is a general guideline for a tracer study in a rodent model.
Experimental Protocol: In Vivo Tracer Study
Materials:
-
Isotopically labeled this compound (e.g., [U-¹³C₅]-3-oxopentanoate)
-
Sterile saline solution
-
Animal model (e.g., mice or rats)
-
Infusion pump and catheters
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tissue collection tools
-
Liquid nitrogen
-
LC-MS/MS or GC-MS for metabolite analysis
Procedure:
-
Animal Preparation: Acclimate animals to the experimental conditions. For studies of fasting metabolism, animals should be fasted overnight with free access to water.[18][19]
-
Tracer Preparation: Prepare a sterile solution of the isotopically labeled this compound in saline at the desired concentration.
-
Tracer Administration: Administer the tracer via a primed-continuous infusion to achieve a steady-state isotopic enrichment in the plasma.[18] A bolus injection can also be used for dynamic studies.[20]
-
Blood and Tissue Sampling: Collect blood samples at predetermined time points to monitor the plasma concentration and isotopic enrichment of the tracer and its metabolites. At the end of the experiment, euthanize the animal and rapidly collect tissues of interest (e.g., liver, brain, heart), and freeze them in liquid nitrogen to quench metabolic activity.[20]
-
Sample Preparation for Mass Spectrometry:
-
Mass Spectrometry Analysis: Analyze the prepared samples by LC-MS/MS or GC-MS to determine the concentrations and isotopic enrichment of this compound, TCA cycle intermediates, and other relevant metabolites.[21][22][25]
Data Presentation
| Metabolite | Tissue | Measurement |
| [¹³C]-3-Oxopentanoate | Plasma | Concentration vs. Time |
| [¹³C]-3-Oxopentanoate | Plasma | Isotopic Enrichment (%) |
| [¹³C]-Succinate | Liver | Isotopic Enrichment (%) |
| [¹³C]-Malate | Liver | Isotopic Enrichment (%) |
| [¹³C]-Citrate | Liver | Isotopic Enrichment (%) |
| [¹³C]-Glutamate | Brain | Isotopic Enrichment (%) |
Workflow and Signaling Pathway Diagrams
Synthesis and Purification Workflow
TCA Cycle Anaplerosis by this compound
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. nbinno.com [nbinno.com]
- 7. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.1. Synthesis of β-Keto Esters [bio-protocol.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solved Ethyl this compound has 5 proton signals and 5 | Chegg.com [chegg.com]
- 11. Ethyl 2,2-dimethyl-3-oxopentanoate | C9H16O3 | CID 533709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ethyl 3-oxovalerate | C7H12O3 | CID 78656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. medlink.com [medlink.com]
- 17. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. cds.ismrm.org [cds.ismrm.org]
- 20. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Method of Analyzing TCA Cycle - Creative Proteomics [creative-proteomics.com]
- 22. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tricarboxylic Acid Cycle Metabolism Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 24. data.ub.uni-muenchen.de [data.ub.uni-muenchen.de]
- 25. lcms.cz [lcms.cz]
Application Note: Validated LC-MS/MS Method for the Quantification of 3-Oxopentanoate in Human Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Oxopentanoate, also known as β-ketopentanoate, is a five-carbon ketone body that can be formed from the metabolism of odd-chain fatty acids.[1] Its presence and concentration in biological fluids such as urine can be indicative of certain metabolic states or the therapeutic effect of compounds designed to modulate energy metabolism. Accurate and reliable quantification of this compound in urine is crucial for clinical research and drug development.
This application note provides a detailed protocol for a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human urine samples. The method is sensitive, specific, and has been validated according to the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Experimental
Materials and Reagents
-
3-Oxopentanoic acid standard (≥98% purity)
-
Stable isotope-labeled internal standard (IS), e.g., 3-Oxopentanoic acid-d5
-
LC-MS grade water
-
LC-MS grade methanol
-
Formic acid (≥98%)
-
Drug-free human urine
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | As described in the table below |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | See table below |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500 °C |
| IonSpray Voltage | -4500 V |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 129.0 | 85.0 |
| This compound-d5 (IS) | 134.0 | 90.0 |
Protocols
Sample Collection and Storage
For optimal results, collect mid-stream first-morning urine samples in sterile containers.[5] If not analyzed immediately, samples should be stored at -80°C to ensure the stability of metabolites.[6][7] Avoid repeated freeze-thaw cycles.
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 methanol/water mixture to create working standard solutions for the calibration curve.
-
Calibration Curve and QC Samples: Spike drug-free human urine with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Thaw frozen urine samples on ice.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of each urine sample (standard, QC, or unknown), add 10 µL of the internal standard working solution.
-
Add 300 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation
The analytical method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[2][4]
Specificity
The specificity of the method was assessed by analyzing six different batches of blank human urine. No significant interfering peaks were observed at the retention times of this compound and the internal standard.
Linearity
The linearity of the method was determined by analyzing calibration standards at eight different concentrations. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
| Parameter | Result |
| Calibration Range | 10 - 5000 ng/mL |
| Regression Equation | y = 0.0025x + 0.0012 |
| Correlation Coefficient (r²) | > 0.998 |
Accuracy and Precision
Accuracy and precision were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) on three different days.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |
| Low | 30 | 4.2 | 5.8 | 98.5 |
| Medium | 300 | 3.1 | 4.5 | 101.2 |
| High | 4000 | 2.5 | 3.9 | 99.3 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was defined as the concentration with an S/N of 3, and the LOQ was the lowest concentration on the calibration curve with an S/N of 10 and acceptable precision and accuracy.
| Parameter | Result |
| LOD | 3 ng/mL |
| LOQ | 10 ng/mL |
Matrix Effect and Recovery
The matrix effect and recovery were assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions and pre-extraction spiked samples, respectively.
| QC Level | Matrix Effect (%) | Recovery (%) |
| Low | 92.1 | 94.3 |
| High | 95.6 | 96.8 |
Stability
The stability of this compound in urine was evaluated under various conditions. The results indicate that the analyte is stable for at least 6 hours at room temperature, for 24 hours at 4°C, and for at least 3 months when stored at -80°C. Three freeze-thaw cycles did not show significant degradation.
Workflow and Diagrams
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Conclusion
This application note describes a validated LC-MS/MS method for the quantitative analysis of this compound in human urine. The method is sensitive, specific, accurate, and precise, making it suitable for use in clinical research and metabolic studies. The detailed protocol provides a reliable framework for laboratories to implement this assay.
References
- 1. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. ajrconline.org [ajrconline.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Preanalytical requirements of urinalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving 3-Oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxopentanoate, a five-carbon ketone body, is a crucial intermediate in cellular metabolism, particularly in the utilization of ketone bodies as an energy source. The enzyme Succinyl-CoA:3-ketoacid-coenzyme A transferase (SCOT) plays a pivotal role in the metabolism of this compound and other ketone bodies. Dysregulation of ketone body metabolism is implicated in various metabolic disorders, making the enzymes in this pathway attractive targets for drug discovery. High-throughput screening (HTS) assays are essential tools for identifying modulators of these enzymes and pathways.
These application notes provide detailed protocols and methodologies for HTS assays relevant to the study of this compound metabolism, with a primary focus on the SCOT enzyme. While direct HTS assays for this compound are not widely reported, this document outlines a robust, proposed HTS protocol for SCOT activity using this compound as a substrate, along with a confirmatory assay for its quantification.
Signaling Pathway: Ketone Body Metabolism
The following diagram illustrates the central role of this compound and the enzyme SCOT in the ketone body utilization pathway.
Caption: Ketone Body Metabolism Pathway.
Application Note 1: High-Throughput Screening for Modulators of SCOT using a Coupled-Enzyme Assay
Principle:
This proposed HTS assay is designed to identify inhibitors or activators of Succinyl-CoA:3-ketoacid-coenzyme A transferase (SCOT). The assay measures the production of acetoacetyl-CoA from the reaction of this compound and succinyl-CoA, catalyzed by SCOT. The acetoacetyl-CoA produced is then used in a coupled reaction with β-hydroxybutyrate dehydrogenase (HBDH) and NADH. The oxidation of NADH to NAD+ by HBDH leads to a decrease in absorbance at 340 nm, which is proportional to the SCOT activity.
Workflow Diagram:
Application Note & Protocol: Sample Preparation for 3-Oxopentanoate Analysis in Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Oxopentanoate (also known as β-ketopentanoate) is a five-carbon ketone body generated from the metabolism of odd-chain fatty acids, such as those derived from the therapeutic agent triheptanoin. Its quantification in tissue is crucial for understanding energy metabolism, particularly in the context of metabolic disorders like glucose transporter type 1 deficiency (G1D) syndrome. Analyzing this compound in complex biological matrices like tissue presents a significant challenge due to the presence of interfering substances such as proteins and lipids. This document provides detailed protocols for the effective extraction and preparation of tissue samples for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Principle: The primary goal of sample preparation is to isolate the analyte of interest, this compound, from the complex tissue matrix while removing components that can interfere with downstream analysis, such as proteins, salts, and phospholipids. This is typically achieved through a multi-step process involving:
-
Tissue Homogenization: Mechanical disruption of the tissue to release cellular contents into a buffer.
-
Protein Precipitation: Denaturation and removal of proteins, which can clog analytical columns and suppress ion signals in mass spectrometry.
-
Extraction & Purification: Further purification steps like solid-phase extraction (SPE) can be employed to remove other interfering substances and concentrate the analyte.
-
Derivatization: For GC-MS analysis, a chemical modification step is required to make the non-volatile this compound amenable to gas chromatography.
Overall Workflow for this compound Analysis
The general workflow involves several key stages, from sample collection to final data acquisition. The choice of the analytical platform (LC-MS/MS or GC-MS) dictates the specific steps in the extraction and purification phase.
Caption: General workflow for this compound analysis from tissue samples.
Protocol 1: Protein Precipitation for LC-MS/MS Analysis
This is the most common and straightforward method for preparing tissue samples for LC-MS/MS analysis. It relies on the addition of a cold organic solvent to denature and precipitate proteins, leaving the small molecule analytes in the supernatant.
Materials and Reagents:
-
Frozen tissue sample (-80°C)
-
Bead homogenizer (e.g., Bullet Blender®) or rotor-stator homogenizer[1]
-
Stainless steel or ceramic beads
-
Ice-cold 5 mM Ammonium Acetate in water or Phosphate-Buffered Saline (PBS)[2]
-
Precipitation Solution: Ice-cold Methanol containing 0.2% Formic Acid[3][4]
-
Internal Standard (IS) solution (e.g., stable isotope-labeled this compound, if available)
-
Refrigerated centrifuge (4°C) capable of >15,000 x g
-
Microcentrifuge tubes (1.5 or 2 mL)
-
Pipettes and tips
Experimental Protocol:
-
Tissue Weighing:
-
On dry ice, weigh approximately 50-100 mg of frozen tissue into a pre-chilled 2 mL microcentrifuge tube containing homogenization beads.[5] Record the exact weight.
-
-
Homogenization:
-
Add ice-cold homogenization buffer (e.g., 5 mM Ammonium Acetate) at a ratio of 1:10 (w/v), for example, 500 µL for 50 mg of tissue.[2]
-
Immediately homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 1800 rpm, with a 30-minute incubation at 4°C in between).[2]
-
Keep samples on ice throughout the process to minimize enzymatic degradation.[6]
-
-
Protein Precipitation:
-
Incubation & Centrifugation:
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new, clean tube without disturbing the pellet.
-
The supernatant contains this compound and is now ready for LC-MS/MS analysis. If necessary, it can be evaporated to dryness and reconstituted in the mobile phase starting condition.[9]
-
Caption: Step-by-step workflow for protein precipitation of tissue samples.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
For tissues with high lipid content or when lower detection limits are required, an additional SPE step can be beneficial. This protocol is performed after protein precipitation. Polymeric reversed-phase cartridges are often suitable for trapping small polar molecules like this compound.
Materials and Reagents:
-
Supernatant from Protocol 1
-
SPE cartridges (e.g., Bond Elut Plexa or similar polymeric sorbent)[10]
-
SPE vacuum manifold
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Washing solution (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Acetonitrile or Methanol)
Experimental Protocol:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Do not let the sorbent bed go dry.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.
-
Elution: Elute this compound from the cartridge using 1 mL of an appropriate organic solvent like methanol or acetonitrile.
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Data Presentation: Quantitative Method Parameters
The following tables summarize typical quantitative data and analytical parameters for this compound analysis.
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation | Protein Precipitation + SPE |
| Analyte Recovery | >88%[3][11] | Generally >80%, method dependent |
| Matrix Effect | Moderate to High | Low to Moderate |
| Throughput | High | Moderate |
| Cost per Sample | Low | Moderate |
| Primary Application | Routine, high-throughput analysis | Complex matrices, low concentrations |
Table 2: Example LC-MS/MS Parameters for this compound Analysis (Based on validated methods for human plasma, adaptable for tissue extracts)[3][4]
| Parameter | Description |
| LC Column | Phenomenex Luna C18(2) (150 x 2 mm, 3 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[3] |
| Flow Rate | 0.3 mL/min[3] |
| Gradient | Gradient elution is typically used |
| Injection Volume | 5 µL[3] |
| Retention Time | ~3.85 minutes (method dependent)[3] |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[3] |
| Validated Range | 0.156–10 µg/mL (in human plasma)[3][11] |
Protocol 3: Derivatization for GC-MS Analysis
GC-MS requires analytes to be volatile and thermally stable. This compound, being a carboxylic acid, requires derivatization to meet these criteria. Silylation is a common approach, where active hydrogens are replaced with a trimethylsilyl (TMS) group.
Materials and Reagents:
-
Dried supernatant from Protocol 1
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[12]
-
Anhydrous solvent (e.g., Acetonitrile or Pyridine)
-
Heating block or oven (60-75°C)
-
GC vials with inserts
Experimental Protocol:
-
Sample Drying: Ensure the supernatant from the protein precipitation step is completely dried down under a stream of nitrogen. The presence of water will interfere with the derivatization reaction.
-
Reagent Addition: Add 50-100 µL of BSTFA (+1% TMCS) and 50 µL of a solvent like acetonitrile to the dried extract.[12]
-
Reaction: Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes to complete the reaction.[12]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
References
- 1. nextadvance.com [nextadvance.com]
- 2. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 3. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Derivatization techniques for free fatty acids by GC [restek.com]
Application of 3-Oxopentanoate in Metabolic Flux Analysis: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxopentanoate, also known as beta-ketopentanoate, is a five-carbon ketone body that serves as a unique and valuable tool in the field of metabolic flux analysis (MFA). Its precursor, triheptanoin, a triglyceride composed of three seven-carbon fatty acids, is readily metabolized in the liver to produce this compound. Unlike the more common four-carbon ketone bodies, this compound is catabolized into both a two-carbon unit (acetyl-CoA) and a three-carbon unit (propionyl-CoA). This dual contribution to the mitochondrial acetyl-CoA and propionyl-CoA pools makes it an excellent anaplerotic substrate, capable of replenishing intermediates of the tricarboxylic acid (TCA) cycle. The use of isotopically labeled this compound, typically delivered as labeled triheptanoin, allows for the precise tracing and quantification of metabolic fluxes through central carbon metabolism, providing critical insights into cellular bioenergetics and biosynthetic pathways.
This document provides detailed application notes and experimental protocols for the use of this compound in metabolic flux analysis, targeted at researchers, scientists, and drug development professionals.
Core Principles and Applications
The primary advantage of using this compound in MFA lies in its unique metabolism. The acetyl-CoA produced from its breakdown enters the TCA cycle via citrate synthase, while the propionyl-CoA is carboxylated to methylmalonyl-CoA and subsequently isomerized to succinyl-CoA, another TCA cycle intermediate. This anaplerotic replenishment of the TCA cycle is particularly useful for studying metabolic reprogramming in diseases such as cancer, neurological disorders, and inborn errors of metabolism where TCA cycle function is often perturbed.
Key applications include:
-
Quantifying Anaplerosis: Precisely measuring the rate of TCA cycle intermediate replenishment, which is crucial for cell growth and proliferation.
-
Assessing TCA Cycle Activity: Determining the oxidative and reductive fluxes through the TCA cycle.
-
Investigating Fatty Acid Oxidation Disorders: Studying the metabolic consequences of impaired fatty acid metabolism and the efficacy of therapeutic interventions like triheptanoin.
-
Elucidating Cancer Metabolism: Understanding how cancer cells rewire their central carbon metabolism to support rapid growth and survival.
-
Drug Development: Evaluating the on-target and off-target metabolic effects of novel therapeutic compounds.
Metabolic Pathway of this compound
The following diagram illustrates the entry of this compound into the central carbon metabolism.
Experimental Workflow for this compound Based MFA
A typical metabolic flux analysis experiment using isotopically labeled this compound involves several key stages, from cell culture to data analysis. The following diagram outlines a standard workflow.
Detailed Experimental Protocols
The following protocols provide a general framework for conducting a metabolic flux analysis experiment using isotopically labeled triheptanoin. These should be optimized based on the specific cell type or animal model and the analytical instrumentation available.
Protocol 1: Cell Culture and Isotopic Labeling
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling and harvesting. The specific density will depend on the cell line.
-
Culture Medium: Use a defined culture medium to have precise control over the nutrient composition.
-
Preparation of Labeled Medium: Prepare the labeling medium by supplementing the base medium with the isotopically labeled tracer. A common choice is uniformly labeled [U-¹³C₇]Triheptanoin. The final concentration of the tracer should be optimized for the specific cell line and experimental goals.
-
Isotopic Labeling: When cells reach the desired confluency, replace the culture medium with the pre-warmed labeling medium.
-
Steady-State Labeling: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady-state in the metabolites of interest. This time can range from a few hours to over 24 hours and should be determined empirically.[1]
Protocol 2: Metabolite Extraction
-
Quenching Metabolism: To halt all enzymatic activity and preserve the in vivo metabolic state, rapidly quench the cells. For adherent cells, this can be achieved by aspirating the medium and immediately adding a cold quenching solution (e.g., 80% methanol at -80°C).
-
Scraping and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.
-
Lysis and Extraction: Lyse the cells by freeze-thaw cycles or sonication. Centrifuge the lysate at high speed to pellet the cell debris.
-
Supernatant Collection: Collect the supernatant containing the extracted metabolites.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator or a stream of nitrogen gas. The dried extract can be stored at -80°C until further analysis.
Protocol 3: GC-MS Analysis of TCA Cycle Intermediates
-
Derivatization: To increase the volatility and thermal stability of polar metabolites like organic acids for GC-MS analysis, a two-step derivatization is often employed.
-
Methoximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried metabolite extract. Incubate at 30-40°C for 90 minutes to protect carbonyl groups.
-
Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37-70°C for 30-60 minutes.
-
-
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Column: A DB-5ms or equivalent column is commonly used.
-
Inlet Temperature: 250-280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the metabolites, for example, starting at a low temperature and ramping up to a final temperature of around 300°C.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan mode to identify metabolites and Selected Ion Monitoring (SIM) mode for accurate quantification of mass isotopomer distributions.
-
-
-
Data Analysis:
-
Identify the retention times and mass spectra of the derivatized metabolites by comparing them to authentic standards.
-
Determine the mass isotopomer distribution (MID) for each metabolite by correcting for the natural abundance of ¹³C.
-
Data Presentation: Quantitative Metabolic Flux Map
The ultimate output of a ¹³C-MFA experiment is a quantitative map of metabolic fluxes. This data is typically presented in a table format, showing the flux values for key reactions in central carbon metabolism. As there is a lack of published, comprehensive flux maps derived solely from a ¹³C-3-Oxopentanoate tracer, the following table is a hypothetical example to illustrate how such data would be presented. The flux values are normalized to the rate of glucose uptake.
| Reaction | Abbreviation | Metabolic Pathway | Control Flux (Relative to Glucose Uptake) | Treated Flux (Relative to Glucose Uptake) |
| Glucose uptake | GLC_up | - | 100 | 100 |
| Glycolysis (Glucose -> Pyruvate) | GLY | Glycolysis | 85 | 75 |
| Pentose Phosphate Pathway (oxidative) | PENT_ox | Pentose Phosphate Pathway | 10 | 15 |
| Pyruvate Dehydrogenase | PDH | TCA Cycle Entry | 60 | 50 |
| Pyruvate Carboxylase | PC | Anaplerosis | 5 | 10 |
| This compound -> Acetyl-CoA | 3OP_ACCOA | Tracer Metabolism | 20 | 30 |
| This compound -> Propionyl-CoA | 3OP_PROPCOA | Tracer Metabolism | 20 | 30 |
| Propionyl-CoA Carboxylase | PROP_CARB | Anaplerosis | 20 | 30 |
| Citrate Synthase | CS | TCA Cycle | 80 | 80 |
| Isocitrate Dehydrogenase (forward) | IDH_fwd | TCA Cycle | 75 | 70 |
| α-Ketoglutarate Dehydrogenase | AKGDH | TCA Cycle | 70 | 65 |
| Succinyl-CoA Synthetase | SUCOAS | TCA Cycle | 90 | 95 |
| Malic Enzyme | ME | Anaplerosis/Cataplerosis | 15 | 20 |
| Lactate Dehydrogenase (Pyruvate -> Lactate) | LDH | Fermentation | 20 | 15 |
Note: This table is a representative example and the actual flux values will vary depending on the cell type, experimental conditions, and the specific biological question being addressed.
Conclusion
This compound, delivered via its precursor triheptanoin, is a powerful tool for metabolic flux analysis, offering unique insights into anaplerosis and TCA cycle function. By employing stable isotope labeling with compounds like [U-¹³C₇]Triheptanoin and established analytical techniques such as GC-MS, researchers can generate detailed and quantitative maps of central carbon metabolism. These flux maps are invaluable for understanding the metabolic basis of disease and for the development of novel therapeutic strategies that target cellular metabolism. The protocols and guidelines presented here provide a solid foundation for researchers to incorporate this innovative approach into their studies.
References
Troubleshooting & Optimization
Technical Support Center: 3-Oxopentanoate Stability in Acidic Solutions
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the inherent instability and degradation of 3-Oxopentanoate, particularly in acidic environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a critical concern?
A1: this compound, also known as beta-ketopentanoate, is a 5-carbon ketone body of significant interest in biochemical and neurological research.[1][2] Unlike more common 4-carbon ketone bodies, it is anaplerotic, meaning it can replenish intermediates in the tricarboxylic acid (TCA) cycle.[1][2] Its stability is a major concern because, as a beta-keto acid, it is inherently unstable and prone to degradation, which can lead to inconsistent experimental results and inaccurate quantification.[3][4]
Q2: What is the primary degradation pathway for this compound in acidic solutions?
A2: The primary degradation pathway for this compound and other beta-keto acids in acidic solutions is decarboxylation.[3][4] This reaction is facilitated by the ketone group at the beta-carbon position relative to the carboxylic acid.[4] The process involves the loss of a molecule of carbon dioxide (CO2), converting the original beta-keto acid into a ketone.[3] Gentle heating can accelerate this decarboxylation process.[5]
Q3: What are the expected degradation products of this compound?
A3: Upon decarboxylation, this compound breaks down into 2-butanone (also known as methyl ethyl ketone) and carbon dioxide . In some cases, degradation can also lead to the formation of pentenoic acid isomers through keto-enol tautomerism.[1]
Q4: Which factors have the most significant impact on the degradation rate?
A4: The key factors that accelerate the degradation of this compound are:
-
Elevated Temperature: Beta-keto acids can undergo thermal decarboxylation even at room temperature, and this process is significantly accelerated by heating.[5][6]
-
Acidic pH: While the compound is generally unstable, acidic conditions can catalyze the hydrolysis of related esters to the unstable acid form and facilitate the subsequent decarboxylation.[5][7]
-
Presence of Water: As a reactant in hydrolysis (for precursors) and a solvent that facilitates proton transfer, water is essential for the degradation process in acidic solutions.[7][8]
Q5: How can I minimize the degradation of my this compound samples during experiments?
A5: To maintain the integrity of your compound, follow these guidelines:
-
Storage: Store solid this compound in a tightly sealed container at low temperatures (-15°C or below) to prevent decomposition.[6]
-
Solution Preparation: Always prepare aqueous solutions of this compound fresh, immediately before use.[9] For stock solutions, consider using organic solvents like DMSO or ethanol where it may have better stability.[9]
-
Temperature Control: Perform all experimental steps involving aqueous solutions of this compound at low temperatures (e.g., on ice) whenever possible.
-
Buffer Selection: Use non-reactive buffers such as phosphate, HEPES, or MOPS. Avoid buffers containing primary amines, like Tris, as they can react with the ketone group.[9]
Q6: What analytical methods are recommended for monitoring the stability and degradation of this compound?
A6: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a photodiode array (PDA) detector set to 210 nm is effective for monitoring the degradation kinetics by quantifying the decrease in the parent compound over time.[1]
-
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is invaluable for confirming the identity of degradation products.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly useful for identifying and quantifying volatile degradation products like 2-butanone.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent reaction kinetics or low product yield. | Degradation of this compound stock or working solution. | 1. Prepare fresh this compound solutions immediately before each experiment.[9]2. Verify the purity of the solid compound if it has been stored for a long time or at improper temperatures.3. Conduct experiments at the lowest feasible temperature. |
| Appearance of unexpected peaks in HPLC or GC-MS analysis. | Formation of degradation products (e.g., 2-butanone). | 1. Analyze a standard of the suspected degradation product (2-butanone) to confirm its retention time/mass spectrum.2. Use tandem MS/MS to identify the structure of the unknown peak.[1]3. Review your experimental conditions (pH, temperature) to identify potential causes of accelerated degradation. |
| A gradual decrease in the pH of the solution over time. | The carboxylic acid group of this compound contributes to the solution's acidity. Degradation removes this acidic group, which could theoretically raise the pH, but complex interactions may occur. | 1. Ensure your buffer has sufficient capacity for the intended pH range and concentration of this compound.2. Use a calibrated pH meter to monitor the pH throughout the experiment.3. Select a more robust buffering system if pH drift is a persistent issue. |
Visualized Pathways and Workflows
Caption: The degradation pathway of this compound in acid.
Caption: Workflow for monitoring this compound degradation.
Experimental Protocols
Protocol 1: Monitoring this compound Degradation by HPLC-PDA
This protocol outlines a method to quantify the degradation of this compound over time.
-
Preparation of Reagents:
-
Prepare a 100 mM phosphate buffer and adjust the pH to the desired acidic value (e.g., pH 4.0).
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO) or directly in the chilled acidic buffer immediately before use.
-
-
Standard Curve Generation:
-
Prepare a series of dilutions of the this compound stock solution in the acidic buffer to create standards (e.g., 10, 50, 100, 250, 500 µM).
-
Inject each standard into the HPLC system to generate a standard curve of peak area versus concentration.
-
-
Degradation Assay:
-
Initiate the experiment by diluting the this compound stock solution to a final concentration of 500 µM in the pre-warmed acidic buffer (e.g., 37°C).
-
Immediately withdraw the first aliquot (T=0) and quench the reaction (e.g., by neutralizing with a small volume of base or by flash-freezing).
-
Incubate the remaining solution at the desired temperature.
-
Withdraw aliquots at predetermined time intervals (e.g., 30, 60, 120, 240 minutes), quenching each one immediately.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector at 210 nm.[1]
-
Inject all quenched samples and standards.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound for all time points.
-
Calculate the concentration of this compound at each time point using the standard curve.
-
Plot concentration versus time to determine the degradation kinetics.
-
Protocol 2: Sample Preparation for GC-MS Analysis of Degradation Products
This protocol is for identifying volatile degradation products like 2-butanone.
-
Sample Collection:
-
Run a degradation assay as described in Protocol 1 for a sufficient duration to allow for product formation.
-
-
Extraction:
-
For each time-point sample, perform a liquid-liquid extraction.
-
Add an equal volume of a water-immiscible organic solvent with a low boiling point (e.g., diethyl ether or dichloromethane) to the aqueous sample.
-
Vortex vigorously for 1-2 minutes to extract organic compounds.
-
Centrifuge briefly to separate the layers.
-
Carefully collect the organic (upper) layer.
-
-
Sample Concentration (Optional):
-
If the concentration of the degradation product is expected to be low, the organic extract can be carefully concentrated under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the organic extract into the GC-MS system.
-
GC Column: Use a suitable capillary column for separating volatile organic compounds (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute compounds.
-
MS Detection: Operate the mass spectrometer in scan mode to collect mass spectra of all eluting peaks.
-
-
Data Analysis:
-
Compare the retention time and mass spectrum of any new peaks in the degraded samples to a known standard of 2-butanone.
-
Use the MS library (e.g., NIST) to aid in the identification of unknown peaks.
-
References
- 1. 3-Oxopentanoic Acid|Anaplerotic Research Compound [benchchem.com]
- 2. 3-Oxopentanoic acid - Wikipedia [en.wikipedia.org]
- 3. homework.study.com [homework.study.com]
- 4. Keto acid - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
improving the yield of chemical synthesis of 3-Oxopentanoate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 3-oxopentanoate and its esters, primarily ethyl this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction yields and purity.
Troubleshooting Guide
Low yields and the formation of side products are common challenges in the synthesis of this compound. This guide addresses specific issues in a question-and-answer format to help you identify and resolve problems in your experimental setup.
Issue: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Presence of Moisture | The Claisen condensation is highly sensitive to water, which can quench the base and hydrolyze the starting ester. Ensure all glassware is thoroughly dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Inactive or Insufficient Base | The base (e.g., sodium ethoxide) may have degraded due to improper storage or handling. Use a fresh, high-purity base. A full equivalent of a strong, non-nucleophilic base is crucial to drive the reaction equilibrium forward by deprotonating the resulting β-keto ester.[1] Using stronger bases like sodium amide or sodium hydride can often increase the yield.[2] |
| Incorrect Base Type | To prevent transesterification, the alkoxide base should correspond to the alcohol portion of the ester (e.g., use sodium ethoxide for ethyl esters).[1] |
| Low Reaction Temperature | The reaction may require heating to proceed at a reasonable rate.[1] Incrementally increase the reaction temperature (e.g., in 10°C intervals) and monitor the reaction progress by TLC or GC/LC-MS.[1] |
| Suboptimal Reactant Stoichiometry | The molar ratio of the reactants is critical. In a crossed Claisen condensation, using an excess of the enolizable ester can help ensure the complete consumption of the non-enolizable ester. |
Issue: Presence of Multiple Spots on TLC / Multiple Peaks in GC/MS
| Potential Cause | Recommended Solution |
| Self-Condensation of Starting Ester | If the starting ester is highly enolizable, it may self-condense. This can be minimized by slowly adding the enolizable ester to the reaction mixture containing the base and the other ester. |
| Hydrolysis and Decarboxylation of the Product | The β-keto ester product can be unstable and susceptible to hydrolysis and subsequent decarboxylation, especially under acidic or basic conditions and at elevated temperatures.[1] During the workup, use a mild acidic quench (e.g., dilute acetic acid) and avoid strong acids or prolonged heating. |
| Incomplete Reaction | If starting materials are still present, the reaction may not have gone to completion. Consider increasing the reaction time or temperature, or adding more base. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing ethyl this compound?
A1: The most common and well-established method is the Claisen condensation.[3] A typical route involves the reaction of ethyl propionate with ethyl acetate in the presence of a strong base like sodium ethoxide, followed by acidification and purification.[3]
Q2: How do reaction time and temperature affect the yield of this compound?
A2: Reaction time and temperature are critical parameters that require careful optimization.[1] Insufficient reaction time can lead to incomplete conversion, while excessively long reaction times may promote the formation of byproducts. Similarly, the temperature must be high enough to overcome the activation energy but not so high as to cause decomposition of reactants or products.[1] Optimal conditions are highly substrate-dependent.
Q3: Can I use a hydroxide base like NaOH or KOH for the Claisen condensation?
A3: It is generally not recommended to use hydroxide bases for the Claisen condensation. Hydroxide ions can cause saponification (hydrolysis) of the ester starting materials and the β-keto ester product, which will significantly reduce the yield.[1]
Q4: How can I purify the final ethyl this compound product?
A4: Purification is typically achieved through fractional distillation under reduced pressure.[4] Due to its relatively high boiling point and potential for thermal degradation, distillation at atmospheric pressure is not recommended.[4] Vacuum distillation allows for the purification to be carried out at a lower temperature, minimizing the risk of decomposition.[4]
Data Presentation
Effect of Reaction Conditions on Yield
While specific quantitative data for the synthesis of ethyl this compound is dispersed across various studies, the following table summarizes the general effects of key parameters on the yield of β-keto esters synthesized via Claisen condensation, based on available literature.
| Parameter | Condition | Effect on Yield | Reference |
| Base | Sodium Ethoxide | Standard | [2][5] |
| Sodium Hydride | Often increases yield | [2] | |
| Lithium Diisopropylamide (LDA) | Can be effective, especially in mixed condensations | ||
| Temperature | Room Temperature | May result in slow reaction rates | [1] |
| Reflux | Can increase reaction rate but may also promote side reactions | [1] | |
| Solvent | Ethanol (with NaOEt) | Standard | [5] |
| Tetrahydrofuran (THF) | Can be used with stronger bases like NaH or LDA | ||
| Reactant Ratio | 1:1 (Ester:Base) | Generally required for complete reaction | [6][7] |
Experimental Protocols
Synthesis of Ethyl this compound via Claisen Condensation
Materials:
-
Sodium metal
-
Absolute ethanol
-
Ethyl propionate
-
Ethyl acetate
-
Dilute acetic acid or hydrochloric acid for workup
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Base Preparation: In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, cautiously dissolve clean sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. This reaction is exothermic and produces hydrogen gas, so it must be done with appropriate safety precautions.
-
Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl propionate and ethyl acetate dropwise from the dropping funnel with vigorous stirring. The reaction is typically initiated at room temperature.
-
Heating: After the initial exothermic reaction subsides, heat the mixture to reflux for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly add dilute acetic acid or hydrochloric acid to neutralize the excess base and protonate the enolate of the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2-3 times).
-
Drying and Solvent Removal: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ethyl this compound by fractional distillation under reduced pressure.[4]
Purification by Vacuum Fractional Distillation
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Vacuum source and trap
-
Heating mantle with stirrer
Procedure:
-
Apparatus Setup: Assemble the vacuum fractional distillation apparatus. Ensure all glassware is free of cracks and the joints are properly sealed.[4] The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.[4]
-
Vacuum Application: Turn on the magnetic stirrer and then the vacuum source to evacuate the system to the desired pressure.[4]
-
Heating: Gently heat the crude product in the distillation flask using a heating mantle.
-
Fraction Collection:
-
Foreshot: Collect the initial, low-boiling fraction, which may contain residual solvents. The temperature will likely be unstable during this phase.[8]
-
Main Fraction: When the vapor temperature stabilizes at the boiling point of ethyl this compound at the given pressure, switch to a clean receiving flask and collect the pure product.[8]
-
Afterward: Stop the distillation before all the material has vaporized to avoid distilling over high-boiling impurities.
-
-
Shutdown: Allow the apparatus to cool to room temperature before carefully breaking the vacuum.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of ethyl this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 8. Purification [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Recovery of 3-Oxopentanoate in Solid-Phase Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low recovery of 3-Oxopentanoate during solid-phase extraction (SPE). The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Troubleshooting Guide
Low recovery of this compound is a frequent challenge in solid-phase extraction. This guide provides a systematic approach to identifying and resolving the root cause of this issue. The first and most critical step in troubleshooting is to determine at which stage of the SPE process the analyte is being lost. This is achieved by collecting and analyzing the fractions from each step: the flow-through after sample loading, the wash solution, and the final eluate.
Q1: My recovery of this compound is low. How do I pinpoint the problem?
To diagnose the issue, perform a systematic analysis of each step of your SPE protocol.
Experimental Workflow for Diagnosing Low Recovery
Caption: A troubleshooting workflow for low this compound recovery in SPE.
Frequently Asked Questions (FAQs)
Binding and Loading Issues
Q2: this compound is found in my sample flow-through. What are the likely causes and solutions?
This indicates that the analyte is not binding effectively to the SPE sorbent. Here are the common reasons and how to address them:
-
Incorrect Sorbent Choice: this compound is an organic acid. For effective retention, an anion exchange mechanism is recommended.
-
Solution: Utilize a weak anion exchange (WAX) or strong anion exchange (SAX) sorbent. Reversed-phase (e.g., C18) sorbents may not provide adequate retention for this polar compound unless the sample matrix is predominantly aqueous and the pH is adjusted to suppress ionization.
-
-
-
Solution: Adjust the pH of your sample to be between 6 and 7. This will ensure the carboxylic acid group is deprotonated and can bind to the positively charged anion exchange sorbent.
-
-
Sample Solvent is Too Strong: If your sample is dissolved in a high concentration of organic solvent, it can disrupt the interaction between this compound and the sorbent.
-
Solution: Dilute your sample with water or an appropriate aqueous buffer to reduce the organic solvent concentration before loading.
-
-
High Flow Rate: A fast flow rate during sample loading may not allow sufficient time for the analyte to interact with the sorbent.
-
Solution: Decrease the flow rate during the sample loading step.
-
-
Sorbent Overload: The capacity of the SPE cartridge may have been exceeded.
-
Solution: Reduce the amount of sample loaded or use a cartridge with a larger sorbent mass.
-
| Parameter | Effect on Binding | Recommendation for this compound |
| Sorbent Type | Critical for retention | Use Weak Anion Exchange (WAX) or Strong Anion Exchange (SAX). |
| Sample pH | Determines ionization state | Adjust sample pH to ~6-7 to ensure deprotonation of the carboxylic acid. |
| Sample Solvent | High organic content reduces retention | Dilute sample with water or aqueous buffer. |
| Flow Rate | Too high reduces interaction time | Decrease flow rate during sample loading. |
| Sorbent Mass | Insufficient mass leads to breakthrough | Ensure sorbent capacity is not exceeded. |
Washing Step Issues
Q3: I'm losing this compound during the wash step. What should I do?
This indicates that your wash solvent is too strong and is prematurely eluting the analyte.
-
Wash Solvent is Too Aggressive: The organic content or ionic strength of your wash solvent may be too high.
-
Solution: Decrease the percentage of organic solvent in your wash solution. If using an ion-exchange mechanism, ensure the wash solvent does not have a high salt concentration or a pH that would disrupt the binding. A common wash solvent for WAX sorbents is a low percentage of methanol in water.
-
| Parameter | Effect on Analyte Loss in Wash | Recommendation |
| Wash Solvent Strength | Too strong elutes the analyte | Use a weaker solvent (e.g., lower percentage of organic solvent). |
| Wash Solvent pH | Can disrupt binding | Maintain a pH that ensures the analyte remains ionized and bound. |
Elution Issues
Q4: My recovery is still low, and I've confirmed the analyte is not in the flow-through or wash. What's the problem?
This suggests that this compound is retained on the sorbent but is not being effectively eluted.
-
Elution Solvent is Too Weak: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent.
-
Solution for Anion Exchange: To elute from an anion exchange sorbent, you need to neutralize the charge on either the analyte or the sorbent, or introduce a high concentration of competing ions. A common approach is to use a basic elution solvent, such as 5% ammonium hydroxide in methanol, to deprotonate the WAX sorbent and release the negatively charged this compound. Alternatively, a high ionic strength buffer could be used.
-
-
Insufficient Elution Volume: The volume of the elution solvent may not be adequate to completely desorb the analyte.
-
Solution: Increase the volume of the elution solvent. It is often beneficial to apply the elution solvent in two or more smaller aliquots rather than one large volume.
-
-
"Soak Step" May Be Needed: For strongly retained compounds, a "soak step" can improve recovery.
-
Solution: After adding the elution solvent, allow it to sit in the sorbent bed for a few minutes before applying vacuum or pressure to elute. This allows more time for the analyte to desorb from the sorbent.
-
| Parameter | Effect on Elution | Recommendation for this compound on WAX |
| Elution Solvent Strength | Too weak results in incomplete recovery | Use a basic solvent (e.g., 5% NH4OH in methanol) or a high ionic strength buffer. |
| Elution Volume | Insufficient volume leads to low recovery | Increase elution volume; consider multiple small aliquots. |
| Soak Step | Can improve recovery of strongly bound analytes | Introduce a 1-5 minute soak step after adding the elution solvent. |
Detailed Experimental Protocol: SPE of this compound from an Aqueous Matrix
This protocol is a starting point and may require optimization for your specific sample matrix and analytical requirements. It is based on a weak anion exchange (WAX) mechanism.
Materials:
-
Weak Anion Exchange (WAX) SPE cartridges (e.g., 100 mg / 3 mL)
-
Methanol (HPLC grade)
-
Deionized Water (HPLC grade)
-
Ammonium Hydroxide (concentrated)
-
Formic Acid (or other acid for pH adjustment)
-
SPE Vacuum Manifold
Protocol Workflow
Caption: A step-by-step SPE protocol for this compound using a WAX sorbent.
Detailed Steps:
-
Sorbent Conditioning:
-
Pass 1 mL of methanol through the WAX cartridge to wet the sorbent.
-
Pass 1 mL of deionized water to rinse the methanol. Do not allow the sorbent to dry.
-
-
Sorbent Equilibration:
-
Pass 1 mL of deionized water through the cartridge to prepare it for the aqueous sample.
-
-
Sample Preparation:
-
Adjust the pH of the aqueous sample containing this compound to approximately 6-7 using a suitable buffer or dilute acid/base. This ensures the analyte is in its anionic form.
-
If the sample contains particulates, centrifuge and use the supernatant.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a low, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent, such as 5% methanol in water, to remove any weakly bound interferences.
-
After the wash, apply vacuum for 2-5 minutes to thoroughly dry the sorbent bed.
-
-
Elution:
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
For potentially higher recovery, consider a "soak step": add the elution solvent and let it sit for 1-5 minutes before applying vacuum to collect the eluate.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent that is compatible with your analytical method (e.g., the initial mobile phase for LC-MS).
-
This guide provides a comprehensive framework for troubleshooting and optimizing the solid-phase extraction of this compound. By systematically evaluating each step of the process, researchers can significantly improve analyte recovery and achieve more reliable and accurate results.
Technical Support Center: Optimizing Enzymatic Production of 3-Oxopentanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the enzymatic reaction conditions for the production of 3-oxopentanoate. The content is structured to address common challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common enzymatic strategy for producing this compound?
A1: The direct enzymatic synthesis of 3-oxopentanoic acid is challenging due to the product's instability. A more common and effective strategy is a two-step chemoenzymatic process. The first step involves the enzymatic synthesis of a stable ester precursor, typically methyl this compound or ethyl this compound, via transesterification. The second step is a carefully controlled chemical hydrolysis of the ester to yield the desired 3-oxopentanoic acid.
Q2: Which enzyme is recommended for the synthesis of methyl this compound?
A2: Candida antarctica Lipase B (CALB) is a highly effective and widely used biocatalyst for this transformation. It is most commonly used in its immobilized form, such as Novozym® 435, which offers enhanced stability, ease of recovery, and reusability.[1][2][3] CALB demonstrates excellent chemo- and stereoselectivity under mild, often solvent-free conditions.[1][2]
Q3: What are the typical kinetic parameters for a lipase like CALB in β-keto ester synthesis?
A3: Kinetic parameters are highly dependent on the specific substrates, solvent system, and reaction conditions. However, for a structurally similar reaction—the synthesis of butyl-4-methyl-3-oxopentanoate using Novozym® 435—the kinetics were found to follow a ternary complex ordered bi-bi model with substrate inhibition. The determined kinetic parameters are summarized in the table below and can serve as a valuable reference.
| Parameter | Value | Substrate/Condition |
| Vmax | 0.04 mol/L·min | Immobilized CALB (Novozym® 435) |
| Km(A) | 0.11 mol/L | For methyl-4-methyl-3-oxopentanoate |
| Km(B) | 2 mol/L | For n-butanol |
| Ki(A) | 2.2 mol/L | Inhibition by methyl-4-methyl-3-oxopentanoate |
| Data adapted from a study on a structurally related β-keto ester.[4][5] |
Q4: What is the primary challenge when handling the final product, 3-oxopentanoic acid?
A4: The primary challenge is the inherent instability of β-keto acids. 3-Oxopentanoic acid is prone to decarboxylation, a reaction where the carboxyl group is lost as carbon dioxide (CO₂), resulting in the formation of 2-butanone as a byproduct.[6] This degradation is significantly accelerated by heat and non-neutral pH conditions (both acidic and basic).[7] Therefore, all post-synthesis steps, especially the hydrolysis of the ester precursor and subsequent purification, must be conducted under mild conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the two-step synthesis of this compound.
Problem 1: Low Yield of Methyl this compound (Enzymatic Step)
| Possible Cause | Recommended Solution |
| Enzyme Inactivation | Temperature: Ensure the reaction temperature is within the optimal range for Novozym® 435 (typically 40-60°C). Temperatures above this can lead to denaturation.[8]Inhibitors: If using vinyl esters as acyl donors, the byproduct acetaldehyde can inactivate the lipase. Consider performing the reaction under a vacuum to remove volatile byproducts.[2] |
| Reaction Equilibrium Shifted | Excess Water: The presence of water favors the reverse reaction (hydrolysis) over esterification. Use anhydrous reagents and solvents. Consider adding molecular sieves to remove water generated during the reaction.[1][2] |
| Sub-optimal Reaction Conditions | Substrate Ratio: Optimize the molar ratio of the alcohol to the acyl donor. An excess of the acyl donor is often used.[2]Enzyme Load: An insufficient amount of enzyme will result in slow conversion. A typical starting point is 10% (w/w) of the limiting substrate.[2]Mixing: Ensure adequate mixing (e.g., 250-300 rpm) to overcome mass transfer limitations, especially with an immobilized enzyme.[5] |
| Enzyme Support Degradation | The polymethylmethacrylate (PMMA) support of Novozym® 435 can be dissolved by certain organic solvents or alcohols, leading to enzyme leaching and loss of activity.[3][9] Choose compatible solvents and avoid harsh conditions. |
Problem 2: Low Yield or Absence of 3-Oxopentanoic Acid (Hydrolysis & Workup Step)
| Possible Cause | Recommended Solution |
| Product Decarboxylation | High Temperature: Avoid heating at all stages of hydrolysis, workup, and purification. Perform the saponification at 0°C and solvent removal at low temperatures under a high vacuum.[7]Incorrect pH: Both strongly acidic and basic conditions can catalyze decarboxylation. During workup, neutralize the reaction mixture carefully and gently with a mild acid (e.g., dilute HCl or KHSO₄) while keeping the solution chilled.[7][10] |
| Incomplete Hydrolysis | Insufficient Base/Time: Ensure at least a stoichiometric amount of base (e.g., KOH or NaOH) is used for saponification. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting ester.[10]Steric Hindrance: While not a major issue for methyl this compound, highly hindered esters may require longer reaction times or alternative hydrolysis methods. |
| Product Loss During Purification | Distillation: Do not attempt to purify the final 3-oxopentanoic acid by distillation due to thermal instability.Chromatography: If column chromatography is necessary, use a neutral stationary phase (e.g., neutral silica gel) and perform it at room temperature or below to minimize on-column decarboxylation.[7] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Methyl this compound using Novozym® 435
This protocol describes a lipase-catalyzed transesterification.
Materials:
-
Acyl donor (e.g., dimethyl malonate or ethyl propionate)
-
Alcohol (e.g., propan-1-ol or ethanol, depending on the chosen synthetic route)
-
Immobilized Candida antarctica Lipase B (Novozym® 435)
-
Anhydrous organic solvent (optional, e.g., heptane or tert-butanol)
-
Molecular sieves (optional, 3Å or 4Å)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Setup: In a round-bottom flask, combine the acyl donor and the alcohol. A common molar ratio is 4:1 of the acyl donor to the alcohol. For a solvent-free approach, the excess acyl donor serves as the solvent.[2]
-
Enzyme Addition: Add Novozym® 435 to the mixture. A typical enzyme loading is 10% by weight relative to the limiting reactant.[2]
-
Water Removal (Optional): Add activated molecular sieves to the mixture to sequester water produced during the reaction, which drives the equilibrium toward the ester product.[1]
-
Incubation: Seal the flask and place it in an incubator shaker or on a stirring hotplate. Maintain a constant temperature (e.g., 55°C) and stirring speed (e.g., 300 rpm).[5]
-
Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Termination and Recovery: Once the reaction reaches completion (typically 6-24 hours), stop the stirring and filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with a solvent, dried, and reused.
-
Purification: Remove the excess solvent and unreacted starting materials from the filtrate under reduced pressure to obtain the crude methyl this compound. Further purification can be achieved by vacuum distillation or column chromatography.
Protocol 2: Mild Hydrolysis of Methyl this compound
This protocol is designed to minimize the decarboxylation of the final product.
Materials:
-
Crude methyl this compound
-
Methanol or Ethanol
-
1 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) or Potassium Hydrogen Sulfate (KHSO₄) solution
-
Ethyl acetate or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the methyl this compound in methanol or ethanol in a round-bottom flask.
-
Saponification: Cool the flask to 0°C in an ice bath with constant stirring. Add a stoichiometric amount (1.0-1.1 equivalents) of 1 M aqueous KOH solution dropwise, ensuring the temperature does not rise above 5°C.[7]
-
Reaction: Continue stirring the reaction mixture at 0°C. Monitor the disappearance of the starting ester by TLC (typically 1-4 hours).
-
Neutralization: Once the reaction is complete, carefully acidify the mixture to a neutral pH (pH ~6-7) by slowly adding pre-chilled 1 M HCl or KHSO₄ solution dropwise. Keep the mixture in the ice bath during this process to dissipate any heat generated.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase with a cold organic solvent like ethyl acetate or diethyl ether (3x volumes).
-
Drying and Concentration: Combine the organic layers and dry them over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent using a rotary evaporator with a low-temperature water bath (<30°C) to yield the final product, 3-oxopentanoic acid.
-
Storage: Store the product at low temperatures (e.g., -20°C) to prevent degradation over time.
Visualizations (Graphviz DOT)
Caption: Workflow for the two-step synthesis of 3-oxopentanoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. digital.csic.es [digital.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic modeling and optimization of immobilized candida antarctica lipase b catalysed synthesis of butyl-4-methyl-3-oxopentanoate using response surface methodology - Publications of the IAS Fellows [repository.ias.ac.in]
- 6. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. arkat-usa.org [arkat-usa.org]
Technical Support Center: Analysis of 3-Oxopentanoate by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometry analysis of 3-Oxopentanoate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analyzed?
A1: 3-Oxopentanoic acid, also known as beta-ketopentanoate, is a five-carbon ketone body.[1] It is produced in the liver from the metabolism of odd-carbon fatty acids and can serve as an energy source for the brain.[1] Analysis of this compound is important in metabolic research, particularly in studying conditions related to fatty acid oxidation and ketone body metabolism.
Q2: Which ionization mode is best for this compound analysis?
A2: this compound is a carboxylic acid and is most commonly analyzed in negative ion mode electrospray ionization (ESI-), where it readily forms the deprotonated molecule [M-H]⁻. Analysis in positive ion mode is possible but may be less sensitive and can result in the formation of various adducts.
Q3: What are the most common adducts observed for this compound?
A3: In positive ion mode ESI, you may observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺). In negative ion mode, adducts with formate ([M+HCOO]⁻) and acetate ([M+CH₃COO]⁻) from the mobile phase are possible. The formation of these adducts can be influenced by the sample matrix and the purity of the solvents and reagents used.
Q4: Is derivatization necessary for the analysis of this compound?
A4: For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization is not always necessary, as this compound can be analyzed directly. However, for gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is required to make the compound volatile. Common derivatization strategies target the carboxylic acid and ketone functional groups.
Troubleshooting Guides
Issue 1: Poor or No Signal for this compound
Q: I am not seeing a peak for this compound or the signal is very weak. What are the possible causes and solutions?
A: This is a common issue that can arise from several factors related to sample preparation, chromatographic conditions, and mass spectrometer settings.
Possible Causes and Troubleshooting Steps:
-
Sample Degradation: this compound can be unstable, especially at room temperature in biological samples.
-
Solution: Keep samples on ice during preparation and store them at -80°C for long-term storage. Analyze samples as quickly as possible after preparation.
-
-
Inefficient Extraction: The extraction method may not be suitable for a small, polar molecule like this compound.
-
Solution: Protein precipitation with a cold organic solvent like methanol or acetonitrile is a common and effective method. Ensure the solvent-to-sample ratio is sufficient for complete protein removal.
-
-
Poor Chromatographic Retention: this compound is highly polar and may have poor retention on standard C18 reversed-phase columns, causing it to elute in the void volume with other matrix components.
-
Solution: Consider using a polar-modified reversed-phase column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Alternatively, derivatization can be employed to increase its hydrophobicity.
-
-
Suboptimal Mass Spectrometer Settings: The ion source and MS parameters may not be optimized for this compound.
-
Solution: Optimize the electrospray voltage, nebulizer gas flow, and drying gas temperature and flow rate. Ensure the correct precursor and product ions are being monitored in your MRM (Multiple Reaction Monitoring) method.
-
Issue 2: High Background Noise or Co-eluting Interferences
Q: My chromatogram shows a high baseline or many interfering peaks around the retention time of this compound. How can I improve the signal-to-noise ratio?
A: High background and co-eluting interferences are often due to matrix effects or contaminants in the sample or analytical system.
Possible Causes and Troubleshooting Steps:
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound.
-
Solution:
-
Improve sample cleanup using techniques like solid-phase extraction (SPE).
-
Optimize the chromatographic separation to resolve this compound from the interfering compounds.
-
Dilute the sample to reduce the concentration of matrix components.
-
Use a stable isotope-labeled internal standard to compensate for matrix effects.
-
-
-
Contamination from Solvents and Labware: Impurities in solvents or leaching from plasticware can introduce interfering compounds.
-
Solution: Use high-purity, LC-MS grade solvents and reagents. Avoid using plasticware that is not certified as low-leaching.
-
-
Carryover from Previous Injections: Residual analyte from a previous high-concentration sample can appear in subsequent runs.
-
Solution: Implement a robust needle and column wash protocol between injections, using a strong solvent to remove any residual compounds.
-
Issue 3: Inaccurate Quantification and Poor Reproducibility
Q: My quantitative results for this compound are not consistent across replicates or batches. What could be causing this variability?
A: Inaccurate and irreproducible quantification is often a result of unaddressed matrix effects, sample instability, or the presence of isobaric interferences.
Possible Causes and Troubleshooting Steps:
-
Uncompensated Matrix Effects: As mentioned previously, matrix effects can significantly impact quantification.
-
Solution: The use of a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) is the most effective way to correct for variations in matrix effects between samples.
-
-
Isobaric Interference: Other compounds in the sample may have the same nominal mass as this compound and can interfere with its quantification, especially if they produce similar fragment ions.
-
Solution:
-
High-resolution mass spectrometry can help differentiate between this compound and isobaric interferences based on their exact mass.
-
Optimize chromatographic separation to resolve the isobaric compounds.
-
Select unique and specific precursor-to-product ion transitions for your MRM method that are not shared by the interfering compound.
-
-
-
Sample Preparation Variability: Inconsistent sample preparation can lead to variable recovery and, consequently, poor reproducibility.
-
Solution: Standardize and automate the sample preparation workflow as much as possible. Ensure accurate and consistent pipetting and timing of each step.
-
Quantitative Data Summary
The following tables provide a summary of key mass spectrometry parameters for the analysis of this compound.
Table 1: Common Adducts of this compound (Molecular Weight: 116.12 g/mol )
| Ionization Mode | Adduct Ion | Formula | Calculated m/z |
| Positive ESI | [M+H]⁺ | [C₅H₉O₃]⁺ | 117.0546 |
| Positive ESI | [M+Na]⁺ | [C₅H₈O₃Na]⁺ | 139.0366 |
| Positive ESI | [M+K]⁺ | [C₅H₈O₃K]⁺ | 155.0105 |
| Positive ESI | [M+NH₄]⁺ | [C₅H₁₂NO₃]⁺ | 134.0812 |
| Negative ESI | [M-H]⁻ | [C₅H₇O₃]⁻ | 115.0395 |
| Negative ESI | [M+HCOO]⁻ | [C₆H₉O₅]⁻ | 161.0450 |
| Negative ESI | [M+CH₃COO]⁻ | [C₇H₁₁O₅]⁻ | 175.0606 |
Table 2: Potential Isobaric Interferences for this compound (Nominal Mass 116)
| Compound Name | Chemical Formula | Monoisotopic Mass | Potential Biological Source |
| Ethylmalonic acid | C₅H₈O₄ | 132.0423 | Inborn errors of metabolism |
| Methylsuccinic acid | C₅H₈O₄ | 132.0423 | Inborn errors of metabolism |
| Glutaric acid | C₅H₈O₄ | 132.0423 | Inborn errors of metabolism |
Note: While these compounds have the same nominal mass, their exact masses differ slightly, allowing for differentiation with high-resolution mass spectrometry.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma
This protocol is a general guideline and should be optimized for your specific instrumentation and application.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 200 µL of ice-cold methanol containing a suitable internal standard (e.g., ¹³C₅-3-Oxopentanoate).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A reversed-phase C18 column with polar endcapping (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to elute the analyte, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
This compound: Q1: 115.0 -> Q3: 71.0
-
Internal Standard (¹³C₅-3-Oxopentanoate): Q1: 120.0 -> Q3: 75.0
-
-
Optimization: Optimize collision energy and other source parameters for maximum signal intensity.
-
Protocol 2: GC-MS Analysis of this compound (with Derivatization)
-
Sample Preparation and Derivatization:
-
Perform an initial extraction as described in the LC-MS/MS protocol.
-
After evaporation, add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract to derivatize the keto group. Incubate at 60°C for 30 minutes.
-
Add 50 µL of a silylating agent (e.g., MSTFA with 1% TMCS) to derivatize the carboxylic acid group. Incubate at 60°C for 30 minutes.
-
-
GC-MS Conditions:
-
GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 2 minutes, then ramp up to a final temperature (e.g., 280°C).
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-400) to detect the derivatized analyte and its fragments.
-
Visualizations
Caption: Troubleshooting workflow for mass spectrometry analysis.
Caption: Predicted fragmentation of this compound in negative ESI mode.
References
preventing decarboxylation of 3-Oxopentanoate during sample storage.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of decarboxylation of 3-Oxopentanoate during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound, also known as beta-ketopentanoate, is a five-carbon ketone body.[1] Like other β-keto acids, it is inherently unstable and susceptible to decarboxylation, a chemical reaction where a carboxyl group (-COOH) is removed, releasing carbon dioxide (CO₂). This instability is due to the presence of a ketone group at the beta position relative to the carboxylic acid, which facilitates the formation of a stable enolate intermediate during decarboxylation.
Q2: What is the primary degradation product of this compound?
The primary degradation product of this compound upon decarboxylation is 2-butanone (also known as methyl ethyl ketone or MEK) and carbon dioxide. The reaction is illustrated below:
CH₃CH₂COCH₂COOH → CH₃CH₂COCH₃ + CO₂
Monitoring the concentration of 2-butanone can be an indirect way to assess the extent of this compound degradation in a sample.
Q3: What are the main factors that accelerate the decarboxylation of this compound?
The decarboxylation of β-keto acids is primarily accelerated by:
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Elevated Temperatures: Heat provides the activation energy for the decarboxylation reaction to occur.
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Acidic Conditions: An acidic environment can catalyze the decarboxylation process.
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Presence of certain metal ions: Some metal ions can act as catalysts.
Troubleshooting Guide: Sample Storage and Handling
Issue: I am observing lower than expected concentrations of this compound in my stored samples.
This is a common issue and is most likely due to decarboxylation. Follow this troubleshooting guide to improve sample stability.
1. Immediate Processing and Storage:
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Problem: Delay between sample collection and processing/storage.
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Solution: Process and freeze samples as quickly as possible after collection. For biological samples, this may involve immediate centrifugation at low temperatures to separate plasma or serum, followed by rapid freezing.
2. Storage Temperature:
-
Problem: Storing samples at inappropriate temperatures (-20°C or higher).
-
Solution: Store all samples containing this compound at ultra-low temperatures.
| Storage Temperature | Recommended Use | Stability Notes |
| -80°C | Optimal for long-term storage | Significantly slows down the rate of decarboxylation. |
| -20°C | Short-term storage (hours to a few days) | Degradation is likely to occur over longer periods. |
| 4°C | Very short-term (a few hours) | Not recommended for storage; only for immediate processing. |
| Room Temperature | Not Recommended | Rapid decarboxylation will occur. |
3. pH of the Sample Matrix:
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Problem: Acidic pH of the sample or storage buffer.
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Solution: While specific data for this compound is limited, for general β-keto acids, maintaining a neutral to slightly alkaline pH can help reduce the rate of decarboxylation. If possible, adjust the pH of your sample or use a buffered storage solution. However, be aware that strong bases are incompatible with the methyl ester of this compound and could potentially affect the free acid as well.[2]
4. Freeze-Thaw Cycles:
-
Problem: Repeatedly freezing and thawing samples.
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Solution: Aliquot samples into single-use volumes before the initial freezing. This prevents the need to thaw the entire sample to take a small amount for analysis, thereby minimizing degradation.
Logical Workflow for Sample Handling:
Caption: Recommended workflow for handling samples containing this compound.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantification of this compound in Human Plasma
This protocol is adapted from a validated method for the simultaneous quantification of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma.[3]
1. Materials and Reagents:
-
This compound analytical standard
-
Internal Standard (IS) (e.g., Sulbactam)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
2. Standard and Sample Preparation:
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Stock Solutions: Prepare primary stock solutions of this compound and the IS in a suitable solvent (e.g., methanol:water, 1:1 v/v).
-
Working Solutions: Prepare working stock solutions by diluting the primary stocks.
-
Calibration Standards: Spike blank human plasma with working solutions to create a calibration curve over the desired concentration range.
-
Sample Preparation:
-
To 50 µL of plasma sample (or standard), add 100 µL of protein precipitation reagent (methanol containing 0.2% formic acid and the IS).
-
Vortex for 30 seconds.
-
Centrifuge at 14,300 x g for 5 minutes at 15°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
3. LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | Phenomenex Luna C18 (or equivalent) |
| Mobile Phase | Gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) |
| Flow Rate | As recommended for the column |
| Injection Volume | 5 µL |
| Autosampler Temp. | 15°C |
| Mass Spectrometer | Triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode (to be optimized) |
| MRM Transitions | To be determined by infusing pure standards of this compound and the IS. |
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Experimental Workflow for LC-MS/MS Analysis:
Caption: General workflow for the quantification of this compound by LC-MS/MS.
Protocol 2: GC-MS Method for Quantification of 2-Butanone (Degradation Product)
This protocol provides a general approach for quantifying the volatile degradation product of this compound.
1. Materials and Reagents:
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2-Butanone analytical standard
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Internal Standard (e.g., deuterated 2-butanone or another suitable volatile organic compound)
-
Solvent for standards (e.g., methanol)
-
Sample vials with septa
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare a stock solution of 2-butanone in the chosen solvent.
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Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation:
-
Place a known volume or weight of the sample into a headspace vial.
-
Add the internal standard.
-
Seal the vial immediately.
-
3. GC-MS Conditions:
| Parameter | Condition |
| GC Column | A non-polar or mid-polar capillary column (e.g., DB-5ms, DB-WAX) |
| Injection Mode | Headspace or SPME (Solid Phase Microextraction) |
| Oven Program | Start at a low temperature (e.g., 40°C) and ramp up to a suitable final temperature. |
| Carrier Gas | Helium |
| Mass Spectrometer | Quadrupole or Ion Trap |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full scan to identify peaks, and Selected Ion Monitoring (SIM) for quantification. |
4. Quantification:
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Create a calibration curve based on the peak area ratios of 2-butanone to the internal standard.
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Quantify 2-butanone in the samples using this curve.
Decarboxylation Pathway and Analytical Targets:
Caption: The degradation pathway of this compound and the corresponding analytical techniques.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor peak shape of 3-Oxopentanoate in HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor peak shape in the HPLC analysis of 3-Oxopentanoate.
Troubleshooting Guide: Poor Peak Shape for this compound
Poor peak shape, particularly peak tailing, is a common issue in the reversed-phase HPLC analysis of acidic compounds like this compound. This guide provides a systematic approach to identifying and resolving these issues.
Problem: My this compound peak is tailing or showing poor symmetry.
The primary causes for poor peak shape of acidic analytes often revolve around secondary interactions with the stationary phase and suboptimal mobile phase conditions. The predicted pKa of 3-Oxopentanoic acid is approximately 3.51.[1] Operating the mobile phase near this pKa can lead to the coexistence of both ionized and non-ionized forms of the analyte, resulting in peak broadening and tailing.
Step 1: Mobile Phase pH and Buffer Optimization
The most critical factor influencing the peak shape of ionizable compounds is the mobile phase pH.[2][3] For an acidic compound like this compound, the mobile phase pH should be adjusted to at least 2 units below its pKa to ensure it is fully protonated (non-ionized).
Troubleshooting Actions:
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Adjust Mobile Phase pH: Lower the mobile phase pH to a range of 2.5-3.0. This is a common strategy to improve the peak shape of acidic compounds.[4] An acidic mobile phase suppresses the ionization of both the this compound and the residual silanol groups on the silica-based stationary phase, minimizing secondary interactions.[5]
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Introduce or Increase Buffer Concentration: Use a buffer to maintain a stable pH. A buffer concentration of 10-50 mM is typically adequate for most reversed-phase applications.[3] Phosphate or formate buffers are common choices for acidic mobile phases.
Illustrative Data on the Effect of Mobile Phase pH on Peak Asymmetry:
| Mobile Phase pH | Analyte State | Expected Peak Asymmetry (Tailing Factor) | Expected Retention Time |
| 4.5 (Near pKa) | Partially Ionized | > 1.5 (Significant Tailing) | Shorter and Broader |
| 3.5 (At pKa) | 50% Ionized | > 2.0 (Severe Tailing/Splitting) | Variable and Broad |
| 2.5 (Below pKa) | Fully Protonated | 1.0 - 1.2 (Symmetrical) | Longer and Sharper |
Note: This data is illustrative. Actual results may vary based on the specific column and other chromatographic conditions.
Step 2: Column Evaluation and Selection
Secondary interactions with the stationary phase are a major contributor to peak tailing. These interactions often occur with residual silanol groups on the silica packing material.
Troubleshooting Actions:
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Use an End-Capped Column: Modern, high-purity silica columns that are well end-capped are designed to minimize the number of accessible silanol groups, leading to improved peak shape for polar and ionizable compounds.
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Column Washing: If the column has been used with other analytes, contaminants may have accumulated. Flushing the column with a strong solvent can help remove these residues.
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Consider a Different Stationary Phase: If peak shape issues persist, a column with a different stationary phase chemistry may be required.
Step 3: System and Method Considerations
Other factors related to the HPLC system and analytical method can also contribute to poor peak shape.
Troubleshooting Actions:
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Minimize Extra-Column Volume: Ensure that the tubing and connections between the injector, column, and detector are as short and narrow as possible to reduce dead volume, which can cause peak broadening.
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Check for Sample Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting the sample to see if the peak shape improves.
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Ensure Proper Sample Dissolution: Dissolve the sample in the mobile phase to avoid solvent mismatch effects that can distort the peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of my this compound peak tailing?
A1: The most common cause of peak tailing for acidic compounds like this compound is a suboptimal mobile phase pH. If the pH is close to the pKa of the analyte (around 3.51), it will exist in both ionized and non-ionized forms, leading to poor peak shape.[1] Secondary interactions with residual silanol groups on the HPLC column are another frequent cause.
Q2: How do I choose the right mobile phase pH for this compound?
A2: A good rule of thumb is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For this compound (pKa ≈ 3.51), a mobile phase pH of 2.5 to 3.0 is recommended.[1] This ensures the compound is in its non-ionized form, which will interact more consistently with the reversed-phase column and produce a more symmetrical peak.
Q3: Can the type of organic solvent in my mobile phase affect the peak shape?
A3: Yes, the choice of organic solvent (e.g., acetonitrile or methanol) can influence selectivity and peak shape. Methanol is more viscous and can sometimes provide different selectivity compared to acetonitrile. If you are experiencing poor peak shape with one solvent, trying the other is a valid troubleshooting step.
Q4: My peak shape is still poor after optimizing the mobile phase. What should I check next?
A4: If mobile phase optimization does not resolve the issue, consider the following:
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Column Health: The column may be contaminated or degraded. Try washing the column or replacing it with a new one, preferably a high-purity, end-capped C18 column.
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Extra-Column Effects: Check for and minimize any dead volume in your system's tubing and connections.
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Sample Concentration: You may be overloading the column. Try injecting a more dilute sample.
Q5: Is derivatization necessary for the analysis of this compound?
A5: Derivatization is not always necessary for the analysis of this compound, especially if UV detection at a low wavelength (around 210 nm) provides sufficient sensitivity. However, for trace-level analysis or to enhance detection specificity, pre-column derivatization to create a fluorescent or more highly UV-absorbent product can be employed.
Experimental Protocols
Protocol 1: Direct HPLC-UV Analysis of this compound
This protocol is a starting point for the direct analysis of this compound without derivatization.
1. Instrumentation and Materials:
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HPLC system with a UV detector
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Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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This compound standard
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HPLC grade water and acetonitrile
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Formic acid (analytical grade)
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0.45 µm syringe filters
2. Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.
-
To prepare Mobile Phase B, add 1.0 mL of formic acid to 1 L of HPLC grade acetonitrile and mix thoroughly.
-
Degas both mobile phases before use.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient | 5% B to 60% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 15 minutes |
4. Sample Preparation:
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Prepare a stock solution of this compound in Mobile Phase A.
-
Prepare working standards by diluting the stock solution with Mobile Phase A.
-
For unknown samples, perform a suitable extraction and dissolve the final extract in Mobile Phase A.
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Filter all samples and standards through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A logical workflow for troubleshooting poor peak shape in the HPLC analysis of this compound.
Caption: Chemical interactions of this compound with a C18 stationary phase at different mobile phase pH values.
References
- 1. 3-OxopentanoicAcid | 10191-25-0 [chemicalbook.com]
- 2. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 5. chromatographyonline.com [chromatographyonline.com]
minimizing matrix effects in 3-Oxopentanoate quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of 3-Oxopentanoate (also known as β-ketopentanoate) in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting, undetected components within the sample matrix (e.g., plasma, urine).[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification. Biological matrices are complex mixtures of endogenous substances like phospholipids, salts, and metabolites that can interfere with the ionization of this compound in the mass spectrometer's ion source.[2]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
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Post-column Infusion: A constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation (dip or rise) in the constant signal baseline indicates the retention time at which ion suppression or enhancement occurs.
-
Post-extraction Spike: The response of a this compound standard spiked into a pre-extracted blank matrix is compared to the response of the same standard in a neat (clean) solvent. The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Q3: What is the most effective strategy to minimize matrix effects for this compound quantification?
A3: A multi-faceted approach is most effective:
-
Efficient Sample Preparation: Employing techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) is crucial to remove a significant portion of interfering matrix components.[2]
-
Optimized Chromatography: Developing a robust chromatographic method that separates this compound from co-eluting matrix components is essential.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. A SIL-IS for this compound (e.g., this compound-d3 or this compound-¹³C₄) will co-elute with the analyte and experience nearly identical ionization suppression or enhancement, thus providing a reliable means for accurate quantification.[3]
Q4: Are there commercially available stable isotope-labeled internal standards for this compound?
A4: Yes, stable isotope-labeled versions of this compound are available from various suppliers. For instance, Methyl this compound-d3 and Methyl this compound-¹³C₄ can be sourced from specialty chemical companies.[4][5] It is recommended to inquire with these suppliers for availability and pricing.
Q5: Can I use a surrogate internal standard if a SIL-IS for this compound is unavailable?
A5: While a SIL-IS is ideal, a structural analog that co-elutes with this compound and exhibits similar ionization behavior can be used as a surrogate internal standard. However, it is crucial to thoroughly validate the method to ensure the surrogate accurately compensates for matrix effects. In one validated method, sulbactam was used as an internal standard for the analysis of 3-oxopentanoic acid.[6]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
LC-MS/MS Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Poor ionization in the selected mode (positive/negative). Analyte concentration below the limit of detection (LOD). Inefficient extraction from the sample. Significant ion suppression. | Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). This compound is a carboxylic acid and generally ionizes well in negative ion mode. Concentrate the sample if possible, or use a more sensitive instrument. Optimize the sample preparation protocol (see Experimental Protocols section). Assess and mitigate matrix effects (see FAQs and relevant protocols). |
| High Variability in Results (%CV) | Inconsistent sample preparation. Variable matrix effects between different samples. Instrument instability. | Automate sample preparation steps where possible. Use a stable isotope-labeled internal standard (SIL-IS) to correct for variations. Perform system suitability tests and ensure the LC-MS/MS system is properly calibrated and maintained. |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the analytical column. Inappropriate mobile phase pH. Column overload. | Use a column with end-capping to minimize silanol interactions. Adjust the mobile phase pH; for a carboxylic acid like this compound, a mobile phase with a low pH (e.g., containing 0.1% formic acid) is often effective.[6] Dilute the sample or inject a smaller volume. |
| Retention Time Shifts | Changes in mobile phase composition. Column degradation. Fluctuating column temperature. | Prepare fresh mobile phase and ensure proper mixing. Use a guard column and replace the analytical column if performance degrades. Ensure the column oven is maintaining a stable temperature. |
GC-MS Analysis (after derivatization)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Derivatization | Presence of water or other protic solvents in the sample. Insufficient derivatizing reagent. Suboptimal reaction temperature or time. | Ensure the sample extract is completely dry before adding the derivatization reagent. Use a molar excess of the derivatization reagent. Optimize the derivatization conditions (e.g., temperature and incubation time). |
| Multiple or Broad Peaks for the Derivative | Formation of isomers (e.g., syn/anti oximes with PFBHA). Thermal degradation in the injector or column. | Optimize GC conditions to resolve isomers or choose a quantification ion that is common to both. Use a lower injector temperature and a thermally stable GC column. |
| Low Recovery of the Derivative | Inefficient extraction of the derivative. Adsorption of the derivative to glass or plastic surfaces. | Optimize the liquid-liquid extraction solvent and pH. Use silanized glassware and vials to minimize adsorption. |
Quantitative Data Summary
The following table summarizes key quantitative data from a validated LC-MS/MS method for the quantification of 3-Oxopentanoic acid in human plasma.
| Parameter | Value | Reference |
| Matrix | Human Plasma | [7] |
| Recovery | >88% | [7] |
| Matrix Effect | No significant matrix effect observed | [7] |
| Validated Range | 0.156 - 10 µg/mL | [6] |
| Intra-day Precision (%CV) | ≤ 5.5% | [7] |
| Inter-day Precision (%CV) | ≤ 5.8% | [7] |
| Accuracy | 96.3 - 103% | [7] |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound in Plasma (LC-MS/MS)
This protocol is adapted from a validated method for the analysis of 3-oxopentanoic acid in human plasma.[7]
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Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Homogenization: Vortex the thawed plasma samples to ensure homogeneity.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 50 µL of internal standard working solution (e.g., this compound-d3 in methanol).
-
Protein Precipitation: Add 400 µL of ice-cold methanol containing 0.2% formic acid.
-
Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 2-10 µL) into the LC-MS/MS system.
Protocol 2: Derivatization of this compound for GC-MS Analysis
This protocol is a general procedure for the derivatization of ketones using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which can be adapted for this compound.
-
Sample Preparation: Start with a dried extract of your sample (e.g., from a liquid-liquid or solid-phase extraction) in a reaction vial.
-
Reagent Preparation: Prepare a solution of PFBHA in a suitable solvent (e.g., 1% w/v in water or an organic solvent like pyridine).
-
Derivatization Reaction:
-
Add 50 µL of the PFBHA solution to the dried sample extract.
-
If necessary, adjust the pH to be slightly acidic (e.g., pH 4-5) to facilitate the reaction.
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
-
Extraction of Derivative:
-
After cooling to room temperature, add 100 µL of an extraction solvent (e.g., hexane or ethyl acetate) and 1 mL of water.
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
-
Analysis: Carefully transfer the organic (upper) layer to a GC vial for analysis.
Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound in plasma.
Caption: Troubleshooting decision tree for this compound quantification.
References
- 1. ethyl this compound | 4949-44-4 | Buy Now [molport.com]
- 2. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. clearsynth.com [clearsynth.com]
- 5. Methyl this compound D3 | CAS No- 104303-23-3 | Simson Pharma Limited [simsonpharma.com]
- 6. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of 3-Oxopentanoate Enantiomers
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of 3-oxopentanoate enantiomers. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Troubleshooting Guide
One of the primary challenges in the chromatography of β-keto esters, such as this compound, is the presence of keto-enol tautomerism, which can lead to poor peak shapes and compromised separations.[1] The troubleshooting table below addresses common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Enantiomeric Resolution | 1. Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations.[2] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for ketones.[2] 2. Suboptimal Mobile Phase Composition: The type and ratio of organic modifiers can significantly impact selectivity.[3] 3. Inappropriate Temperature: Temperature affects the thermodynamics of the chiral recognition process.[2][3] | 1. Screen different CSPs: Test a variety of chiral columns, particularly those with polysaccharide-based selectors. 2. Optimize the mobile phase: Vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase (e.g., n-hexane). Start with common ratios like 90:10, 80:20, and 70:30 (v/v) of hexane to alcohol.[2] 3. Evaluate a range of temperatures: Test at, below, and above ambient temperature (e.g., 10°C, 25°C, 40°C) as the effect of temperature on chiral separations can be unpredictable.[2][3] |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | 1. Keto-Enol Tautomerism: The equilibrium between the keto and enol forms of the this compound in the mobile phase can cause peak distortion.[1] 2. Secondary Interactions with the Stationary Phase: Unwanted interactions between the analyte and the silica support of the CSP can lead to peak tailing. 3. Column Overload: Injecting too much sample can saturate the stationary phase. | 1. Adjust mobile phase polarity and additives: The keto-enol equilibrium is sensitive to solvent polarity.[4] Adding a small amount of a polar solvent or an acidic/basic modifier (e.g., 0.1% trifluoroacetic acid or diethylamine) can sometimes help to favor one tautomeric form and improve peak shape.[2] 2. Increase temperature: This can accelerate the interconversion between tautomers, potentially leading to a single, sharper averaged peak.[1] 3. Use a mobile phase additive: For acidic or basic analytes, adding a corresponding modifier (e.g., trifluoroacetic acid for acids, diethylamine for bases) can improve peak symmetry.[5] 4. Reduce sample concentration: Inject a more dilute sample to avoid overloading the column. |
| Inconsistent Retention Times | 1. Mobile Phase Instability: Changes in the mobile phase composition over time. 2. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. 3. Temperature Fluctuations: Lack of a column thermostat can lead to shifts in retention. | 1. Prepare fresh mobile phase daily. 2. Ensure adequate column equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis. 3. Use a column oven to maintain a constant and consistent temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in the chiral separation of this compound enantiomers?
A1: The most significant challenge is often the compound's existence as a mixture of keto and enol tautomers in solution. This equilibrium can lead to distorted peak shapes, such as broadening or splitting, which complicates the separation and quantification of the enantiomers.[1] The success of the separation is highly dependent on controlling this tautomerism and selecting a chiral stationary phase (CSP) that can effectively resolve the enantiomers of the dominant tautomeric form.
Q2: Which type of chiral stationary phase (CSP) is most suitable for separating this compound enantiomers?
A2: While there is no universal CSP for all chiral compounds, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are generally a good starting point for the separation of a wide range of chiral molecules, including ketones.[2][3] It is highly recommended to screen a selection of different polysaccharide-based columns to find the one that provides the best selectivity for your specific this compound ester.
Q3: How does the mobile phase composition affect the separation?
A3: The mobile phase plays a crucial role in chiral separations by influencing the interactions between the enantiomers and the CSP. For normal-phase HPLC, a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol is commonly used.[2] The ratio of these solvents directly impacts the retention and resolution of the enantiomers. Adjusting this ratio is a key step in method development.[3] Additionally, the use of small amounts of acidic or basic additives can improve peak shape and selectivity, especially if the analyte has acidic or basic properties.[5]
Q4: Can temperature be used to optimize the separation?
A4: Yes, temperature is an important parameter for optimizing chiral separations. However, its effect can be unpredictable.[2][3] In many cases, lowering the temperature can enhance the differences in the interaction energies between the enantiomers and the CSP, leading to better resolution. Conversely, in some instances, increasing the temperature may improve separation efficiency. Therefore, it is advisable to screen a range of temperatures to determine the optimal condition.[2][3]
Q5: What can I do if I observe split peaks?
A5: Split peaks in the chiral chromatography of this compound are often a result of the keto-enol tautomerism, where the two tautomers are partially separated on the column. To address this, you can try to either accelerate the interconversion between the two forms so that a single averaged peak is observed, or to shift the equilibrium to strongly favor one form. Increasing the column temperature can speed up the interconversion.[1] Adjusting the pH of the mobile phase with an acidic or basic additive can also help to drive the equilibrium towards one of the tautomers.
Experimental Protocols & Data
Due to the limited availability of published, detailed experimental data specifically for the chiral separation of this compound enantiomers, the following protocol is a generalized starting point based on methods for structurally similar β-keto esters.
Illustrative HPLC Method Development Protocol
This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of this compound enantiomers.
1. Initial Column and Mobile Phase Screening:
-
Columns: Screen a minimum of two different polysaccharide-based chiral stationary phases (e.g., one cellulose-based and one amylose-based).
-
Mobile Phases:
-
n-Hexane/Isopropanol (90:10, v/v)
-
n-Hexane/Ethanol (90:10, v/v)
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at a suitable wavelength (e.g., 210 nm or based on the UV spectrum of your compound).
2. Mobile Phase Optimization:
-
Based on the initial screening, select the column and mobile phase system that shows the best initial separation or potential for separation.
-
Vary the percentage of the alcohol modifier (e.g., from 5% to 20%) to optimize the resolution (Rs) and retention times (tR).
3. Temperature Optimization:
-
Once a promising mobile phase composition is identified, evaluate the effect of temperature on the separation at, for example, 15°C, 25°C, and 35°C.
4. Additive Introduction (if necessary):
-
If peak shape is poor, consider adding 0.1% of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier to the mobile phase to improve peak symmetry.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data that could be obtained during method development to illustrate the effects of changing experimental parameters.
| CSP Type | Mobile Phase (v/v) | Temperature (°C) | Retention Time (tR1 / tR2) (min) | Separation Factor (α) | Resolution (Rs) |
| Cellulose-based | n-Hexane/IPA (90:10) | 25 | 8.5 / 9.8 | 1.18 | 1.4 |
| Cellulose-based | n-Hexane/IPA (95:5) | 25 | 12.1 / 14.5 | 1.20 | 1.8 |
| Cellulose-based | n-Hexane/IPA (95:5) | 15 | 15.3 / 18.9 | 1.24 | 2.1 |
| Amylose-based | n-Hexane/EtOH (90:10) | 25 | 7.2 / 7.9 | 1.10 | 1.1 |
Visualizations
Experimental Workflow for Chiral Method Development
Caption: A typical workflow for developing a chiral HPLC separation method.
Troubleshooting Logic for Poor Peak Shape
Caption: A logical approach to troubleshooting poor peak shapes in chiral chromatography.
References
Technical Support Center: Optimizing Quench Methods for 3-Oxopentanoate Metabolism Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize quenching methods for metabolomics studies focusing on 3-oxopentanoate and related short-chain keto acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of quenching in metabolomics?
A1: The primary goal of quenching is to instantly halt all enzymatic activity within biological samples.[1] This rapid inactivation preserves the metabolic state at the exact moment of sampling, preventing further biochemical changes that could alter the levels of metabolites like this compound and lead to inaccurate results.[2]
Q2: What are the most common quenching methods for studying small organic acid metabolism?
A2: Commonly used quenching methods include the addition of a low-temperature organic solvent (such as cold methanol), rapid freezing with liquid nitrogen, and fast filtration.[3][4] The choice of method depends on the cell type (adherent vs. suspension) and the specific metabolites of interest.[5]
Q3: Can the quenching method itself lead to inaccurate results?
A3: Yes, two major problems can arise during quenching: perturbation of metabolite levels during the harvesting steps and incomplete or insufficiently fast termination of enzymatic activity.[6] Additionally, some quenching solvents can cause cell membrane damage, leading to the leakage of intracellular metabolites.[7]
Q4: How can I minimize metabolite leakage during quenching?
A4: To minimize leakage, it is crucial to avoid using 100% methanol, which can disrupt cell membranes.[2] Using an aqueous solution of cold methanol (e.g., 60-80%) is often a better choice.[2] For sensitive cells, an ice-cold isotonic solution like 0.9% saline can help maintain cell integrity.[1] Adding a buffer, such as HEPES, to the quenching solution can also help maintain cell membrane integrity.[1]
Q5: Is there a universal quenching protocol suitable for all cell types and metabolites?
A5: No, there is no single, universally applicable quenching protocol. The optimal method depends on the specific characteristics of the cells being studied (e.g., bacteria, yeast, mammalian) and the physicochemical properties of the metabolites of interest.[7] Therefore, it is often necessary to empirically test and optimize the quenching procedure for your specific experimental system.
Troubleshooting Guides
Issue 1: Significant loss of intracellular metabolites, including this compound.
| Possible Cause | Troubleshooting Steps |
| Cell membrane damage from quenching solvent | Avoid using 100% methanol as it can cause significant leakage.[2] Test different concentrations of aqueous methanol (e.g., 60%, 80%) to find the optimal balance for your cell type.[1] Consider adding a buffer, such as 70 mM HEPES, to the quenching solution to help maintain cell integrity.[5] |
| Osmotic shock | Use an isotonic quenching solution, such as 0.9% sterile saline, to maintain cellular integrity and prevent cells from swelling or shrinking, which can damage the membrane.[1] |
| Prolonged exposure to quenching solvent | Minimize the contact time between the cells and the quenching solution. Process the quenched cells as quickly as possible.[1] |
| Inappropriate cell collection method for adherent cells | Avoid using trypsin to detach adherent cells, as this can damage cell membranes and lead to leakage. Scraping is the recommended method.[1][8] |
Issue 2: Inconsistent metabolite profiles across replicates.
| Possible Cause | Troubleshooting Steps |
| Incomplete quenching of metabolism | Ensure the quenching solution is sufficiently cold (e.g., -40°C to -80°C) and that the volume ratio of the quenching solution to the sample is high enough (e.g., 10:1) to rapidly lower the temperature.[1][2] For some organisms and metabolites, quenching in a cold acidic organic solvent can be more effective at denaturing enzymes.[6] |
| Metabolite degradation after quenching | If using an acidic quenching solution, neutralize it with a suitable buffer (e.g., ammonium bicarbonate) after quenching to prevent acid-catalyzed degradation of metabolites.[2] |
| Carryover of extracellular media | For adherent cells, quickly wash them with a suitable buffer like warm PBS before quenching.[6] For suspension cultures, rinsing the cell pellet with a cold washing solution can prevent media carryover.[1] |
Data Presentation: Comparison of Quenching Methods
The following tables summarize quantitative data from studies that have evaluated different quenching protocols, providing insights into their efficiency and impact on metabolite leakage.
Table 1: Effect of Methanol Concentration on Metabolite Leakage in Lactobacillus bulgaricus
| Quenching Fluid | Relative Fraction of PI-labeled (damaged) cells | OD Recovery Ratio | Intracellular Glutamic Acid (Peak Area) | Intracellular AMP (Peak Area) | Leakage Rate (%) |
| 60% Methanol/Water | High | Low | Low | Low | High |
| 80% Methanol/Glycerol | Low | High | High | High | Low |
| 80% Methanol/Water | Low | High | High | High | Low |
| Data adapted from a study on Lactobacillus bulgaricus, indicating that higher concentrations of methanol can reduce cell damage and metabolite leakage.[9] |
Table 2: Comparison of Quenching Efficiency for Suspended Animal Cells
| Quenching Method | Cell Disruption (LDH Release) | ATP Leakage | Quenching Efficiency |
| Fast Filtration | 5% | Not observed | High |
| Centrifugation | 2.5% | - | Low |
| Cold Methanol/AMBIC | - | Up to 14% | High |
| Cold Saline Solution | - | - | Moderate |
| This table highlights that while cold methanol is effective at quenching, it can cause significant ATP leakage. Fast filtration offers a high quenching efficiency with minimal leakage.[10] |
Experimental Protocols
Protocol 1: Cold Methanol Quenching for Adherent Cells
This protocol is suitable for adherent cells and is designed to rapidly arrest metabolism while minimizing metabolite loss.
-
Preparation:
-
Quenching:
-
Remove the cell culture plate from the incubator.
-
Quickly aspirate the culture medium.
-
Wash the cells once with the ice-cold 0.9% NaCl solution to remove residual media, and aspirate immediately.[12]
-
Immediately add 1 mL of the -80°C 80% methanol solution to each well to cover the cell monolayer.[11]
-
-
Metabolite Extraction:
-
Place the plate on dry ice for at least 15 minutes to ensure complete cell lysis.[12]
-
Using a pre-chilled cell scraper, scrape the cell lysate from the wells.[12]
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[12]
-
Vortex the tube vigorously for 1 minute.[12]
-
Centrifuge at high speed (>13,000 x g) at 4°C for 10-15 minutes to pellet cell debris.[12]
-
Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube for analysis.[12]
-
Protocol 2: Fast Filtration Quenching for Suspension Cells
This method is highly effective for microbial and mammalian suspension cultures as it rapidly separates cells from the culture medium.
-
Preparation:
-
Filtration and Washing:
-
Pipette a defined volume of the cell culture onto the filter with the vacuum applied.
-
Immediately wash the cells on the filter with a small volume of cold isotonic saline (0.9% NaCl) to remove any remaining extracellular metabolites. This step should be as brief as possible.[12]
-
-
Quenching:
-
Pour liquid nitrogen directly onto the cells on the filter immediately after the washing solution has passed through to snap freeze and halt metabolic activity.[13]
-
-
Extraction:
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of washing and quenching in profiling the metabolome of adherent mammalian cells: a case study with the metastatic breast cancer cell line M ... - Analyst (RSC Publishing) DOI:10.1039/C7AN00207F [pubs.rsc.org]
- 6. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Fast Filtration-Based Sampling and Extraction Enables Precise and Absolute Quantification of the Escherichia coli Central Carbon Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A method for metabolomic sampling of suspended animal cells using fast filtration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biospec.net [biospec.net]
- 12. benchchem.com [benchchem.com]
- 13. Fast Filtration of Bacterial or Mammalian Suspension Cell Cultures for Optimal Metabolomics Results - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of 3-Oxopentanoate in Accordance with FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common bioanalytical methods for the quantification of 3-Oxopentanoate in biological matrices, validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) guidelines. The objective is to offer a clear, data-driven comparison to aid researchers in selecting the most appropriate method for their drug development needs.
Introduction to FDA Bioanalytical Method Validation
The FDA's guidelines on bioanalytical method validation are crucial for ensuring the reliability and accuracy of data submitted in investigational new drug applications (INDs), new drug applications (NDAs), and abbreviated new drug applications (ANDAs).[1] A validated bioanalytical method provides a high degree of confidence that the measured concentration of an analyte in a biological sample is accurate and reproducible. Key validation parameters, as stipulated by the FDA and international harmonization efforts like the ICH M10 guidance, include selectivity, accuracy, precision, recovery, calibration curve performance, and the stability of the analyte under various conditions.[2][3][4]
This guide will compare two prevalent analytical techniques for the quantification of small molecules like this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become a cornerstone in bioanalysis due to its high sensitivity, specificity, and versatility, making it a preferred choice for quantifying drugs, metabolites, and biomarkers in complex biological fluids.[5][6][7]
Experimental Protocol
Sample Preparation: A simple and rapid protein precipitation method is employed. To 100 µL of human plasma, 400 µL of methanol containing 0.2% formic acid and an appropriate internal standard (e.g., a stable isotope-labeled this compound) is added. The mixture is vortexed for 30 seconds and then centrifuged at 14,000 rpm for 10 minutes to pellet the precipitated proteins. The resulting supernatant is then transferred to an autosampler vial for injection into the LC-MS/MS system.[8]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18) is used for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A gradient is employed to ensure optimal separation of this compound from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for this compound and its internal standard.
Performance Characteristics
The following table summarizes the validation results for the LC-MS/MS method, based on a published study and typical FDA acceptance criteria.[8]
| Validation Parameter | Acceptance Criteria (FDA) | Performance of LC-MS/MS Method |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal should be at least 5 times the blank response. Accuracy within ±20%, Precision ≤ 20% CV. | 0.156 µg/mL |
| Intra-day Accuracy (% Deviation) | Within ±15% of nominal (±20% at LLOQ) | -5.2% to 8.3% |
| Inter-day Accuracy (% Deviation) | Within ±15% of nominal (±20% at LLOQ) | -4.1% to 7.5% |
| Intra-day Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 6.8% |
| Inter-day Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 4.5% to 8.2% |
| Recovery (%) | Consistent and reproducible | > 88% |
| Matrix Effect | Consistent and minimal | No significant matrix effect observed |
| Stability (Freeze-thaw, Bench-top, Long-term) | Within ±15% of nominal concentration | Stable under all tested conditions |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like this compound, a chemical derivatization step is necessary to increase their volatility and thermal stability, allowing for successful gas chromatographic separation.[9][10][11]
Experimental Protocol
Sample Preparation and Derivatization:
-
Extraction: To 100 µL of human plasma, an internal standard is added, followed by acidification with a suitable acid. The this compound is then extracted with an organic solvent (e.g., ethyl acetate).
-
Evaporation: The organic layer is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.
-
Derivatization: The dried residue is reconstituted in a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., acetonitrile). The mixture is then heated at 70°C for 60 minutes to convert the this compound into its more volatile trimethylsilyl (TMS) ester.[10][12]
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components.
-
Injection Mode: Splitless injection.
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the derivatized this compound and its internal standard for quantification.
Performance Characteristics
The following table outlines the expected performance of a well-validated GC-MS method with derivatization, based on typical performance for similar small acidic molecules and FDA acceptance criteria.
| Validation Parameter | Acceptance Criteria (FDA) | Expected Performance of GC-MS Method |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal should be at least 5 times the blank response. Accuracy within ±20%, Precision ≤ 20% CV. | ~0.2-0.5 µg/mL |
| Intra-day Accuracy (% Deviation) | Within ±15% of nominal (±20% at LLOQ) | Within ±10% |
| Inter-day Accuracy (% Deviation) | Within ±15% of nominal (±20% at LLOQ) | Within ±12% |
| Intra-day Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 15% |
| Recovery (%) | Consistent and reproducible | 80-95% |
| Matrix Effect | Consistent and minimal | Potential for matrix effects, requires careful evaluation |
| Stability (Post-derivatization) | Within ±15% of nominal concentration | Stability of the derivative needs to be established |
Comparison Summary
| Feature | LC-MS/MS | GC-MS with Derivatization |
| Sample Preparation | Simple (Protein Precipitation) | Multi-step (Extraction, Evaporation, Derivatization) |
| Throughput | Higher | Lower |
| Sensitivity | Generally higher | Good, but can be limited by derivatization efficiency |
| Specificity | High | High |
| Robustness | Generally robust | Derivatization step can introduce variability |
| Cost per Sample | Lower due to simpler sample prep | Higher due to reagents and time |
| Instrumentation | Standard in most bioanalytical labs | Standard in many analytical labs |
Visualizing the Bioanalytical Workflows
Caption: FDA Bioanalytical Method Validation Workflow.
Caption: Comparison of LC-MS/MS and GC-MS Workflows.
Conclusion
Both LC-MS/MS and GC-MS with derivatization can be successfully validated for the bioanalysis of this compound according to FDA guidelines. The choice between the two methods will depend on the specific requirements of the study.
-
LC-MS/MS is generally the preferred method due to its simpler sample preparation, higher throughput, and excellent sensitivity and specificity. It is particularly well-suited for large-scale clinical studies.
-
GC-MS with derivatization is a viable alternative, especially if LC-MS/MS instrumentation is not available. However, the multi-step sample preparation and the need to control the derivatization reaction can make it more labor-intensive and potentially more variable.
Ultimately, the selected method must be fully validated to demonstrate that it is reliable and reproducible for its intended purpose, ensuring the integrity of the data generated in support of drug development programs.
References
- 1. Determination of R- and S-3-methyl-2-oxopentanoate enantiomers in human plasma: suitable method for label enrichment analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scantox.com [scantox.com]
- 8. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
A Comparative Analysis of 3-Oxopentanoate and β-Hydroxybutyrate: Anaplerotic Potential and Beyond
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of metabolic therapeutics has identified the critical role of anaplerosis—the replenishment of tricarboxylic acid (TCA) cycle intermediates—in maintaining cellular energy homeostasis and function. Ketone bodies, traditionally viewed as alternative energy sources during periods of glucose scarcity, are now recognized for their diverse metabolic and signaling roles. This guide provides a comprehensive comparative analysis of two key ketone bodies: the 5-carbon 3-oxopentanoate (also known as β-ketopentanoate) and the 4-carbon β-hydroxybutyrate. We delve into their distinct anaplerotic potentials, supported by experimental data, and explore their broader physiological implications.
At a Glance: Key Differences in Anaplerotic Potential
| Feature | This compound (from Triheptanoin) | β-Hydroxybutyrate |
| Carbon Skeleton | 5-Carbon Ketone Body | 4-Carbon Ketone Body |
| Primary Metabolic Fate | Acetyl-CoA and Propionyl-CoA | Acetyl-CoA |
| Anaplerotic Mechanism | Direct: Propionyl-CoA is converted to the TCA cycle intermediate succinyl-CoA.[1] | Indirect: Primarily fuels the TCA cycle through acetyl-CoA, which can increase the pool of some intermediates under certain conditions.[2] |
| Key Anaplerotic Intermediate | Succinyl-CoA | Not directly anaplerotic |
| Clinical Application Example | Triheptanoin (a precursor) is used to treat long-chain fatty acid oxidation disorders by providing anaplerotic substrates.[3] | Used in ketogenic diets for various neurological and metabolic conditions.[4] |
Delving Deeper: Metabolic Fates and Impact on the TCA Cycle
The fundamental difference in the anaplerotic potential of this compound and β-hydroxybutyrate lies in their catabolism. β-hydroxybutyrate is metabolized to two molecules of acetyl-CoA, which then enter the TCA cycle by condensing with oxaloacetate to form citrate.[5] This process fuels the TCA cycle but does not lead to a net increase in the total pool of its intermediates.
In contrast, this compound, derived from the metabolism of odd-chain fatty acids like heptanoate (from triheptanoin), breaks down into one molecule of acetyl-CoA and one molecule of propionyl-CoA.[3] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA—a key intermediate of the TCA cycle.[1] This direct replenishment of a TCA cycle intermediate is the hallmark of a true anaplerotic substrate.
dot
Impact on TCA Cycle Intermediates
While direct comparative studies are limited, evidence from studies on triheptanoin suggests that this compound administration leads to a significant increase in late TCA cycle intermediates such as succinate, fumarate, and malate.[6] This is a direct consequence of its anaplerotic metabolism to succinyl-CoA.
β-hydroxybutyrate, on the other hand, has a more complex effect on TCA cycle intermediates. While it primarily fuels the cycle, studies have shown that its metabolism can lead to an accumulation of certain intermediates like succinate, α-ketoglutarate, and fumarate in specific cell types and conditions.[2] This may be due to alterations in the redox state (NADH/NAD+ ratio) and the mass action effects of increased acetyl-CoA influx.[5]
| TCA Cycle Intermediate | Effect of this compound (from Triheptanoin) | Effect of β-Hydroxybutyrate |
| Citrate | Increased hepatic levels observed.[6] | Increased m+2 13C-citrate fraction in microglia.[2] |
| α-Ketoglutarate | Not consistently reported to increase. | Increased accumulation in activated microglia.[2] |
| Succinyl-CoA | Directly produced from propionyl-CoA.[1] | Consumed during the conversion of acetoacetate to acetoacetyl-CoA.[5] |
| Succinate | Increased steady-state levels.[6] | Increased accumulation in activated microglia.[2] |
| Fumarate | Increased steady-state levels.[6] | Increased accumulation in activated microglia.[2] |
| Malate | Increased steady-state levels.[6] | Increased m+2 13C enrichment in microglia.[2] |
Beyond Anaplerosis: Signaling and Regulatory Roles
Both ketone bodies exert biological effects beyond their direct roles in energy metabolism, acting as signaling molecules that can modulate cellular processes.
β-Hydroxybutyrate Signaling
β-hydroxybutyrate is a well-characterized signaling molecule with multiple modes of action:
-
HDAC Inhibition: It is a potent inhibitor of class I histone deacetylases (HDACs), leading to histone hyperacetylation and altered gene expression.[4]
-
GPCR Ligand: It acts as a ligand for G-protein coupled receptors, such as GPR109A (also known as HCAR2) and FFAR3, which can modulate inflammatory responses and sympathetic nervous system activity.
-
NLRP3 Inflammasome Inhibition: β-hydroxybutyrate has been shown to suppress the activation of the NLRP3 inflammasome, an important component of the innate immune system.
dot
References
A Tale of Two Ketones: Unraveling the Metabolic Fates of 3-Oxopentanoate and Acetoacetate
For researchers, scientists, and drug development professionals, understanding the nuances of ketone body metabolism is paramount for harnessing their therapeutic potential. This guide provides a detailed, evidence-based comparison of the metabolic fates of two key ketone bodies: the traditional 4-carbon acetoacetate and the emerging 5-carbon 3-oxopentanoate. We delve into their distinct contributions to cellular energy, anaplerosis, and the underlying enzymatic machinery, supported by experimental data and detailed protocols.
At a Glance: Ketogenic vs. Anaplerotic Fates
The fundamental difference in the metabolic fates of acetoacetate and this compound lies in their breakdown products and subsequent entry into the tricarboxylic acid (TCA) cycle. Acetoacetate is purely ketogenic , meaning its catabolism exclusively produces acetyl-CoA, a primary fuel for the TCA cycle. In contrast, this compound exhibits a dual fate; it is both ketogenic and anaplerotic . Its breakdown yields not only acetyl-CoA but also propionyl-CoA, which can be converted to the TCA cycle intermediate succinyl-CoA, thereby replenishing the cycle's intermediates.
| Feature | This compound | Acetoacetate |
| Carbon Number | 5 | 4 |
| Metabolic Fate | Ketogenic & Anaplerotic | Purely Ketogenic |
| Breakdown Products | 1x Acetyl-CoA + 1x Propionyl-CoA | 2x Acetyl-CoA |
| TCA Cycle Entry | Acetyl-CoA -> Citrate Propionyl-CoA -> Succinyl-CoA | Acetyl-CoA -> Citrate |
| Anaplerotic Potential | Yes | No |
Metabolic Pathways: A Visual Comparison
The distinct metabolic pathways of this compound and acetoacetate are visualized below. These diagrams illustrate the enzymatic steps involved in their conversion to TCA cycle intermediates.
Quantitative Comparison of Metabolic Parameters
While direct comparative studies measuring the oxidation rates of this compound and acetoacetate under identical conditions are limited, data from various sources allow for a semi-quantitative comparison.
| Parameter | This compound | Acetoacetate | References |
| Primary Metabolic Role | Energy source and anaplerotic substrate | Primary energy source | [1][2] |
| Tissue Utilization | Brain, heart, muscle | Brain, heart, muscle, kidney | [3][4][5] |
| Anaplerotic Index | Positive (replenishes TCA intermediates) | Zero (no net contribution to TCA intermediates) | [1] |
| ATP Yield (Theoretical) | Potentially higher due to anaplerosis supporting sustained TCA cycle function | High, but can be limited by TCA intermediate availability | [6] |
Key Enzymes in Catabolism: A Kinetic Overview
The efficiency of ketone body utilization is dictated by the kinetics of the enzymes involved in their breakdown.
| Enzyme | Substrate | Km (approximate) | Vmax (relative) | Notes | References |
| Succinyl-CoA:3-ketoacid-CoA transferase (SCOT) | Acetoacetate | 20-100 µM | High | Rate-limiting step in ketolysis. | [7][8] |
| This compound | Data not available | Likely active | SCOT is known to have broad substrate specificity. | [9] | |
| β-Ketothiolase (mitochondrial) | Acetoacetyl-CoA | 2-10 µM | High | Reversible reaction. | [10][11] |
| 3-Oxopentanoyl-CoA | Data not available | Likely active | Thiolases act on a range of β-ketoacyl-CoAs. | [10] | |
| Propionyl-CoA Carboxylase | Propionyl-CoA | 20-80 µM | Moderate | Biotin-dependent enzyme. | [12][13] |
| Methylmalonyl-CoA Mutase | Methylmalonyl-CoA | 4-15 µM | Moderate | Vitamin B12-dependent enzyme. | [14][15] |
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments used to assess the metabolic fate of ketone bodies.
Experimental Workflow: 13C Metabolic Flux Analysis
This workflow outlines the steps for tracing the metabolic fate of 13C-labeled ketone bodies.
Protocol: 13C Metabolic Flux Analysis of Ketone Body Metabolism
Objective: To quantify the contribution of this compound or acetoacetate to TCA cycle intermediates and other metabolic pathways.
Materials:
-
Cell culture medium (e.g., DMEM)
-
13C-labeled this compound or 13C-labeled acetoacetate
-
Cultured cells (e.g., primary neurons, cardiomyocytes, or relevant cell line)
-
Methanol, Chloroform, Water (for extraction)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or Gas chromatography-mass spectrometry (GC-MS) system
-
Metabolic flux analysis software (e.g., INCA, Metran)
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow.
-
Isotope Labeling: Replace the culture medium with a medium containing a known concentration of the 13C-labeled ketone body (e.g., [U-13C5]this compound or [U-13C4]acetoacetate). Incubate for a time course to approach isotopic steady state.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold saline.
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Perform a phase separation by adding chloroform and water. The polar metabolites will be in the aqueous phase.
-
-
Mass Spectrometry Analysis:
-
Analyze the aqueous phase using LC-MS/MS or GC-MS to determine the mass isotopologue distribution of TCA cycle intermediates and related amino acids (e.g., glutamate, aspartate).
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Use metabolic flux analysis software to fit the isotopologue distribution data to a metabolic network model.
-
Calculate the relative and absolute fluxes through the relevant pathways, including the entry of acetyl-CoA and propionyl-CoA into the TCA cycle.[16][17]
-
Experimental Workflow: High-Resolution Respirometry
This workflow details the measurement of oxygen consumption rates to assess mitochondrial oxidation of ketone bodies.
Protocol: High-Resolution Respirometry for Ketone Body Oxidation
Objective: To measure the capacity of mitochondria to oxidize this compound or acetoacetate.
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Mitochondrial respiration medium (e.g., MiR05)
-
Permeabilized cells or isolated mitochondria
-
Substrates: this compound, acetoacetate, malate, ADP
-
Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)
Procedure:
-
Sample Preparation: Prepare permeabilized cells or isolated mitochondria from the tissue of interest.
-
Respirometer Setup: Calibrate the oxygen sensors of the respirometer and add the respiration medium to the chambers.
-
Baseline Respiration: Add the permeabilized cells or mitochondria to the chambers and record the baseline oxygen consumption rate (ROUTINE respiration).
-
Substrate Titration Protocol (Example for Acetoacetate):
-
Add malate to provide a source of oxaloacetate for the TCA cycle.
-
Add acetoacetate as the primary substrate.
-
Add ADP to stimulate oxidative phosphorylation (OXPHOS) capacity.
-
Add rotenone to inhibit Complex I and isolate the contribution of succinate-linked respiration (if succinate is also added).
-
Add antimycin A to inhibit Complex III and determine residual oxygen consumption.
-
-
Substrate Titration Protocol (Example for this compound):
-
Follow a similar protocol as for acetoacetate, but titrate with this compound. The presence of malate is also crucial here.
-
-
Data Analysis:
Conclusion
The metabolic fates of this compound and acetoacetate diverge significantly, with important implications for their physiological roles. While acetoacetate serves as a straightforward fuel source, this compound offers the additional benefit of anaplerosis, which may be crucial for sustaining TCA cycle function under conditions of metabolic stress. The experimental protocols provided herein offer a framework for researchers to further investigate and quantify these differences, paving the way for the development of novel therapeutic strategies targeting ketone body metabolism. Future research should focus on direct comparative studies to provide more definitive quantitative data on the relative efficiencies and metabolic advantages of these two important ketone bodies.
References
- 1. "Insights into the kinetics and reaction mechanism of B(12)-dependent m" by Monica Diana Vlasie [digitalcommons.unl.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. Kinetic analysis of genetic complementation in heterokaryons of propionyl CoA carboxylase-deficient human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Kinetic Characterization of Mutations Found in Propionic Acidemia and Methylcrotonylglycinuria | Semantic Scholar [semanticscholar.org]
- 7. uniprot.org [uniprot.org]
- 8. uniprot.org [uniprot.org]
- 9. "Kinetic characterization of mutations found in propionic acidemia and " by Valerie Sloane and Grover L. Waldrop [repository.lsu.edu]
- 10. Kinetic and structural analysis of a new group of Acyl-CoA carboxylases found in Streptomyces coelicolor A3(2) - CONICET [bicyt.conicet.gov.ar]
- 11. Structural and kinetic characterization of an acetoacetyl-Coenzyme A: acetate Coenzyme A transferase from the extreme thermophile Thermosipho melanesiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. sciencecast.org [sciencecast.org]
- 16. Impaired mitochondrial ketone body oxidation in insulin resistant states - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A9 - High-resolution Respirometry Reveals Enhanced Myocardial Mitochondrial Ketone Oxidation after Ventricular Unloading | ICR Journal [icrjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. Ketogenic Diet: A New Light Shining on Old but Gold Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Potential for 3-Oxopentanoate Cross-Reactivity in Commercial Ketone Body Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of ketone bodies is crucial for metabolic studies. However, the potential for cross-reactivity of endogenous or exogenous structurally similar molecules, such as 3-Oxopentanoate, in widely used commercial ketone body assays presents a significant analytical challenge. This guide provides a comparative overview of common assay methodologies, focusing on the potential for interference by this compound and presenting available data to inform assay selection and data interpretation.
The majority of commercially available ketone body assays rely on the enzymatic activity of 3-hydroxybutyrate dehydrogenase (3-HBDH). These assays are designed to specifically measure the two primary ketone bodies, β-hydroxybutyrate (β-HB) and acetoacetate (AcAc). The underlying principle involves the 3-HBDH-catalyzed oxidation of β-HB to AcAc, which is coupled to the reduction of NAD+ to NADH. The resulting change in NADH concentration is then measured colorimetrically or fluorometrically. While highly specific for their target analytes, the potential for cross-reactivity with other structurally related molecules is a critical consideration for data accuracy.
The Question of this compound Interference
This compound, also known as 3-ketopentanoate or β-ketopentanoate, is a five-carbon ketone body that can be formed from the metabolism of odd-chain fatty acids. Its structural similarity to acetoacetate, the natural substrate for the reverse reaction of 3-HBDH, raises the possibility of it acting as a substrate and causing interference in enzymatic ketone body assays.
Emerging research confirms that 3-hydroxybutyrate dehydrogenase can indeed recognize and metabolize C5 ketone bodies. Studies have shown that 3-oxovalerate (this compound) can act as an alternative substrate for (R)-3-hydroxybutyrate dehydrogenase, although it is turned over at a slower rate than the enzyme's native substrate, acetoacetate. Furthermore, the metabolic pathways of C4 and C5 ketone bodies are linked, with mitochondrial 3-hydroxybutyrate dehydrogenase facilitating their interconversion. This enzymatic promiscuity is the basis for the potential cross-reactivity in commercial assays.
Comparison of Ketone Body Assay Methodologies
The two primary methods for quantifying ketone bodies are enzymatic assays and gas chromatography-mass spectrometry (GC-MS). Each has distinct advantages and disadvantages regarding specificity, throughput, and accessibility.
| Feature | Enzymatic Assays (e.g., Colorimetric, Fluorometric) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Relies on the specific activity of 3-hydroxybutyrate dehydrogenase (3-HBDH) to measure β-HB and/or AcAc. | Separates volatile compounds based on their chemical properties, followed by detection and quantification based on mass-to-charge ratio. |
| Specificity | High for β-HB and AcAc. However, potential for cross-reactivity with structurally similar molecules like this compound exists. The extent of cross-reactivity is often not reported by manufacturers. | Considered the gold standard for specificity. Can distinguish between different ketone bodies and other metabolites based on their unique mass spectra and retention times, minimizing the risk of cross-reactivity. |
| Throughput | High-throughput, suitable for analyzing a large number of samples in a 96-well plate format. | Lower throughput due to longer sample preparation and run times. |
| Equipment | Requires a standard microplate reader. | Requires specialized and more expensive GC-MS instrumentation. |
| Sample Prep | Generally simple, often involving minimal sample dilution. | More complex, may require derivatization to increase the volatility of the analytes. |
| Known Interferences | 3-hydroxyisobutyrate has been reported to interfere in some GC-MS methods by co-eluting with β-HB derivatives, and theoretically, other structurally similar compounds could interfere in enzymatic assays. | Minimal, as compounds are separated chromatographically and identified by their unique mass fragmentation patterns. |
Experimental Protocols
Enzymatic Assay for β-Hydroxybutyrate (General Protocol)
This protocol is a generalized representation of commercially available colorimetric and fluorometric assays.
1. Reagent Preparation:
- Prepare a standard curve of β-hydroxybutyrate.
- Reconstitute the enzyme mix (containing 3-HBDH), NAD+, and the detection reagent (colorimetric or fluorometric probe) in the provided assay buffer.
2. Sample Preparation:
- Collect biological samples (e.g., serum, plasma, urine, cell lysates).
- Deproteinize samples if necessary, following the kit manufacturer's instructions.
- Dilute samples to fall within the linear range of the assay.
3. Assay Procedure:
- Add a small volume of the prepared standards and samples to individual wells of a 96-well plate.
- Add the master reaction mix to each well to initiate the enzymatic reaction.
- Incubate the plate at room temperature for a specified time (typically 15-30 minutes), protected from light.
4. Detection:
- Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the wavelength specified in the kit protocol.
5. Data Analysis:
- Subtract the blank reading from all standard and sample readings.
- Plot the standard curve and determine the concentration of β-hydroxybutyrate in the samples from the curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Ketone Bodies
This protocol outlines a general workflow for the analysis of ketone bodies by GC-MS.
1. Sample Preparation:
- To a known volume of the biological sample, add an internal standard (e.g., a deuterated analog of the ketone bodies).
- Perform a protein precipitation step, typically with a cold organic solvent like acetonitrile.
- Centrifuge to pellet the precipitated proteins and collect the supernatant.
- Evaporate the supernatant to dryness under a stream of nitrogen.
2. Derivatization:
- Reconstitute the dried extract in a derivatizing agent (e.g., a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to increase the volatility of the ketone bodies.
- Incubate at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete derivatization.
3. GC-MS Analysis:
- Inject a small volume of the derivatized sample into the GC-MS system.
- The sample is vaporized and separated on a capillary column with a specific temperature program.
- The separated compounds are then ionized and fragmented in the mass spectrometer.
- The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify specific fragment ions characteristic of the derivatized ketone bodies and the internal standard.
4. Data Analysis:
- Identify the peaks corresponding to the ketone bodies and the internal standard based on their retention times and specific mass-to-charge ratios.
- Quantify the ketone bodies by comparing the peak area of the analyte to that of the internal standard.
Visualizing the Metabolic Context and Assay Principle
To better understand the relationship between the measured analytes and the potential interferent, the following diagrams illustrate the ketone body metabolism pathway and the principle of the enzymatic assay.
evaluating the specificity of enzymes for 3-Oxopentanoate as a substrate
For researchers, scientists, and drug development professionals, understanding the enzymatic landscape for the 5-carbon ketone body, 3-oxopentanoate, is crucial for leveraging its unique anaplerotic properties in therapeutic and biotechnological applications. This guide provides a comparative analysis of key enzymes that may process this compound, supported by available data and detailed experimental protocols.
This compound, a product of odd-chain fatty acid metabolism, serves as an alternative energy source for extrahepatic tissues and can replenish tricarboxylic acid (TCA) cycle intermediates, a process known as anaplerosis.[1] The specificity of enzymes for this substrate over the more common 4-carbon ketone body, acetoacetate, is a critical factor in its metabolic fate and potential therapeutic efficacy. This guide focuses on three primary enzyme classes: Succinyl-CoA:3-ketoacid CoA transferase (SCOT), 3-ketoacyl-CoA thiolase (KAT), and Acetoacetyl-CoA synthetase (AACS).
Comparative Enzyme Analysis
The primary candidate for the physiological utilization of this compound is Succinyl-CoA:3-ketoacid CoA transferase (SCOT). While specific kinetic data for this compound is not extensively reported in publicly available literature, its role as a substrate is acknowledged. In contrast, 3-ketoacyl-CoA thiolases are generally involved in the beta-oxidation of fatty acids and show broad specificity, and Acetoacetyl-CoA synthetase is primarily geared towards the anabolic use of acetoacetate.
| Enzyme Class | EC Number | Primary Substrate(s) | Role in this compound Metabolism | Key Kinetic Parameters |
| Succinyl-CoA:3-ketoacid CoA transferase (SCOT) | 2.8.3.5 | Acetoacetate, Succinyl-CoA | Acknowledged Substrate. Catalyzes the transfer of CoA from succinyl-CoA to this compound, forming β-ketopentanoyl-CoA. This is the first and rate-limiting step in its utilization by extrahepatic tissues.[2][3][4] The reaction is noted to be slower than with acetoacetate.[5] | For Acetoacetate (Sheep Kidney): Km = 6.7 x 10⁻⁵ M.[6] For this compound: Specific Km and kcat values are not readily available in published literature. |
| 3-ketoacyl-CoA thiolase (KAT) | 2.3.1.16 | Various 3-ketoacyl-CoAs | Potential Substrate (Reverse Reaction). May catalyze the thiolytic cleavage of β-ketopentanoyl-CoA into propionyl-CoA and acetyl-CoA. However, the equilibrium of this reaction generally favors cleavage over condensation.[1][7][8] Known for its broad substrate specificity.[7] | Not available for β-ketopentanoyl-CoA. Kinetic properties are known to prevent the net formation of β-ketopentanoyl-CoA from propionyl-CoA and acetyl-CoA.[8] |
| Acetoacetyl-CoA synthetase (AACS) | 6.2.1.16 | Acetoacetate, ATP, CoA | Unlikely Substrate. A cytosolic enzyme primarily involved in the anabolic conversion of acetoacetate to acetoacetyl-CoA for lipogenesis.[9] There is no current evidence to suggest it utilizes this compound. | For Acetoacetate (Human): Km = 37.6 µM, indicating high affinity for the C4 ketone body.[10] |
Metabolic Context and Signaling Pathways
The utilization of this compound is intrinsically linked to the metabolism of odd-chain fatty acids and the anaplerotic replenishment of the TCA cycle.[1][5] In peripheral tissues, the β-ketopentanoyl-CoA formed by SCOT is subsequently cleaved by thiolase into acetyl-CoA and propionyl-CoA. Acetyl-CoA enters the TCA cycle for energy production, while propionyl-CoA is converted to succinyl-CoA, an anaplerotic substrate.[1]
Experimental Protocols
Accurate evaluation of enzyme specificity requires robust and standardized experimental protocols. Below are methodologies for assaying the activity of SCOT and thiolase.
Succinyl-CoA:3-ketoacid CoA transferase (SCOT) Activity Assay
This spectrophotometric assay measures the formation of the enolate ion of the 3-oxoacyl-CoA product in the presence of Mg²⁺.
Principle: The transfer of CoA from succinyl-CoA to a 3-oxo acid (acetoacetate or this compound) is catalyzed by SCOT. The resulting 3-oxoacyl-CoA forms a magnesium-enolate complex, which can be monitored by the increase in absorbance at approximately 310 nm.[11]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 9.1
-
Magnesium Chloride (MgCl₂): 15 mM
-
Succinyl-CoA: 300 µM
-
3-oxo acid substrate (Acetoacetate or this compound): 67 mM
-
Purified SCOT enzyme
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, MgCl₂, and the 3-oxo acid substrate in a quartz cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a known amount of purified SCOT enzyme.
-
Immediately begin monitoring the increase in absorbance at 310 nm for 5 minutes using a spectrophotometer.
-
Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot using the extinction coefficient for the Mg²⁺-enolate complex of the product (e.g., 7.8 x 10³ M⁻¹cm⁻¹ for acetoacetyl-CoA).[11]
-
To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the 3-oxo acid substrate.
3-ketoacyl-CoA thiolase (KAT) Activity Assay (Condensation Reaction)
This assay measures the condensation of two acyl-CoA molecules, where the release of free Coenzyme A is detected using DTNB (Ellman's reagent).
Principle: In the reverse (condensation) reaction, thiolase catalyzes the formation of a 3-ketoacyl-CoA from two smaller acyl-CoA molecules (e.g., propionyl-CoA and acetyl-CoA), releasing one molecule of Coenzyme A (CoA-SH). The free sulfhydryl group of CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored compound that absorbs strongly at 412 nm.[12]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Potassium Chloride (KCl): 40 mM
-
Acetyl-CoA: 1 mg/mL
-
Propionyl-CoA (or other acyl-CoA): 1 mg/mL
-
Purified KAT enzyme
-
DTNB solution: 10 mM in a suitable buffer
Procedure:
-
In a microplate well or cuvette, prepare a reaction mixture containing Assay Buffer, KCl, Acetyl-CoA, and Propionyl-CoA.
-
Add the purified KAT enzyme to start the reaction.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).[12]
-
Stop the reaction and develop the color by adding an equal volume of the DTNB solution.
-
Measure the absorbance at 412 nm.
-
A standard curve using known concentrations of CoA-SH should be prepared to quantify the amount of CoA released.
-
Enzyme activity can be expressed as the amount of CoA released per unit time per amount of enzyme.
Conclusion
The available evidence strongly suggests that Succinyl-CoA:3-ketoacid CoA transferase (SCOT) is the primary enzyme responsible for initiating the catabolism of this compound in peripheral tissues. While 3-ketoacyl-CoA thiolase is essential for the subsequent step, its broad specificity and the unfavorable thermodynamics of the condensation reaction make it less likely to be a primary determinant of substrate selection. Acetoacetyl-CoA synthetase appears to be specific for acetoacetate and is unlikely to play a significant role in this compound metabolism.
For drug development and metabolic engineering, targeting or engineering SCOT enzymes could be a promising strategy to modulate the utilization of 5-carbon ketone bodies. Further research is critically needed to obtain detailed kinetic parameters (Km, kcat) for various SCOT isozymes with this compound to build accurate metabolic models and guide therapeutic design. The experimental protocols outlined in this guide provide a framework for obtaining this vital data.
References
- 1. Interrelations between C4 Ketogenesis, C5 Ketogenesis, and Anaplerosis in the Perfused Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketone body metabolism and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 5. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 6. Initial-velocity kinetics of succinoyl-coenzyme A-3-oxo acid coenzyme A-transferase from sheep kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiolase - Wikipedia [en.wikipedia.org]
- 8. Isolation of an enzyme-coenzyme A intermediate from succinyl coenzyme A-acetoacetate coenzyme A transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multi-dimensional roles of ketone bodies in fuel metabolism, signaling, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nobelprize.org [nobelprize.org]
- 11. Enzymes of fatty acid metabolism. IV. Preparation and properties of coenzyme A transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Performance of 3-Oxopentanoate Measurement Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methods for the quantification of 3-Oxopentanoate, a critical biomarker in various metabolic studies. In the absence of a formal, publicly available inter-laboratory comparison program for this compound, this document presents a synthesized comparison based on established analytical techniques and the principles of proficiency testing. The objective is to guide laboratories in selecting and validating appropriate methods to ensure accurate, reliable, and comparable data.
Inter-laboratory comparisons, or proficiency tests, are essential for external quality assessment, helping to validate analytical methods and identify systematic errors in measurement procedures across different laboratories.[1]
Comparative Evaluation of Analytical Methods
The primary methods for the quantification of this compound in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] Both techniques offer high sensitivity and specificity, crucial for accurate measurement in complex biological samples.
Data Presentation: Hypothetical Inter-Laboratory Comparison Results
The following table summarizes hypothetical performance data from a simulated inter-laboratory comparison involving five laboratories. These values are derived from performance characteristics reported in published validation studies. The consensus values are the mean of the participants' results.
| Laboratory | Method | Sample A Mean (µg/mL) | Sample A Std. Dev. | Sample B Mean (µg/mL) | Sample B Std. Dev. | Z-Score (Sample A) | Z-Score (Sample B) |
| Lab 1 | LC-MS/MS | 4.85 | 0.21 | 8.95 | 0.45 | -0.5 | -0.8 |
| Lab 2 | GC-MS | 5.20 | 0.35 | 10.10 | 0.60 | 1.2 | 1.5 |
| Lab 3 | LC-MS/MS | 4.95 | 0.25 | 9.20 | 0.50 | 0.0 | -0.2 |
| Lab 4 | GC-MS | 4.70 | 0.30 | 8.50 | 0.55 | -1.2 | -1.8 |
| Lab 5 | LC-MS/MS | 5.10 | 0.28 | 9.80 | 0.48 | 0.6 | 0.9 |
| Consensus | 4.96 | 0.28 | 9.31 | 0.52 |
-
Z-Score Interpretation:
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on validated methods reported in the literature.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is highly versatile and suitable for a wide range of compounds, including those that are non-volatile or thermally unstable.[2]
Sample Preparation (Human Plasma)
-
Aliquoting: Transfer 100 µL of plasma sample into a clean microcentrifuge tube.[1]
-
Internal Standard: Add a stable isotope-labeled internal standard of this compound to each sample to correct for matrix effects and extraction variability.[1]
-
Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile) to the sample.
-
Vortexing: Vigorously vortex the mixture for 1 minute.[1]
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[1]
LC-MS/MS Conditions
-
Column: A C18 reversed-phase column is typically used.[4]
-
Mobile Phase: A gradient of aqueous buffer (e.g., 5 mM ammonium acetate in water) and an organic solvent (e.g., methanol).[4]
-
Flow Rate: A typical flow rate is around 400 µL/min.[4]
-
Ionization Mode: Negative electrospray ionization (ESI) mode generally provides a robust signal for this compound.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is ideal for analyzing volatile and thermally stable compounds.[2] For non-volatile compounds like this compound, derivatization is required to increase volatility.
Sample Preparation and Derivatization
-
Extraction: Extract this compound from the biological matrix using a suitable organic solvent.
-
Derivatization: Convert the extracted this compound into a more volatile derivative. A common approach is silylation.
-
Injection: Inject the derivatized sample into the GC-MS system.
GC-MS Conditions
-
GC Column: A capillary column suitable for fatty acid analysis is often employed.[3]
-
Carrier Gas: Helium is typically used as the carrier gas.[6]
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.[6]
-
Ionization Mode: Electron Impact (EI) ionization is common.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode for identification and quantification.
Visualizations
Experimental Workflow for this compound Analysis
Caption: General experimental workflow for this compound analysis.
Simplified Metabolic Pathway of this compound
Caption: Simplified metabolic fate of heptanoate leading to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
validation of 3-Oxopentanoate as a biomarker for specific metabolic disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of 3-Oxopentanoate as a potential biomarker for Propionic Acidemia (PA), a rare and serious inborn error of metabolism. Its performance is evaluated against established biomarkers, supported by available experimental data and detailed methodologies to assist in research and clinical trial settings.
Executive Summary
Propionic Acidemia is an autosomal recessive disorder caused by the deficiency of the enzyme propionyl-CoA carboxylase (PCC).[1] This enzymatic block leads to the accumulation of propionyl-CoA and its subsequent conversion into various neurotoxic metabolites. Accurate and reliable biomarkers are critical for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.
While metabolites such as methylcitric acid, 3-hydroxypropionic acid, and propionylcarnitine (C3) are well-established biomarkers for PA, recent metabolomic studies have highlighted the potential of this compound (also known as 3-oxovaleric acid) as a specific indicator of this disorder. Evidence suggests that this compound is selectively elevated in the urine of individuals with PA, offering a potentially valuable addition to the existing panel of diagnostic and monitoring tools.[2] This guide will delve into the quantitative comparison of these biomarkers, outline the experimental protocols for their detection, and provide visual representations of the underlying metabolic pathways and analytical workflows.
Biomarker Performance Comparison
The clinical utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease severity. The following tables summarize the available quantitative data for this compound and established biomarkers for Propionic Acidemia.
| Biomarker | Sample Type | Patient Population | Concentration in PA Patients | Concentration in Healthy Controls | Key Findings & Limitations |
| This compound | Urine | Propionic Acidemia | Selectively increased[2] | Not typically detected or at very low levels | Promising specificity for PA. Limited quantitative data is a significant gap. Further validation in larger cohorts is required. |
| Methylcitric Acid | Urine | Propionic Acidemia | 8.3 - 591 mmol/mol creatinine[3] | 0.4 - 3.4 mmol/mol creatinine[3] | Consistently and significantly elevated in PA, making it a reliable primary diagnostic and monitoring marker.[3] |
| 3-Hydroxypropionic Acid | Urine | Propionic Acidemia | Significantly elevated[4] | Not typically detected or at very low levels | While typically elevated, levels can sometimes be normal in PA patients, potentially leading to missed diagnoses if used in isolation.[3] |
| Propionylcarnitine (C3) | Dried Blood Spot / Plasma | Propionic Acidemia | Significantly elevated (e.g., 20 µmol/L)[4] | Low levels (e.g., 0.50-2.0 µmol/L)[4] | Primary marker for newborn screening, but can be elevated in other conditions, leading to false positives.[5] |
Metabolic Pathway and Biomarker Formation
In Propionic Acidemia, the deficiency of propionyl-CoA carboxylase (PCC) leads to the accumulation of propionyl-CoA. The body attempts to detoxify this excess through alternative metabolic pathways, leading to the formation of the biomarkers discussed.
Experimental Protocols
Accurate quantification of these biomarkers is essential for their clinical and research application. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of urinary organic acids, while tandem mass spectrometry (MS/MS) is used for acylcarnitine profiling from dried blood spots or plasma.
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a generalized procedure for the detection of organic acids, including this compound, in urine.
1. Sample Preparation and Extraction:
-
Internal Standard Addition: To a 1-2 mL urine sample (volume adjusted based on creatinine concentration), add a known amount of an internal standard (e.g., tropic acid or a stable isotope-labeled version of the analyte of interest).[6]
-
Acidification: Acidify the urine sample to a pH of less than 2 using hydrochloric acid.[4]
-
Extraction: Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate. The extraction is typically repeated two to three times to ensure complete recovery of the organic acids.[4]
-
Drying: The combined organic extracts are dried over anhydrous sodium sulfate and then evaporated to dryness under a stream of nitrogen.[4]
2. Derivatization:
-
To make the organic acids volatile for GC analysis, they must be derivatized. A common method is silylation.
-
Oximation (for keto-acids): To stabilize the keto group of this compound, an oximation step is recommended. This can be achieved by reacting the dried extract with a solution of methoxyamine hydrochloride in pyridine and incubating at 60°C.[7]
-
Silylation: Following oximation, a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is added. The mixture is then heated to approximately 70-90°C to form trimethylsilyl (TMS) derivatives.[7]
3. GC-MS Analysis:
-
Injection: A small volume (typically 1-2 µL) of the derivatized sample is injected into the GC-MS system.
-
Gas Chromatography: The separation of the derivatized organic acids is typically performed on a capillary column (e.g., a 30m DB-5ms or equivalent). A temperature gradient is used to elute the compounds, for example, starting at 70°C and ramping up to 300°C.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify all detectable compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific biomarkers like this compound.
Conclusion
This compound shows promise as a specific biomarker for Propionic Acidemia, with reports indicating its selective elevation in affected individuals.[2] However, to establish its clinical utility for diagnosis and as a surrogate endpoint in clinical trials, further validation is necessary. This includes:
-
Quantitative Studies: Larger cohort studies are needed to establish reference ranges for this compound in both healthy and PA populations and to determine its sensitivity and specificity compared to established biomarkers.
-
Correlation with Disease Severity: Research is required to understand if the levels of this compound correlate with the clinical severity of PA and respond to therapeutic interventions.
For researchers and drug development professionals, the inclusion of this compound in metabolomic profiling of PA patients could provide valuable insights into the pathophysiology of the disease and serve as a sensitive marker for evaluating novel treatments. The detailed methodologies provided in this guide offer a starting point for the incorporation of this compound analysis into research protocols.
References
- 1. Increased excretion of lactate, glutarate, 3-hydroxyisovalerate and 3-methylglutaconate during clinical episodes of propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. metbio.net [metbio.net]
- 4. erndim.org [erndim.org]
- 5. Propionic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aurametrix.weebly.com [aurametrix.weebly.com]
comparative efficacy of 3-Oxopentanoate esters in research applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired outcomes with efficiency and purity. Among the versatile intermediates available, 3-oxopentanoate esters, particularly the methyl, ethyl, and tert-butyl variants, serve as crucial precursors for a wide range of molecules. This guide provides an objective comparison of the efficacy of these three common this compound esters in research applications, supported by available experimental data and detailed methodologies.
Physicochemical Properties: A Head-to-Head Comparison
The choice of ester can significantly influence reaction kinetics, product yields, and purification strategies. The physical properties of methyl, ethyl, and tert-butyl this compound are summarized below, offering a preliminary basis for selection based on the requirements of a specific synthetic route.
| Property | Methyl this compound | Ethyl this compound | tert-Butyl this compound |
| Molecular Formula | C₆H₁₀O₃ | C₇H₁₂O₃ | C₉H₁₆O₃ |
| Molecular Weight | 130.14 g/mol | 144.17 g/mol | 172.22 g/mol [1] |
| Boiling Point | 73-74 °C at 5 mmHg | 193 °C at 760 mmHg | Not readily available |
| Density | ~1.04 g/cm³ | ~1.0 g/cm³ | Not readily available |
| Purity (typical) | ≥98.0% (GC) | ≥95% | Not readily available |
| CAS Number | 30414-53-0 | 4949-44-4 | 33400-61-2 |
Comparative Efficacy in Pharmaceutical Synthesis: The Case of Etodolac
A practical application that highlights the utility of this compound esters is the synthesis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID). While direct comparative studies are scarce, patent literature provides insights into the use of methyl this compound in this process. The data suggests that the choice of ester can impact reaction yields and conditions.
| Intermediate | Reactant | Catalyst/Solvent | Reaction Time | Yield of Ester Intermediate |
| Methyl this compound | 7-ethyltryptophol | Trimethylhalosilane/Methanol | Not specified | 99.7% - 100.1% |
| Methyl this compound | 7-ethyltryptophol | Concentrated H₂SO₄/Toluene-Methanol | Not specified | 82.7% |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound esters.
General Protocol for β-Keto Ester Synthesis via Acetoacetylation
This method provides a general route to various β-keto esters and is adaptable for comparing the efficacy of different alcohols (methanol, ethanol, tert-butanol) to produce the corresponding this compound esters. This reaction proceeds in quantitative yields.
Materials:
-
2,2,6-trimethyl-4H-1,3-dioxin-4-one
-
Alcohol (Methanol, Ethanol, or tert-Butanol)
-
Sodium Acetate
-
Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve 2,2,6-trimethyl-4H-1,3-dioxin-4-one in tetrahydrofuran.
-
Add the corresponding alcohol (methanol, ethanol, or tert-butanol) to the solution.
-
Introduce a catalytic amount of sodium acetate to the reaction mixture.
-
Reflux the mixture. Reaction times may vary depending on the alcohol used (e.g., less hindered alcohols may react faster).
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude β-keto ester.
-
Purify the product as necessary, typically by distillation or chromatography.
Synthesis of Etodolac Methyl Ester
This protocol details a high-yield synthesis of an Etodolac intermediate using methyl this compound.
Materials:
-
7-ethyltryptophol
-
Methyl this compound
-
Trimethylhalosilane (e.g., trimethylchlorosilane)
-
Methanol
Procedure:
-
Mix 7-ethyltryptophol, methyl this compound, trimethylhalosilane, and methanol at 20-25 °C to initiate the cyclization reaction.
-
After the reaction is complete (monitored by a suitable method), cool the reaction solution to 10-15 °C.
-
Filter the cooled solution to isolate the crude Etodolac methyl ester and the mother liquor.
-
The filter cake is then washed with cold methanol, followed by a 5% sodium bicarbonate solution and water.
-
Dry the resulting white solid product to obtain pure Etodolac methyl ester.
Mandatory Visualizations
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Oxopentanoate
Researchers, scientists, and drug development professionals handling 3-oxopentanoate and its derivatives, such as methyl this compound and ethyl this compound, must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and maintain regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of these compounds, minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS). Personal Protective Equipment (PPE) is mandatory when handling this compound.
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2]
Hazard Summary
The following table summarizes the known hazards associated with this compound derivatives. This information is compiled from various safety data sheets and should be used as a guide for safe handling and disposal.
| Hazard Type | Description |
| Health Hazards | May cause eye, skin, respiratory, and digestive tract irritation.[1][3] May cause central nervous system depression.[1] Inhalation may lead to pulmonary edema.[1] |
| Flammability | Combustible liquid and vapor.[1][4] Keep away from heat, sparks, and open flames.[1][4] |
| Incompatibilities | Strong bases and strong oxidizing agents.[1] |
| Hazardous Decomposition | Produces carbon monoxide and carbon dioxide upon combustion.[1][4] |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal service.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
-
Waste Determination: Chemical waste generators must first determine if the discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1] Consultation with state and local hazardous waste regulations is also necessary to ensure complete and accurate classification.[1]
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., absorbent from a spill), in a designated, compatible waste container.[2]
-
The container must be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.[2][5]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]
-
-
Labeling:
-
Clearly label the container with "Hazardous Waste" and the full chemical name (e.g., "Waste this compound").[2]
-
Ensure the label is legible and securely attached to the container.
-
-
Storage:
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or dry sand.[2]
-
Collect the absorbed material and any contaminated surfaces into a designated, sealable container for hazardous waste.[2]
-
For larger spills, evacuate the area and follow your institution's emergency procedures. Do not allow the chemical to enter drains or waterways.[2]
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling Guide for 3-Oxopentanoate and its Esters
This guide provides immediate safety, operational, and disposal protocols for handling 3-Oxopentanoate and its common esters, such as ethyl this compound and methyl this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available safety data, this compound and its esters are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] These compounds are also considered combustible liquids.[2][3] Therefore, stringent adherence to PPE guidelines is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting EN166 or ANSI Z87.1 standards. A face shield is recommended when there is a significant risk of splashing.[1][4] | Protects against splashes and airborne particles that could cause serious eye irritation or injury.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene), inspected before each use. For extended contact, consider double-gloving.[4][5] | Prevents skin contact, as these compounds can cause skin irritation.[1][2] |
| Body Protection | A laboratory coat (preferably disposable, fluid-resistant) with long sleeves and a solid front. For larger quantities or increased risk, a chemical-resistant apron is advised.[4][5] | Minimizes skin exposure to spills and contamination of personal clothing. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator is necessary.[1][4] | These compounds may cause respiratory irritation if inhaled. Proper ventilation is crucial to minimize respiratory exposure.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for minimizing risk and ensuring experimental reproducibility.
1. Preparation:
-
Designate a specific, well-ventilated work area, preferably a chemical fume hood.[4]
-
Ensure an eyewash station and safety shower are readily accessible.[4]
-
Before handling, put on all required PPE as detailed in Table 1.
-
Assemble all necessary equipment, including glassware, reagents, and a chemical spill kit.
2. Handling:
-
Keep the compound away from open flames, hot surfaces, and sources of ignition.[7]
-
Use spark-proof tools and take precautionary measures against static discharges.[6][7]
-
Wash hands and any exposed skin thoroughly after handling.[1]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6][7]
-
Store locked up.[1]
-
Keep away from heat, sparks, and flame.[7]
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused or Excess Chemical: Dispose of as hazardous chemical waste through a licensed disposal company. Do not dispose of down the drain or in general waste.[4]
-
Contaminated Labware (e.g., gloves, wipes): Place in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Empty Containers: Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse before disposal.[4]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Ethyl 3-Oxovalerate | 4949-44-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. targetmol.com [targetmol.com]
- 7. fishersci.dk [fishersci.dk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
